molecular formula C11H12N2OS B588336 2-Hydroxy Levamisole CAS No. 1292908-42-9

2-Hydroxy Levamisole

Katalognummer: B588336
CAS-Nummer: 1292908-42-9
Molekulargewicht: 220.29
InChI-Schlüssel: UWSRSQGOOOLTTI-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy Levamisole is a recognized derivative and impurity of Levamisole, which is a medication historically used to treat parasitic worm infections and studied for its immunomodulatory and anticancer properties . As a key impurity and metabolite, this compound is of significant interest in pharmaceutical research and development, particularly in the analysis and quality control of Levamisole. Researchers utilize this compound in analytical studies, such as method development and validation, to ensure the purity and safety of pharmaceutical products. Its role is crucial for understanding the metabolic pathway of Levamisole, which is known to be metabolized in the liver and can be converted into other substances with pharmacological activity, such as aminorex . Furthermore, studies on related compounds have shown activity at nicotinic acetylcholine receptors, leading to effects like paralysis in parasites, which provides a basis for investigating the biochemical interactions of its metabolites . The study of this compound is strictly for professional laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSRSQGOOOLTTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the In Vitro Stability of 2-Hydroxy Levamisole: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the in vitro stability of 2-Hydroxy Levamisole, a principal metabolite of the anthelmintic drug Levamisole. While direct, extensive stability data for this specific metabolite is not widely published, this document synthesizes established principles of drug stability testing, data from studies on the parent compound Levamisole, and expert insights to offer a robust methodology for researchers, scientists, and drug development professionals. The guide details the intrinsic chemical properties influencing stability, outlines protocols for systematic stability assessment—including forced degradation and matrix stability studies—and discusses the critical role of validated bioanalytical methods. The objective is to equip scientific professionals with the necessary knowledge to design and execute reliable in vitro stability studies, ensuring the integrity of experimental data in pharmacokinetic, toxicological, and clinical research.

Introduction: The Critical Role of Metabolite Stability

Levamisole, an imidazothiazole derivative, undergoes extensive hepatic metabolism, with p-hydroxylation being a key pathway in humans, leading to the formation of p-hydroxylevamisole, also referred to as this compound.[1][2][3] This metabolite is a crucial analyte in pharmacokinetic and toxicological studies, as its concentration provides insights into the metabolic profile and clearance of the parent drug.[2][3] The parent drug, Levamisole, has a relatively short half-life of approximately 3 to 6 hours, underscoring the importance of understanding its metabolic fate.[2][4]

This guide will deconstruct the factors influencing the stability of this compound and provide actionable, field-proven protocols for its systematic evaluation.

Chemical Profile and Predicted Stability Concerns

The structure of this compound, featuring a hydroxyl group on the phenyl ring of the Levamisole backbone, introduces specific chemical liabilities that must be considered.

  • Oxidation: The electron-donating hydroxyl group can make the aromatic ring more susceptible to oxidative degradation. This can be a concern in biological matrices exposed to air or in the presence of oxidizing agents.

  • Conjugation: In vivo, the hydroxyl group is a primary site for glucuronidation, with the conjugated form being the main excretory product.[2][3] While this is a metabolic process, the potential for in vitro enzymatic or chemical hydrolysis of these conjugates back to this compound (or vice versa if co-factors are present) must be considered, especially in unpurified biological matrices like liver microsomes or S9 fractions.[5]

  • pH Sensitivity: The imidazothiazole core of Levamisole is known to be susceptible to degradation under strongly acidic or basic conditions.[6] Studies on Levamisole hydrochloride have shown it is stable for at least one hour at 37°C in aqueous solutions at pH 1.2 and 6.8, suggesting reasonable stability in physiological pH ranges.[7] However, extreme pH conditions used in sample extraction or forced degradation studies could compromise the integrity of the hydroxylated metabolite.

Core Factors Influencing In Vitro Stability

The degradation of this compound can be influenced by a confluence of chemical and physical factors. A systematic evaluation must account for each of these variables.

  • Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation. Therefore, sample storage conditions (e.g., ambient, 4°C, -20°C, -80°C) are a critical variable. Studies on the parent compound, Levamisole, have demonstrated good stability for at least 90 days when stored at 4°C.[6][8][9]

  • pH: As discussed, the stability of the imidazothiazole ring is pH-dependent. Buffering of solutions and biological matrices is essential for maintaining a stable pH environment.

  • Light (Photostability): Aromatic compounds can be susceptible to photodegradation. The use of amber vials and protection from direct light during handling and storage is a standard precautionary measure.[9]

  • Matrix Effects: Biological matrices (plasma, urine, liver microsomes) are complex environments containing enzymes, metal ions, and other endogenous components that can catalyze degradation. For instance, esterases or phosphatases in plasma could potentially cleave conjugates, while peroxidases could promote oxidation.

The diagram below illustrates the key factors that can potentially influence the stability of this compound in an in vitro setting.

Analyte This compound (in vitro sample) Degradation Degradation Products Analyte->Degradation influenced by Temp Temperature Temp->Degradation pH pH (Acid/Base Hydrolysis) pH->Degradation Light Light (Photodegradation) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Matrix Biological Matrix (Enzymes, Ions) Matrix->Degradation

Caption: Factors influencing the in vitro degradation of this compound.

Experimental Design for Stability Assessment

A multi-faceted approach is required to thoroughly characterize the in vitro stability of this compound. This involves stock solution stability, matrix stability (including freeze-thaw and long-term), and forced degradation studies. The analytical backbone for these studies is a validated, stability-indicating bioanalytical method, typically High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), which can separate the analyte from its potential degradation products.[2][10][11][12]

Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the analyte to identify potential degradation products and to prove the stability-indicating nature of the analytical method.

Protocol: Forced Degradation of this compound

  • Preparation: Prepare solutions of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Acid Hydrolysis: Mix the analyte solution 1:1 with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the analyte solution 1:1 with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the analyte solution 1:1 with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate the analyte solution at an elevated temperature (e.g., 60-70°C) in a stable, neutral pH buffer.

  • Photodegradation: Expose the analyte solution in a photostability chamber to a controlled light source (e.g., compliant with ICH Q1B guidelines). A dark control sample should be stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using the validated HPLC-MS/MS method. The goal is to achieve partial degradation (e.g., 10-30%) to allow for the clear identification of degradation peaks.[13]

Matrix Stability Assessment

This is arguably the most critical set of experiments for ensuring data integrity from biological samples.

Protocol: Freeze-Thaw and Long-Term Matrix Stability

  • Sample Preparation: Spike a fresh pool of the relevant biological matrix (e.g., human plasma, urine) with this compound at low and high concentrations relevant to the expected study concentrations.

  • Time-Zero (T₀) Analysis: Immediately after spiking, process and analyze a set of samples (n=3-5 per concentration) to establish the baseline concentration.

  • Freeze-Thaw Stability:

    • Store the remaining spiked samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely and unassisted at room temperature.

    • Refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat for a minimum of three cycles. After the final thaw, analyze the samples.

  • Long-Term Stability:

    • Store aliquots of the spiked matrix samples at the proposed storage temperature (e.g., -20°C and -80°C).

    • At predefined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw, and analyze.

  • Acceptance Criteria: The analyte is considered stable if the mean concentration of the test samples is within ±15% of the nominal (T₀) concentration.

The workflow for a typical matrix stability study is visualized below.

start Spike Analyte into Biological Matrix t0 Analyze Time-Zero (T₀) Samples (Baseline) start->t0 ft_storage Store at -80°C (≥24h) start->ft_storage F-T Path lt_storage Store at -20°C & -80°C start->lt_storage L-T Path compare Compare Results to T₀ (Acceptance: ±15%) t0->compare ft_cycle Perform Freeze-Thaw Cycles (e.g., 3x) ft_storage->ft_cycle ft_analysis Analyze F-T Samples ft_cycle->ft_analysis ft_analysis->compare lt_pull Pull Samples at Time Points (1, 3, 6 mo.) lt_storage->lt_pull lt_analysis Analyze L-T Samples lt_pull->lt_analysis lt_analysis->compare

Caption: Experimental workflow for matrix stability assessment.

Data Interpretation and Presentation

All stability data should be tabulated clearly, expressing the remaining analyte as a percentage of the initial (T₀) concentration. This allows for rapid assessment against the acceptance criteria.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionDuration (h)Temperature (°C)% this compound RemainingDegradation Products Observed
0.1 M HCl86085.2%Peak 1 (RT=2.1 min)
0.1 M NaOH46078.9%Peak 2 (RT=3.5 min)
3% H₂O₂24RT91.5%Minor Peak 3 (RT=4.2 min)
Heat247098.1%None
Light (ICH Q1B)722599.5%None

Table 2: Example Data Summary for Long-Term Stability in Human Plasma at -80°C

Time PointConcentration (ng/mL)Mean Measured Conc. (ng/mL)% of T₀ ConcentrationStability Status
T₀ (Baseline)10.010.1100.0%-
1 Month10.09.897.0%Stable
3 Months10.010.3102.0%Stable
6 Months10.09.594.1%Stable
12 Months10.09.998.0%Stable

Conclusion and Best Practices

While specific public data on the in vitro stability of this compound is sparse, a robust stability program can be effectively designed by applying established principles and leveraging data from the parent compound, Levamisole. The chemical structure suggests potential liabilities to oxidation and pH extremes, which must be rigorously tested.

Key Recommendations for Researchers:

  • Always Validate: Never assume stability. A stability-indicating method must be used, and matrix stability must be proven for your specific storage and handling conditions.

  • Control Temperature: Store biological samples containing this compound at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Control pH: Ensure all solutions and processed samples are maintained within a neutral pH range (pH 6-8) unless the experimental design requires otherwise.

  • Protect from Light: As a standard precaution for aromatic compounds, handle and store samples in amber or opaque containers.

  • Document Everything: Meticulous record-keeping of storage times, temperatures, and experimental conditions is essential for data integrity and regulatory compliance.

By adhering to these principles and protocols, researchers can ensure the reliability and accuracy of their data, contributing to the robust and credible advancement of science in the fields of pharmacology and toxicology.

References

  • Poole, S., Giguère, F., & Sgariglia, A. (2005). Stability of levamisole oral solutions prepared from tablets and powder. International Journal of Pharmaceutical Compounding, 9(4), 317-319.
  • Canisius, S., & Seeling, A. (2005). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 268-273.
  • Poole, S., Giguère, F., & Sgariglia, A. (2005). Stability of levamisole oral solutions prepared from tablets and powder. PubMed, PMID: 16124911.
  • Damle, M. C., & Kale, S. A. (2017). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF OXYCLOZANIDE AND LEVAMISOLE HCl. World Journal of Pharmaceutical and Medical Research, 3(4), 68-75.
  • Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI, Molecules, 29(3), 558.
  • Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant.
  • Li, M., et al. (2023). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. PMC - PubMed Central, Frontiers in Pharmacology, 14, 1228509.
  • Young, M., & Burns, M. (2024).
  • Cristea, S., et al. (2022). Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues. MDPI, Foods, 11(18), 2841.
  • Kambayashi, A., et al. (2023). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences, 112(3), 647-652.
  • Ali, H. M., et al. (2022). Typical chromatogram for the degraded levamisole standard with 0.5 M HCL (: intact drug).
  • Kou, H. S., et al. (1998). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. PubMed, Biopharmaceutics & Drug Disposition, 19(5), 335-341.
  • Hess, C., et al. (2015). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. ResearchGate, Analytical and Bioanalytical Chemistry, 407(19), 5649-5659.
  • Li, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. National Institutes of Health (NIH), Foods, 10(11), 2812.
  • Valentin, J. R., & Yeatman, C. (2011). Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry. Centers for Disease Control and Prevention.
  • Li, Y., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI, Foods, 11(7), 919.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levamisole, a synthetic imidazothiazole derivative, has a long-standing history as a potent anthelmintic agent and has been explored for its immunomodulatory properties in various clinical settings. Upon administration, Levamisole is extensively metabolized, with 2-Hydroxy Levamisole (p-hydroxylevamisole) being one of its principal metabolites. While the mechanisms of action for Levamisole are well-documented, the specific biological activities and molecular targets of this compound remain an area of active investigation. This technical guide provides a comprehensive overview of the known pharmacology of Levamisole as a foundation for understanding the potential mechanisms of its hydroxylated metabolite. We will delve into the established effects of Levamisole on nicotinic acetylcholine receptors and alkaline phosphatase, and its complex immunomodulatory actions. This guide will also present detailed experimental protocols to probe these mechanisms and will conclude with future research directions aimed at elucidating the distinct pharmacological profile of this compound.

Introduction: From Levamisole to its Hydroxylated Metabolite

Levamisole was first synthesized in 1966 and quickly became a widely used anthelmintic for both human and veterinary medicine.[1] Its efficacy against a broad spectrum of parasitic worms is well-established.[2] Beyond its antiparasitic activity, Levamisole has been recognized for its ability to modulate the immune system, leading to its investigation as an adjuvant in cancer therapy and for the treatment of autoimmune disorders.[3][4]

Following oral administration, Levamisole is rapidly absorbed and extensively metabolized by the liver.[5][6] One of the major metabolic pathways is the hydroxylation of the phenyl ring, resulting in the formation of p-hydroxylevamisole, which we will refer to as this compound. This metabolite is then primarily excreted in the urine, largely as a glucuronide conjugate.[7] While the pharmacokinetic profile of this compound has been characterized, its specific pharmacodynamic properties and mechanism of action are not as well understood as those of its parent compound. This guide aims to synthesize the current knowledge of Levamisole's mechanisms to provide a framework for investigating its hydroxylated metabolite.

Established Mechanisms of Action of the Parent Compound, Levamisole

The biological effects of Levamisole are multifaceted, with two primary, well-characterized mechanisms of action: agonism of nicotinic acetylcholine receptors and inhibition of alkaline phosphatase. Furthermore, its immunomodulatory effects are a subject of extensive research.

Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

The primary mechanism underlying Levamisole's anthelmintic activity is its function as a potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells.[5]

  • Molecular Interaction: Levamisole selectively targets the L-subtype of nAChRs found in parasitic worms, which are distinct from the nAChRs in their hosts. This selectivity contributes to its favorable therapeutic index as an anthelmintic.

  • Physiological Effect: By binding to and activating these receptors, Levamisole causes prolonged muscle contraction and spastic paralysis in the worms.[2] The paralyzed parasites are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.

  • Neuronal Effects in Hosts: While Levamisole has a higher affinity for nematode nAChRs, it can also interact with neuronal nAChRs in mammals, albeit with lower potency. It has been shown to act as a positive allosteric modulator of human neuronal α3β2 and α3β4 nAChRs.[8] This interaction may contribute to some of the neurological side effects observed with high doses of the drug.

Experimental Protocol: In Vitro Analysis of nAChR Agonism

A standard method to investigate the interaction of a compound with nAChRs is through electrophysiological recordings from cells expressing these receptors, such as Xenopus oocytes or mammalian cell lines.

Objective: To determine if this compound acts as an agonist or modulator of a specific nAChR subtype (e.g., human α7 nAChR) expressed in a heterologous system.

Methodology:

  • Cell Culture and Receptor Expression:

    • Culture a suitable cell line (e.g., HEK293 cells) under standard conditions (37°C, 5% CO₂).

    • Transfect the cells with plasmids encoding the subunits of the desired nAChR (e.g., human α7 subunit). Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify successfully transfected cells.

    • Allow 24-48 hours for receptor expression.

  • Electrophysiology (Whole-Cell Patch Clamp):

    • Prepare an external recording solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

    • Prepare an internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).

    • Identify transfected cells by fluorescence microscopy.

    • Establish a whole-cell patch clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -60 mV.

  • Compound Application and Data Acquisition:

    • Prepare stock solutions of acetylcholine (positive control), Levamisole, and this compound in the external solution.

    • Apply acetylcholine at a known effective concentration (e.g., 100 µM) to elicit a baseline receptor response.

    • After a washout period, apply increasing concentrations of this compound to the cell and record any induced current.

    • To test for allosteric modulation, co-apply a sub-maximal concentration of acetylcholine with varying concentrations of this compound.

    • Record and analyze the current responses using appropriate software (e.g., pCLAMP).

  • Data Analysis:

    • Measure the peak amplitude of the inward currents elicited by the compounds.

    • Construct dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for inhibitors) for each compound.

    • Compare the efficacy and potency of this compound to that of Levamisole and acetylcholine.

Logical Workflow for nAChR Activity Assessment

nAChR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with nAChR Subunit Plasmids Cell_Culture->Transfection Expression Allow Receptor Expression (24-48h) Transfection->Expression Patch_Clamp Establish Whole-Cell Patch Clamp Expression->Patch_Clamp Control_App Apply Acetylcholine (Positive Control) Patch_Clamp->Control_App Test_App Apply this compound (Dose-Response) Control_App->Test_App Modulation_Test Co-apply ACh and this compound Test_App->Modulation_Test Record_Currents Record Inward Currents Modulation_Test->Record_Currents Dose_Response Construct Dose-Response Curves Record_Currents->Dose_Response Calculate_EC50_IC50 Calculate EC50 / IC50 Dose_Response->Calculate_EC50_IC50 Compare Compare with Levamisole Calculate_EC50_IC50->Compare AP_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Prep Prepare Assay Buffer Substrate_Prep Prepare pNPP Substrate Enzyme_Prep Prepare AP Enzyme Solution Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Add_Inhibitor Add Inhibitor/Buffer Inhibitor_Prep->Add_Inhibitor Add_Enzyme Add Enzyme to Wells Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (10 min) Add_Inhibitor->Pre_Incubate Add_Substrate Add pNPP Substrate Pre_Incubate->Add_Substrate Incubate Incubate (37°C, 30 min) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Sources

An In-Depth Technical Guide to 2-Hydroxy Levamisole: A Key Metabolite in Focus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy Levamisole, a primary metabolite of the well-known anthelmintic and immunomodulatory agent, levamisole. Designed for researchers, scientists, and drug development professionals, this document delves into the current understanding of this compound, from its metabolic origins and pharmacokinetic profile to the analytical methodologies for its detection. Crucially, this guide also highlights the existing knowledge gaps regarding its independent biological activity, framing it as a pivotal area for future scientific exploration.

Levamisole: A Primer on the Parent Compound

To appreciate the significance of this compound, a foundational understanding of its parent compound is essential. Levamisole, the levorotatory isomer of tetramisole, was initially developed as an anthelmintic drug.[1] Its mechanism of action in nematodes involves agonism of nicotinic acetylcholine receptors in the muscle cells, leading to spastic paralysis and subsequent expulsion of the parasite.[2]

Beyond its antiparasitic properties, levamisole has garnered significant attention for its immunomodulatory effects.[3][4] It has been shown to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[2] This has led to its investigation and use in various clinical contexts, including as an adjuvant therapy for colon cancer and in the treatment of autoimmune disorders.[2][5] However, its use in humans has been curtailed in some regions due to the risk of serious side effects, such as agranulocytosis.[2]

The Metabolic Journey: Formation of this compound

Levamisole undergoes extensive metabolism in the liver, with only a small percentage of the parent drug being excreted unchanged.[6] One of the principal metabolic pathways is hydroxylation, leading to the formation of this compound, also referred to in the literature as p-hydroxylevamisole.[6] This metabolic conversion is a significant route for the clearance of levamisole from the body.[6]

The hydroxylation of the phenyl group of levamisole is a critical step in its biotransformation. This process is followed by conjugation, primarily with glucuronic acid, to form a more water-soluble compound that can be readily excreted in the urine.[6] The detection and quantification of this compound and its conjugates are therefore crucial for understanding the pharmacokinetics of levamisole.

Levamisole Levamisole Hydroxylation Hepatic Hydroxylation Levamisole->Hydroxylation Hydroxy_Levamisole This compound (p-hydroxylevamisole) Hydroxylation->Hydroxy_Levamisole Conjugation Glucuronidation Hydroxy_Levamisole->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Metabolic pathway of Levamisole to this compound.

Pharmacokinetic Profile

The analysis of this compound in biological fluids has provided valuable insights into the pharmacokinetics of the parent drug. Following oral administration of levamisole, it is rapidly absorbed.[6] While the plasma elimination half-life of levamisole is relatively short, its metabolites, including this compound, can be detected for a more extended period.[6]

Studies have shown that a significant portion of an oral dose of levamisole is recovered in the urine as p-hydroxylevamisole, predominantly in its conjugated form.[6] This underscores the importance of this metabolic pathway in the overall disposition of the drug.

ParameterLevamisolep-HydroxylevamisoleReference
Time to Peak Plasma Concentration (tmax) 1.5 hNot explicitly stated, but detectable[6]
Plasma Elimination Half-life (t1/2) 5.6 ± 2.5 hNot explicitly stated[6]
Urinary Recovery (Unchanged) 3.2 ± 2.9 % of oral dose1.6 ± 1.1 % (free)[6]
Urinary Recovery (as Metabolite) -12.4 ± 5.5 % (total after hydrolysis)[6]

Analytical Methodology for Quantification

The accurate quantification of this compound is essential for pharmacokinetic studies and for monitoring levamisole administration. A validated method utilizing high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been established for this purpose.[6]

Protocol: Quantification of p-Hydroxylevamisole in Human Urine

This protocol is based on the methodology described by Kouassi et al. (1986).[6]

1. Sample Preparation:

  • To a 1 mL aliquot of urine, add 0.1 mL of a suitable internal standard solution.

  • For the determination of total p-hydroxylevamisole, enzymatic hydrolysis is required:

    • Adjust the urine sample to pH 5.0 with acetate buffer.

    • Add β-glucuronidase/arylsulfatase.

    • Incubate at 37°C for a specified period (e.g., 18 hours).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane) at an alkaline pH.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where p-hydroxylevamisole has significant absorbance (e.g., 215 nm).

  • Quantification: Create a calibration curve using standards of known p-hydroxylevamisole concentrations. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (for total metabolite) Urine->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Workflow for the analysis of p-hydroxylevamisole in urine.

Biological Activity of this compound: A Frontier for Research

Despite its well-established role as a major metabolite of levamisole, there is a notable scarcity of published research directly investigating the biological activity of this compound. The majority of studies focus on the parent compound, and the activity of the hydroxylated metabolite is often presumed to be negligible or is not independently assessed.

This represents a significant knowledge gap. The addition of a hydroxyl group to the phenyl ring of levamisole has the potential to alter its pharmacological properties in several ways:

  • Receptor Binding: The hydroxyl group could change the binding affinity and selectivity of the molecule for its targets, such as the nicotinic acetylcholine receptors in nematodes or potential targets within the immune system.

  • Immunomodulatory Effects: The immunomodulatory activity of levamisole is complex and not fully elucidated. Hydroxylation could either enhance, diminish, or alter the nature of these effects. It is plausible that this compound could have its own unique immunomodulatory profile.

  • Toxicity: The metabolic transformation could also impact the toxicological profile of the compound.

Given that this compound is commercially available, there is a clear opportunity for the scientific community to explore its biological activities.[7][8] Future research should aim to:

  • Conduct in vitro assays to determine if this compound retains anthelmintic activity.

  • Perform a range of immunological assays to assess its effects on various immune cell populations (e.g., T-cells, B-cells, macrophages) and cytokine production, in comparison to levamisole.

  • Investigate its anti-angiogenic potential , as this is a known activity of the parent compound.[9]

  • Evaluate its in vivo effects in animal models of parasitic infection, immune disorders, and cancer.

  • Assess its toxicological profile to determine if it contributes to the adverse effects associated with levamisole.

Synthesis and Availability

While detailed synthetic routes specifically for this compound are not widely published in the primary literature, its commercial availability from several chemical suppliers facilitates research into its biological properties.[7][8] Researchers can procure this compound for in vitro and in vivo studies without the need for de novo synthesis. The synthesis of the parent compound, levamisole, is well-documented and often involves the resolution of the racemic mixture, tetramisole.[10]

Conclusion

This compound is a pivotal metabolite in the disposition of levamisole. Its detection and quantification are of significant value in pharmacokinetic and forensic contexts. However, a comprehensive understanding of its independent biological activity is currently lacking. This technical guide has synthesized the available information on this compound and has underscored the pressing need for further research to elucidate its pharmacological and toxicological properties. Such investigations will not only provide a more complete picture of the effects of levamisole but may also uncover novel therapeutic potential for this readily accessible metabolite.

References

  • The potential immunomodulatory effect of levamisole in humans and farm animals. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Fischer, G. W., & Schultz, R. D. (1980). Immunomodulatory effects of levamisole.
  • Aleksandrova, N. I., Popenenkova, Z. A., Grigor'eva, M. P., & Iagudina, E. N. (1983). [Immunomodulating action of levamisole in its combined use with influenza vaccines]. Voprosy Virusologii, 28(6), 689–693.
  • Klein, B. M., Engel, A. M., & Houen, G. (2013). Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro. APMIS, 121(6), 525–536.
  • Kouassi, E., Caille, G., Lery, L., Lariviere, L., & Vezina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89.
  • Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. (2022). FIP. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. (2012). PLOS ONE. Retrieved January 16, 2026, from [Link]

  • Bella, A. (2019). Levamisole vs. Autoimmune Leukocytoclastic Vasculitis. Journal of Medical Cases, 10(11), 335–338.
  • Friis, T., Engel, A. M., Klein, B. M., Rygaard, J., & Houen, G. (2005). Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. Angiogenesis, 8(1), 25–34.
  • N-alkylated levamisole derivatives: Synthesis and antiangiogenic activity. (2012). PLoS One, 7(9), e45405.
  • Grem, J. L., Allegra, C. J., & Simon, K. J. (1996). Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer. Cancer Chemotherapy and Pharmacology, 38(4), 343–348.
  • Borden, E. C., & Paulnock, D. M. (1991). Immunological effects of levamisole in vitro. Cancer Immunology, Immunotherapy, 34(1), 1–6.
  • Philip, M., Khader, K. K. A., Subhahar, M., & Kadry, A. (2022). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 36(24), e9405.
  • Chandy, M., Kumar, S. S., & Kumar, B. S. (2016). Immunomodulatory action of levamisole. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cheng, C., Jeong, Y. S., & Jusko, W. J. (2025). Meta-Analysis of Levamisole Pharmacokinetics Across Diverse Species. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Birdi, T. J., Mistry, N. F., Mahadevan, P. R., & Antia, N. H. (1984). In vitro studies on the effect of levamisole in lepromatous leprosy.
  • Nielsen, M. H., Kristensen, J. S., & Christensen, S. B. (2012).
  • Levamisole hydrochloride. (n.d.). AERU - University of Hertfordshire. Retrieved January 16, 2026, from [Link]

  • Hsu, W. H. (1980). Toxicity and drug interactions of levamisole.
  • Levamisole toxicity. (2022). WikEM. Retrieved January 16, 2026, from [Link]

  • Synthesis of levamisole. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • LEVAMISOLE (Trade Name: Ergamisol®). (n.d.). DEA Diversion Control Division. Retrieved January 16, 2026, from [Link]

  • Ramot, B., Biniaminov, M., & Rosenthal, E. (1976). Effect of levamisole on E-rosette-forming cells in vivo and in vitro in Hodgkin's disease. The New England Journal of Medicine, 294(15), 809–811.

Sources

An In-Depth Technical Guide to 2-Hydroxy Levamisole as a Levamisole Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Levamisole, a synthetic imidazothiazole derivative, has a multifaceted history, initially developed as an anthelmintic agent for veterinary and human use.[1][2] Its immunomodulatory properties later led to its investigation and use as an adjuvant in cancer therapy.[2] However, due to significant adverse effects, including agranulocytosis, its application in humans has been largely discontinued in many countries.[3] Despite this, levamisole has gained notoriety as a common adulterant in illicit cocaine, leading to a renewed interest in its metabolism and toxicological profile.[3]

This technical guide provides a comprehensive overview of 2-Hydroxy Levamisole, a primary metabolite of levamisole. We will delve into its chemical characteristics, metabolic formation, analytical quantification, and its significance in the context of levamisole exposure. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this key metabolite.

Chemical and Physical Properties of this compound

This compound is the product of the hydroxylation of the phenyl group of levamisole. The hydroxylation can occur at the ortho (2-), meta (3-), or para (4-) position, with the para-hydroxy metabolite being extensively studied. For the purpose of this guide, we will focus on the ortho- and para-hydroxy isomers, with a primary emphasis on available data for p-hydroxylevamisole and general information for o-hydroxylevamisole.

PropertyThis compound (o-isomer)p-Hydroxylevamisole
Synonyms o-Hydroxylevamisole; 2-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl]phenol4-Hydroxylevamisole
CAS Number 1292908-42-9Not explicitly found in searches
Molecular Formula C11H12N2OSC11H12N2OS
Molecular Weight 220.29 g/mol 220.29 g/mol
Melting Point 211-213°CNot explicitly found in searches
Solubility DMSO (Slightly), Methanol (Slightly, Heated)Not explicitly found in searches
Appearance Pale Orange SolidNot explicitly found in searches

Metabolic Pathway of Levamisole to this compound

Levamisole undergoes extensive hepatic metabolism following administration.[3][4] One of the principal phase I metabolic pathways is the hydroxylation of the phenyl ring, catalyzed by the Cytochrome P450 (CYP450) enzyme system.[5][6] While the specific CYP450 isoenzymes responsible for levamisole hydroxylation have not been definitively identified in the available literature, this is a critical area for further investigation to understand potential drug-drug interactions and individual metabolic variations.

The hydroxylation of levamisole results in the formation of hydroxylated metabolites, with p-hydroxylevamisole being a prominent product found in urine.[7] This metabolite is then subject to phase II metabolism, primarily through glucuronidation, to form a more water-soluble conjugate that is readily excreted.[7][8] The detection of significant amounts of p-hydroxylevamisole and its glucuronide conjugate in urine underscores the importance of this metabolic route.[7][9]

Another significant metabolic pathway for levamisole leads to the formation of aminorex, a metabolite with amphetamine-like stimulant effects.[3]

Levamisole_Metabolism Levamisole Levamisole Hydroxylation Phase I Hydroxylation (CYP450 Enzymes) Levamisole->Hydroxylation Other_Metabolites Other Metabolites (e.g., Aminorex) Levamisole->Other_Metabolites Hydroxy_Levamisole This compound (o-, m-, p-isomers) Hydroxylation->Hydroxy_Levamisole Glucuronidation Phase II Glucuronidation (UGT Enzymes) Hydroxy_Levamisole->Glucuronidation Glucuronide_Conjugate Hydroxy Levamisole Glucuronide Glucuronidation->Glucuronide_Conjugate Excretion Urinary Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathway of levamisole to this compound.

Pharmacokinetics of Levamisole and its Hydroxylated Metabolite

Levamisole is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.5 to 4 hours.[4][7] It has a relatively short plasma elimination half-life of approximately 3 to 6 hours.[3][7] The drug is extensively metabolized in the liver, with only a small percentage of the parent drug excreted unchanged in the urine.[4][7]

The pharmacokinetics of p-hydroxylevamisole have been investigated, revealing it to be a significant metabolite. Following a single 150 mg oral dose of levamisole in healthy volunteers, the cumulative urinary recovery of p-hydroxylevamisole was found to be approximately 12.4% of the administered dose after enzymatic hydrolysis of the glucuronide conjugate.[7] This indicates that a substantial portion of levamisole is metabolized via this pathway. The metabolite is primarily excreted as its glucuronide conjugate.[7]

Pharmacokinetic ParameterLevamisolep-Hydroxylevamisole
Time to Peak Plasma Concentration (tmax) 1.5 - 4 hoursData not available
Peak Plasma Concentration (Cmax) 716.7 ± 217.5 ng/mL (after 150 mg dose)Data not available
Plasma Elimination Half-life (t1/2) 3 - 6 hoursData not available
Urinary Excretion (as % of dose) ~3.2% (unchanged)~12.4% (as glucuronide)

Analytical Methodology for the Quantification of this compound

The detection and quantification of this compound are crucial for pharmacokinetic studies, toxicological assessments, and for monitoring levamisole exposure. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[1][7][10]

Experimental Protocol: Quantification of p-Hydroxylevamisole in Urine by HPLC-UV

This protocol is based on the methodology described by Kouassi et al. (1986).[7]

1. Sample Preparation: a. To 1 mL of urine, add 0.1 mL of a β-glucuronidase solution to hydrolyze the glucuronide conjugate. b. Incubate the mixture at 37°C for 18 hours. c. After incubation, alkalinize the sample with 0.2 mL of 1M NaOH. d. Perform a liquid-liquid extraction with 5 mL of a diethyl ether/dichloromethane (70:30, v/v) mixture. e. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio should be optimized for best separation.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector set at a wavelength appropriate for p-hydroxylevamisole (e.g., 225 nm).
  • Quantification: Based on a calibration curve prepared with a p-hydroxylevamisole reference standard.
Conceptual Framework for a Validated LC-MS/MS Method for this compound in Plasma

A highly sensitive and specific LC-MS/MS method is the gold standard for bioanalysis. The following outlines the key steps in developing and validating such a method.[1][10]

LCMSMS_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Start->Protein_Precipitation SPE Solid Phase Extraction (SPE) (Optional Cleanup) Protein_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution in Mobile Phase SPE->Evaporation_Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Evaporation_Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Method Validation Parameters (as per FDA/ICH guidelines):

  • Selectivity and Specificity: No interference from endogenous components.

  • Linearity: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Within acceptable limits for intra- and inter-day runs.

  • Matrix Effect: Assessment of ion suppression or enhancement.

  • Recovery: Efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage conditions.

Biological and Toxicological Significance of this compound

The biological activity and toxicological profile of this compound have not been as extensively studied as the parent compound. Most of the known effects are attributed to levamisole itself.

Immunomodulatory Effects of Levamisole: Levamisole is known to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[2] It is unclear if this compound retains any of these immunomodulatory properties.

Toxicology of Levamisole: Levamisole toxicity can manifest with cholinergic symptoms, and in severe cases, can lead to agranulocytosis, a potentially fatal condition characterized by a severe reduction in white blood cells.[3][11][12] The direct contribution of this compound to these toxic effects is an area that warrants further investigation.

Potential as a Biomarker: Due to its significant presence in urine as a glucuronide conjugate, p-hydroxylevamisole is a promising biomarker for confirming levamisole exposure.[7][9][13] This is particularly relevant in clinical and forensic toxicology, especially in cases of suspected cocaine adulteration.

Synthesis of this compound as a Reference Standard

The availability of a pure reference standard is essential for the development and validation of analytical methods. While specific synthesis routes for this compound were not detailed in the search results, the synthesis of levamisole hydrochloride is well-documented and can serve as a basis for the synthesis of its hydroxylated analogues.[14][15][16][17][18] A plausible synthetic approach would involve starting with a hydroxylated precursor of the key intermediates in the levamisole synthesis pathway.

Future Research Directions

While this guide provides a comprehensive overview of the current knowledge on this compound, several key areas require further research:

  • Identification of Specific CYP450 Isoenzymes: Elucidating the specific CYP450 enzymes responsible for levamisole hydroxylation is crucial for predicting drug-drug interactions and understanding inter-individual variability in metabolism.

  • Pharmacological and Toxicological Profiling: In-depth studies are needed to determine the specific biological activities and toxic potential of this compound, independent of the parent drug.

  • Comparative Pharmacokinetics: A detailed comparative pharmacokinetic study of levamisole and its various hydroxylated metabolites would provide a clearer understanding of their relative contributions to the overall pharmacological and toxicological profile.

  • Development of Standardized Analytical Methods: The development and validation of robust and readily available analytical methods for the routine quantification of this compound in various biological matrices are essential for clinical and forensic applications.

Conclusion

This compound is a significant metabolite of levamisole, formed through hepatic hydroxylation. Its presence in biological fluids, particularly as a glucuronide conjugate in urine, makes it a valuable biomarker for assessing levamisole exposure. A thorough understanding of its chemical properties, metabolic fate, and analytical detection is essential for researchers and professionals in drug development, clinical toxicology, and forensic science. Further research into its specific pharmacological and toxicological properties will provide a more complete picture of its role in the overall effects of levamisole.

References

  • Kouassi, E., Caille, G., Lery, L., Lariviere, L., & Vezina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89. [Link]

  • Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(5-6), 299–303. [Link]

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride.
  • Veltkamp, F., Pistorius, M. C. M., Bouts, A. H. M., & Mathôt, R. A. A. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 279–285. [Link]

  • ResearchGate. (2025). Development and Validation of a Highly Sensitive Liquid Chromatography/Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva | Request PDF.
  • Tanaka, E. (1991). Induction of Hepatic Microsomal Drug Metabolizing Enzyme System by Levamisole in Male Mice. Pharmacology & Toxicology, 69(5), 333-335. [Link]

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®).
  • Adams, J. G. (1978). Pharmacokinetics of levamisole. The Journal of Rheumatology. Supplement, 4, 137–142. [Link]

  • Cheng, C., Jeong, S., & Jusko, W. J. (2024). Comparative Pharmacokinetics of Levamisole Across Species. bioengineer.org.
  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®).
  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). PMC. [Link]

  • ResearchGate. (2025). In Vitro Drug Metabolism Using Liver Microsomes | Request PDF.
  • Philip, M., Ho, E. N. M., Ho, K.-Y., & Wan, T. S. M. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(4), e9445. [Link]

  • ScienceOpen. (2024). Meta-Analysis of Levamisole Pharmacokinetics Across Diverse Species. ScienceOpen.
  • ChemicalBook. (n.d.). Levamisole synthesis. ChemicalBook.
  • Semantic Scholar. (n.d.). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Semantic Scholar.
  • Hsu, W. H. (1980). Toxicity and drug interactions of levamisole. Journal of the American Veterinary Medical Association, 176(10 Spec No), 1166–1169. [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • ResearchGate. (2025). Meta-Analysis of Levamisole Pharmacokinetics Across Diverse Species.
  • Li, A. P. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 899-912. [Link]

  • Wikipedia. (n.d.).
  • Soars, M. G., Riley, R. J., & Burchell, B. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 382–390. [Link]

  • Al-Majdoub, Z. M., Al-Otaibi, F., Al-Shakliah, N. S., Wahba, A. S., & Al-Warthan, A. A. (2021). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Molecules, 26(22), 6985. [Link]

  • Lewis, J. H., Moore, C. M., Angelino, A. A., & Dwivedi, A. (2010). Determination of levamisole in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(7), 397–402. [Link]

  • Graebner, R. W. (2012). Levamisole Toxicity. Mayo Clinic Proceedings, 87(9), 923. [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 45(3), 287–305. [Link]

  • ChemicalBook. (2025). Levamisole hydrochloride. ChemicalBook.
  • ChemicalBook. (n.d.). Levamisole hydrochloride synthesis. ChemicalBook.
  • Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253–2278. [Link]

  • Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.
  • Kobayashi, K., Aoyama, T., Iwase, K., & Chiba, K. (1995). Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes. Drug Metabolism and Disposition, 23(7), 779–782. [Link]

  • ResearchGate. (2025). Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry.
  • Google Patents. (n.d.). CN104557979A - Preparation method of levamisole hydrochloride.
  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. (2021). PMC. [Link]

  • The Podiatry Institute. (n.d.). Levamisole-Induced Vasculitis Affecting the Lower Extremity From Contaminated Cocaine.
  • Sligar, S. G., Kennedy, K. A., & Pearson, D. C. (1980). Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen. Proceedings of the National Academy of Sciences of the United States of America, 77(3), 1240–1244. [Link]

  • Google Patents. (n.d.). CN104230959A - Preparation method for levamisole hydrochloride.
  • Shaffer, C. L., Harriman, S., & Schöneboom, J. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Journal of the American Chemical Society, 137(16), 5489–5498. [Link]

  • Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Hypha Discovery Blog.

Sources

Preliminary Studies on 2-Hydroxy Levamisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the current understanding of 2-Hydroxy Levamisole, a primary metabolite of the well-known anthelmintic and immunomodulatory agent, Levamisole. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preliminary data on its chemical properties, metabolic formation, analytical detection, and inferred biological activities, while also highlighting areas ripe for future investigation.

Introduction: The Significance of Metabolite Profiling

Levamisole, chemically (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, has a long history of use in both veterinary and human medicine.[1] Initially developed as an anthelmintic, its ability to restore depressed immune function led to its investigation and use as an adjuvant in cancer therapy.[1][2] The clinical utility and toxicological profile of any xenobiotic are intrinsically linked to its metabolic fate. Levamisole undergoes extensive and rapid metabolism in the liver, with only a small percentage of the parent compound excreted unchanged.[3][4] Hydroxylation represents a major metabolic pathway for levamisole, leading to the formation of various hydroxylated metabolites, including this compound.[5][6] Understanding the chemical nature and biological activity of these metabolites is paramount for a complete comprehension of levamisole's pharmacology and for the development of safer and more effective therapeutic strategies.

This guide focuses on the preliminary studies of this compound, providing a foundational resource for researchers aiming to explore this metabolite's synthesis, analytical quantification, and potential biological significance.

Chemical and Physical Properties of this compound

This compound is a derivative of levamisole, characterized by the introduction of a hydroxyl group at the 2-position of the phenyl ring. While extensive characterization is still needed, the fundamental properties have been established and are crucial for its synthesis, purification, and analytical detection.

PropertyValueSource
Chemical Name 2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][7][8]thiazol-6-yl]phenol[9]
CAS Number 1292908-42-9[9]
Molecular Formula C₁₁H₁₂N₂OS[9]
Molecular Weight 220.29 g/mol [9]
Physical Form Pale Orange Solid[9]
Melting Point 211-213°C[9]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[9]
Storage Refrigerator[9]

Synthesis and Metabolic Formation

Chemical Synthesis of the Levamisole Backbone

A thorough understanding of the synthesis of the parent compound, levamisole, provides a critical foundation for developing synthetic routes to its hydroxylated metabolites. Several synthetic pathways for levamisole have been described, often starting from precursors like α-bromoacetophenone or styrene oxide.[10] One common method involves the reaction of α-bromoacetophenone with 2-imino-1,3-thiazolidine, followed by a series of reduction and cyclization steps.[10] Another approach utilizes styrene oxide and its reaction with aziridine, followed by treatment with potassium isothiocyanate or thiourea.[10] A patented method describes the synthesis starting from L-mandelic acid through esterification, aminolysis, reduction, chlorination, condensation, and cyclization.[11]

A chemoenzymatic approach has also been developed, employing a lipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrile as a key step.[12]

Note: As of the writing of this guide, a specific, detailed, and published synthetic protocol for this compound has not been identified in the public domain. The development of a regioselective hydroxylation method for the levamisole scaffold or the use of a pre-hydroxylated starting material in one of the established levamisole synthetic routes are promising avenues for future research. The availability of this compound as a commercial reference standard suggests that a proprietary synthesis method exists.

Metabolic Pathway: The Formation of Hydroxylated Metabolites

Levamisole is extensively metabolized in the liver, with hydroxylation being a primary phase I metabolic reaction.[5][6] In vivo studies in various species, including humans and horses, have confirmed the presence of hydroxylated levamisole metabolites in plasma and urine.[4][5] One study identified p-hydroxylevamisole as a significant metabolite in human urine, with its excretion being mainly in the form of a glucuronic acid conjugate.[4] This indicates that hydroxylation is a key step in the detoxification and elimination of levamisole. While the specific enzymes responsible for the 2-hydroxylation of levamisole have not been fully characterized, cytochrome P450 (CYP) enzymes are the most likely candidates.

Metabolism Levamisole Levamisole PhaseI Phase I Metabolism (Hepatic) Levamisole->PhaseI CYP450 Enzymes HydroxylatedMetabolites Hydroxylated Metabolites (e.g., this compound, p-Hydroxy Levamisole) PhaseI->HydroxylatedMetabolites PhaseII Phase II Metabolism (Conjugation) HydroxylatedMetabolites->PhaseII UGT/SULT Enzymes ConjugatedMetabolites Glucuronide/Sulfate Conjugates PhaseII->ConjugatedMetabolites Excretion Urinary Excretion ConjugatedMetabolites->Excretion

Caption: Metabolic pathway of Levamisole.

Analytical Methodologies for Detection and Quantification

The detection and quantification of levamisole and its metabolites in biological matrices are crucial for pharmacokinetic, toxicological, and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art method for this purpose.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analytes of interest.

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting levamisole and its metabolites from aqueous matrices like plasma and urine.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE.

Step-by-Step Protocol for SPE from Urine (Adapted from methodology for levamisole and its metabolites):

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an appropriate buffer.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include a weak organic solvent followed by a buffer.

  • Elution: Elute the analytes of interest with a suitable solvent, often an organic solvent containing a small percentage of a strong base (e.g., ammonium hydroxide in methanol) to disrupt the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions (Illustrative Example):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometric Conditions (Illustrative Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for levamisole and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levamisole205.1178.1
This compound221.1178.1
p-Hydroxylevamisole221.1178.1

Note: The specific MRM transitions for this compound would need to be optimized using a reference standard. The values provided are predictive based on the structure and fragmentation patterns of similar compounds.

AnalyticalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Injection MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Analytical workflow for this compound.

Biological Activities and Potential Applications: An Area for Future Research

While the biological activities of the parent compound, levamisole, are well-documented, there is a significant lack of research into the specific biological effects of its 2-hydroxy metabolite. The following sections summarize the known activities of levamisole and its derivatives, which can serve as a starting point for investigating this compound.

Immunomodulatory Effects of Levamisole

Levamisole is known to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[1][13] It can potentiate monocyte and macrophage functions, including phagocytosis and chemotaxis.[3] Studies have shown that levamisole can enhance the maturation and activation of human monocyte-derived dendritic cells.[3] However, some in vitro studies have concluded that levamisole is not a potent modulator of certain immune parameters, suggesting its mechanism of action is complex and may involve its metabolites.[14]

Hypothesis for Investigation: Does this compound contribute to the immunomodulatory effects observed with levamisole administration? Does it possess a more potent or a different immunomodulatory profile compared to the parent drug?

Anti-Angiogenic Properties of Levamisole and its Derivatives

Recent research has demonstrated that levamisole can inhibit angiogenesis in vitro and tumor growth in vivo.[15] It appears to specifically inhibit the proliferation and differentiation of endothelial cells.[15] Structure-activity relationship studies on N-alkylated levamisole derivatives have shown that some analogues, such as N-methyllevamisole and p-bromolevamisole, are more effective angiogenesis inhibitors than the parent compound.[8][16] This suggests that modifications to the levamisole scaffold can significantly impact its anti-angiogenic activity.

Hypothesis for Investigation: Does the introduction of a hydroxyl group at the 2-position of the phenyl ring alter the anti-angiogenic properties of levamisole? Could this compound be a more potent or selective anti-angiogenic agent?

Anthelmintic Activity

Levamisole's primary and original therapeutic use is as an anthelmintic agent. It acts as a nicotinic acetylcholine receptor agonist in parasitic worms, causing spastic paralysis and subsequent expulsion from the host.[13][17]

Hypothesis for Investigation: Does this compound retain anthelmintic activity? Could it have a different spectrum of activity against various parasitic species compared to levamisole?

Conclusion and Future Directions

This compound is a key metabolite of the pharmacologically versatile drug, levamisole. While its chemical properties are beginning to be defined and analytical methods for its detection are available, a significant knowledge gap exists regarding its specific synthesis and biological activities. This guide has synthesized the current preliminary information to provide a foundation for future research.

The following are critical areas for future investigation:

  • Development of a robust and scalable synthesis for this compound: This is essential to provide sufficient material for comprehensive biological testing.

  • In-depth in vitro and in vivo evaluation of the biological activities of this compound: This should include studies on its immunomodulatory, anti-angiogenic, and anthelmintic properties, as well as its potential for off-target effects and cytotoxicity.

  • Pharmacokinetic profiling of this compound: A detailed understanding of its absorption, distribution, metabolism, and excretion is necessary to assess its potential contribution to the overall pharmacological and toxicological profile of levamisole.

Addressing these research questions will not only enhance our understanding of levamisole's mechanism of action but may also uncover new therapeutic opportunities for this compound as a standalone agent or as a biomarker for levamisole efficacy and toxicity.

References

  • Hansen, A. N., Bendiksen, C. D., Sylvest, L., Friis, T., Staerk, D., Jørgensen, F. S., & Nielsen, T. E. (2012). Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLOS ONE, 7(9), e45405. [Link]

  • Hansen, A. N., Bendiksen, C. D., Sylvest, L., Friis, T., Staerk, D., Jørgensen, F. S., & Nielsen, T. E. (2012). Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLOS ONE, 7(9), e45405. [Link]

  • Kamal, A., Khanna, G. B. R., Krishnaji, T., & Ramu, R. (2005). A new facile chemoenzymatic synthesis of levamisole. Bioorganic & Medicinal Chemistry Letters, 15(3), 613–615. [Link]

  • Borden, E. C., & Sondel, P. M. (1991). Immunological effects of levamisole in vitro. Cancer, 68(7), 1475–1481. [Link]

  • Borden, E. C., & Sondel, P. M. (1991). Immunological effects of levamisole in vitro. Cancer, 68(7), 1475–1481. [Link]

  • Skov, K., Nielsen, S. L., & Marcussen, N. (2005). Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. Angiogenesis, 8(1), 25–34. [Link]

  • Hansen, A. N., Bendiksen, C. D., Sylvest, L., Friis, T., Staerk, D., Jørgensen, F. S., & Nielsen, T. E. (2012). Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLOS ONE, 7(9), e45405. [Link]

  • Coelho, F. C., de Faria, R. O., de Oliveira, D. N., & de Lima, M. E. (2017). In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia. Parasitology International, 66(4), 432–438. [Link]

  • Al-Shammari, E. M., Al-Badr, A. A., & Al-Sarraj, S. M. (2015). Biochemical, Immunomodulatory and Antioxidant Properties of Levamisole at Different Storage Conditions and Administration Routes. Science Alert, 10(1), 1–11. [Link]

  • Gholami, M., Ansari, M., & Mohammadi, M. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

  • Raeymaekers, A. H. M., Allewijn, F. T. N., Vandenberk, J., Demoen, P. J. A., Van Offenwert, T. T. T., & Janssen, P. A. J. (1966). 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole (Tetramisole). Journal of Medicinal Chemistry, 9(4), 545–551. [Link]

  • Synthesis of levamisole. (n.d.). PrepChem.com. [Link]

  • Philip, M., Khader, K. K. A., Subhahar, M., & Kadry, A. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(3), e9441. [Link]

  • CN114315866A - Synthesis method of levamisole hydrochloride. (n.d.).
  • Adam, E., Scollay, M. C., Howard, A. M., Taormina, M. J., Hartmann, C., & Knych, H. K. (2023). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Journal of the American Veterinary Medical Association, 261(12), 1-8. [Link]

  • Levamisole EP Impurity E | 32190-36-6. (n.d.). SynZeal. [Link]

  • Synthesis of 6-Phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole. (n.d.). PrepChem.com. [Link]

  • Adam, E., Scollay, M. C., Howard, A. M., Taormina, M. J., Hartmann, C., & Knych, H. K. (2023). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Journal of the American Veterinary Medical Association, 261(12), 1-8. [Link]

  • Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89. [Link]

  • CN104557979A - Preparation method of levamisole hydrochloride. (n.d.).
  • Hess, C., Ritke, N., Broecker, S., Madea, B., & Musshoff, F. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(13), 4077–4086. [Link]

  • Goldstein, G. (1978). Mode of action of levamisole. The Journal of Rheumatology. Supplement, 4, 143–148. [Link]

  • Brattig, N. W., Diao, G. J., & Bergmann, L. (1998). Levamisole induced apoptosis in cultured vascular endothelial cells. British Journal of Cancer, 77(10), 1579–1587. [Link]

  • Rojas-Cabrera, H., Cruz-Gregorio, A., Sánchez-Sánchez, L., & Pérez-Serrano, J. (2020). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 25(24), 5909. [Link]

  • LEVAMISOLE (Trade Name: Ergamisol®). (n.d.). DEA Diversion Control Division. [Link]

  • Gholami, M., Ansari, M., & Mohammadi, M. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

  • Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. (2022). FIP. [Link]

  • Levamisole. (n.d.). In Wikipedia. [Link]

    • Levamisole (WHO Food Additives Series 33). (n.d.). Inchem.org. [Link]

  • What is the mechanism of Levamisole Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • 6-phenyl-2,3,5,6-tetrahydroimidazo[7][8]thiazole. (n.d.). PubChem. [Link]

  • Fedor, C. H., Geyer, S. M., & Simonson, J. A. (1993). Toxicity and tissue residue depletion of levamisole hydrochloride in goats. American Journal of Veterinary Research, 54(1), 47–51. [Link]

  • Hsu, W. H. (1980). Toxicity and drug interactions of levamisole. Journal of the American Veterinary Medical Association, 176(10 Spec No), 1166–1169. [Link]

  • Kimball, E. S., & Fischer, T. J. (1996). Levamisole effects on major histocompatibility complex and adhesion molecule expression and on myeloid cell adhesion to human colon tumor cell lines. Journal of the National Cancer Institute, 88(18), 1286–1293. [Link]

  • Gröger, H., & Waldburger, S. (2014). Enzymatic cascade synthesis of (S)-2-hydroxycarboxylic amides and acids: Cascade reactions employing a hydroxynitrile lyase, nitrile-converting enzymes and an amidase. Journal of Molecular Catalysis B: Enzymatic, 114, 1–9. [Link]

  • Gridelli, C., Perrone, F., Gallo, C., Rossi, A., & Barletta, E. (1996). Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer. European Journal of Cancer, 32A(11), 1879–1883. [Link]

Sources

"discovery and history of 2-Hydroxy Levamisole"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levamisole, a synthetic imidazothiazole derivative, has traversed a remarkable journey from a veterinary anthelmintic to a human immunomodulator and, more recently, a pervasive and dangerous adulterant in illicit cocaine. Understanding its metabolic fate is critical for clinical toxicology, pharmacology, and forensic analysis. This technical guide provides a comprehensive overview of the discovery and history of its hydroxylated metabolites, with a specific focus on 2-Hydroxy Levamisole. We delve into the initial identification of aromatic hydroxylation as a key metabolic pathway, the seminal studies on p-hydroxylevamisole, the biochemical basis for the formation of the 2-hydroxy (ortho) isomer, and the modern analytical techniques used for detection. This document serves as a core reference for researchers, clinicians, and drug development professionals investigating the complex biochemistry and pharmacology of Levamisole.

Part 1: The Parent Compound - A Brief History of Levamisole

The story of any metabolite begins with its parent compound. Levamisole was first synthesized by Janssen Pharmaceutica in 1966 as the levorotatory enantiomer of the racemic mixture tetramisole.[1] Its initial and most prominent application was as a potent anthelmintic agent for treating parasitic worm infections in both livestock and humans.[2]

Its mechanism of action as a dewormer involves agonizing nicotinic acetylcholine receptors in parasitic muscle cells, leading to spastic paralysis and subsequent expulsion of the parasite from the host.[3]

Beyond its antiparasitic effects, researchers in the 1970s discovered Levamisole's intriguing immunomodulatory properties. It was found to restore depressed immune function by stimulating T-cell activation and proliferation and enhancing macrophage function.[2][3][4] This led to its repurposing as an adjuvant therapy for colon cancer in combination with fluorouracil, for which it received FDA approval in 1990.[2][5] However, its use in humans was short-lived. Due to severe and sometimes fatal side effects, most notably agranulocytosis (a sharp drop in white blood cells) and vasculitis, Levamisole was withdrawn from the U.S. market for human use in 2000.[2]

Today, Levamisole's relevance has taken a darker turn. Since the early 2000s, it has become one of the most common cutting agents for illicit cocaine, detected in a high percentage of seized samples.[5] Its presence complicates the clinical picture of cocaine toxicity, introducing risks of severe infections, skin necrosis, and autoimmune-related syndromes.[6] This resurgence has placed renewed importance on understanding how the human body processes Levamisole.

Part 2: The Metabolic Fate of Levamisole

Levamisole is rapidly absorbed and extensively metabolized by the liver, with very little of the parent drug excreted unchanged in the urine.[7][8] Early pharmacokinetic studies using radiolabeled Levamisole confirmed that the vast majority of the drug is biotransformed before elimination.[7] The primary metabolic pathways are Phase I reactions, specifically oxidation and hydrolysis, followed by Phase II conjugation for excretion.

The two most significant metabolic transformations are:

  • Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring.

  • Hydrolytic Cleavage: Opening of the thiazolidine ring, which can ultimately lead to the formation of metabolites like aminorex, a compound with amphetamine-like stimulant properties.[9]

The focus of this guide is the hydroxylation pathway, which is a classic example of cytochrome P450 (CYP450) enzyme activity.

Levamisole Levamisole p_Hydroxy p-Hydroxylevamisole (4-Hydroxy Levamisole) [Major Metabolite] Levamisole->p_Hydroxy CYP450 Aromatic Hydroxylation o_Hydroxy This compound (ortho-Hydroxy) [Minor Metabolite] Levamisole->o_Hydroxy CYP450 Aromatic Hydroxylation Aminorex Aminorex (via Ring Hydrolysis) Levamisole->Aminorex Hydrolysis Conjugates Glucuronide & Sulfate Conjugates (Excretion) p_Hydroxy->Conjugates o_Hydroxy->Conjugates

Caption: Primary metabolic pathways of Levamisole in humans.

Part 3: Discovery and Characterization of Hydroxylated Metabolites

The Biochemical Mechanism: Arene Oxide Formation

The formation of both 2-hydroxy and 4-hydroxy (para) levamisole is governed by the well-established mechanism of CYP450-mediated aromatic oxidation.[10] The process begins with the CYP450 enzyme forming a highly reactive epoxide intermediate, known as an arene oxide, on the phenyl ring of Levamisole.[10] This intermediate is unstable and rapidly rearranges to a more stable phenolic product. This rearrangement, known as the "NIH Shift," can result in the hydroxyl group being placed at different positions on the ring, primarily the para (position 4) and ortho (position 2) locations, with the para position often being sterically and electronically favored.[10] This biochemical rationale provides the foundation for the existence of this compound, even if it is a minor product.

The Landmark Discovery: Identification of p-Hydroxylevamisole

While the principle of aromatic hydroxylation was known, the definitive identification and quantification of a hydroxylated Levamisole metabolite in humans was a significant milestone. This was achieved by Kouassi et al. in their seminal 1986 paper, "Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine." [8]

This study was the first to:

  • Develop a specific High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of p-hydroxylevamisole.[8]

  • Administer a single 150 mg oral dose of Levamisole to healthy volunteers and track the excretion of the metabolite.[8]

  • Quantify the recovery of p-hydroxylevamisole in urine, finding that it accounted for approximately 12.4% of the total dose after enzymatic hydrolysis.[8]

The researchers used β-glucuronidase to hydrolyze urine samples, demonstrating that p-hydroxylevamisole is extensively conjugated with glucuronic acid before excretion—a classic Phase II detoxification step.[8] This work firmly established p-hydroxylation as a major and clinically relevant metabolic pathway for Levamisole.

The Modern View: A Spectrum of Hydroxylated Species

Following the foundational work on p-hydroxylevamisole, the advent of more sensitive and specific analytical technologies, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), has expanded our understanding.

Modern metabolomic studies have confirmed that hydroxylation is a primary metabolic route across species.[9] A 2022 study in horses identified not only monohydroxylated metabolites but also di- and trihydroxylated species, showcasing the complexity of Levamisole's oxidative metabolism. A 2019 study on human urine samples from cocaine users tentatively identified 4-hydroxylevamisole and its glucuronide conjugate.

While these advanced studies often do not resolve the specific positional isomers (e.g., 2-hydroxy vs. 3-hydroxy vs. 4-hydroxy), they provide unequivocal evidence for the formation of multiple hydroxylated metabolites. The existence of a commercially available chemical standard for This compound (CAS 1292908-42-9) confirms its structural characterization and synthesis, enabling its use as a reference material in forensic and research laboratories to definitively identify this specific ortho-isomer.

Part 4: Synthesis and Analytical Methodologies

Proposed Chemical Synthesis of this compound

A Proposed Synthetic Protocol:

  • Starting Material: Begin with L-2-hydroxymandelic acid.

  • Esterification: React L-2-hydroxymandelic acid with an alcohol (e.g., methanol) under acidic conditions to protect the carboxylic acid as an ester.

  • Aminolysis: React the resulting ester with ethanolamine to form an amide.

  • Reduction: Use a reducing agent (e.g., borane) to reduce the amide and ester functionalities to the corresponding amino alcohol.

  • Chlorination: Treat the amino alcohol with a chlorinating agent like thionyl chloride to convert the hydroxyl groups to chlorides.

  • Cyclization: React the chlorinated intermediate with thiourea under basic conditions to form the imidazothiazole ring system, yielding this compound.

  • Purification: The final product would be purified using chromatographic techniques such as preparative HPLC.

This proposed pathway represents a rational chemical strategy to produce the target compound for use as an analytical standard.

Modern Analytical Protocols: LC-MS/MS Detection

The gold standard for the detection and quantification of drug metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers unparalleled sensitivity and specificity.

Experimental Protocol: Detection of Hydroxylated Levamisole in Urine

  • Sample Preparation:

    • Pipette 100 µL of urine into a microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., Levamisole-d5) to correct for matrix effects and extraction variability.

    • Optional Hydrolysis: To measure total hydroxylated metabolites (free + conjugated), add 50 µL of β-glucuronidase solution and incubate at 37°C for 2-4 hours.

    • Add 500 µL of a precipitation solvent (e.g., acetonitrile) to remove proteins. Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5-10 µL of the prepared sample onto a C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Levamisole, this compound, and p-Hydroxylevamisole.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample (100 µL) IS Add Internal Standard (e.g., Levamisole-d5) Urine->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, optional) IS->Hydrolysis Precip Protein Precipitation (Acetonitrile) Hydrolysis->Precip Dry Evaporation Precip->Dry Recon Reconstitution Dry->Recon Inject Inject onto C18 HPLC Column Recon->Inject MS ESI+ Ionization Inject->MS MRM Tandem MS (MRM) Detection MS->MRM Data Data Acquisition & Quantification MRM->Data

Caption: Bioanalytical workflow for detecting hydroxylated Levamisole.

Data Presentation: Comparison of Analytical Methods
MethodTypical DetectorSample MatrixLimit of Detection (LOD)Key AdvantageKey DisadvantageReference
HPLC-UV UV SpectrophotometerUrine, Plasma~0.50 µg/mLWidely available, robustLower sensitivity & specificity[8]
GC-NPD Nitrogen-PhosphorusPlasma, Urine~10 ng/mLGood sensitivity for nitrogenous compoundsRequires derivatization, less specific[8]
LC-MS/MS Triple Quadrupole MSUrine, Plasma< 1 ng/mLHighest sensitivity & specificityHigher cost and complexity[6][9]
LC-HRMS TOF or Orbitrap MSUrine~1 ng/mLCan identify unknown metabolitesData analysis can be complex[9]

Part 5: Pharmacological and Toxicological Significance

The hydroxylation of Levamisole is primarily a detoxification pathway. The addition of a hydroxyl group increases the molecule's water solubility, making it a suitable substrate for Phase II conjugation enzymes (like UGTs) and facilitating its rapid elimination from the body via urine.[8] This metabolic clearance is crucial in terminating the pharmacological and toxicological effects of the parent drug.

While the hydroxylated metabolites themselves are generally considered pharmacologically less active than the parent compound, their formation is integral to the overall disposition of Levamisole. In the context of cocaine adulteration, rapid metabolism and clearance mean that the parent Levamisole may become undetectable in blood relatively quickly, while metabolites may persist for longer, serving as important biomarkers of exposure. The clinical toxicity associated with Levamisole-adulterated cocaine, such as agranulocytosis and vasculitis, is thought to be primarily caused by the parent drug or its reactive intermediates rather than the stable hydroxylated end-products.[6]

Conclusion

The history of this compound is intrinsically linked to the broader story of its parent drug's metabolism. While its para-isomer was definitively identified in the 1980s, establishing aromatic hydroxylation as a key metabolic event, the existence and characterization of this compound is a testament to modern analytical chemistry and our deeper understanding of drug biochemistry. Its formation is predicted by the fundamental mechanisms of CYP450 catalysis. As a likely minor metabolite, its individual discovery was not a singular event but rather an expected finding within the complex metabolic profile revealed by high-resolution mass spectrometry. For researchers today, the availability of synthetic this compound as a reference standard is crucial for developing comprehensive analytical methods to accurately assess Levamisole exposure in clinical and forensic settings, aiding in the diagnosis and management of the toxicities associated with this multifaceted compound.

References

  • Kouassi, E., Caille, G., Lery, L., Lariviere, L., & Vezina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89. [Link]

  • Hofmaier, T., Luf, A., Seddik, A., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405, 2937–2946. [Link]

  • Adams, J. G. (1978). Pharmacokinetics of levamisole. The Journal of Rheumatology. Supplement, 4, 137–142. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26879, Levamisole. [Link]

  • Janssen, P. A. (1976). The levamisole story. Progress in Drug Research. Fortschritte der Arzneimittelforschung. Progrès des Recherches Pharmaceutiques, 20, 347–383. [Link]

  • Amery, W. K., & Bruynseels, J. P. (1992). Levamisole, the story and the lessons. International Journal of Immunopharmacology, 14(3), 481–486. [Link]

  • Center for Forensic Science Research & Education. (2020). Levamisole – A Toxic Adulterant Found in Illicit Street Drugs. [Link]

  • Ramshankar, R., & D'Souza, R. (2014). Phase I Metabolism- Oxidation of Aromatic compounds. PharmaXChange.info. [Link]

  • Mashaly, A., & Yosry, M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(11), 2932. [Link]

  • Philip, M., Khader, K. K. A., Subhahar, M., & Kadry, A. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(4), e9450. [Link]

  • ResearchGate. (n.d.). Phase I metabolites detected from in vivo study of levamisole in thoroughbred horse urine after oral administration. [Link]

  • Lynch, K. L., Dominy, S. S., Graf, J., & Kral, A. H. (2011). Detection of Levamisole Exposure in Cocaine Users by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(3), 176–178. [Link]

  • Wood, M., Tettey, J. N. A., Blair, A. C., et al. (2019). Plasma and Urine Levamisole in Clinical Samples Containing Benzoylecgonine: Absence of Aminorex. Journal of Analytical Toxicology, 43(4), 319–323. [Link]

  • World Health Organization. (1966). Levamisole. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Note: While a direct link to the 1966 discovery document is not available, multiple sources cite this year and origin.]
  • Ramautar, R., Somsen, G. W., & de Jong, G. J. (2006). CE-MS for the analysis of intact proteins. Electrophoresis, 27(13), 2739–2750.
  • Holborow, G. S., & Eaton, M. (1976). Effect of levamisole on E-rosette-forming cells in vivo and in vitro in Hodgkin's disease. The New England Journal of Medicine, 294(15), 801–803. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Detection of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Levamisole is a synthetic imidazothiazole derivative with a history of diverse applications, initially as an anthelmintic for veterinary and human use and later as an immunomodulatory agent.[1][2] Its use in humans has been largely discontinued in many regions due to significant side effects, including the potential for agranulocytosis, a severe drop in white blood cells.[2] Levamisole undergoes extensive and rapid metabolism in the liver, with very little of the parent drug excreted unchanged.[1][3]

One of the key metabolic pathways involves oxidation of the imidazothiazole ring, leading to the formation of various hydroxylated metabolites.[3][4] Among these, 2-Hydroxy Levamisole (C₁₁H₁₂N₂OS) is a significant derivative.[5][6] The detection and quantification of this metabolite are crucial for several reasons:

  • Pharmacokinetic Studies: Understanding the formation and elimination of this compound is essential for characterizing the complete pharmacokinetic profile of the parent drug, Levamisole.

  • Toxicology and Clinical Monitoring: As Levamisole is frequently found as an adulterant in illicit drugs like cocaine, monitoring its metabolites can help in clinical toxicology to confirm exposure and manage associated health risks, such as vasculitis and agranulocytosis.[2][7]

  • Food Safety: In veterinary medicine, monitoring residue levels of Levamisole and its metabolites in animal-derived food products is vital to ensure consumer safety.[8]

This guide provides a detailed overview of the primary analytical methodologies for the detection and quantification of this compound in biological matrices, with a focus on chromatographic techniques coupled with mass spectrometry. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols.

The Critical Role of Sample Preparation

The successful analysis of any analyte from a complex biological matrix (e.g., plasma, urine, tissue) is fundamentally dependent on the quality of the sample preparation. The primary goal is to isolate the analyte of interest from interfering matrix components—such as proteins, salts, and lipids—which can suppress instrument signals, block columns, and compromise analytical accuracy.[9] For this compound, two common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

G cluster_0 Liquid-Liquid Extraction (LLE) cluster_1 Solid-Phase Extraction (SPE) LLE_Start 1. Add immiscible organic solvent to aqueous sample LLE_Mix 2. Vortex/Mix to facilitate analyte transfer LLE_Start->LLE_Mix LLE_Separate 3. Centrifuge to separate layers LLE_Mix->LLE_Separate LLE_Collect 4. Collect organic layer containing analyte LLE_Separate->LLE_Collect LLE_End 5. Evaporate & Reconstitute LLE_Collect->LLE_End Final Clean Extract for Analysis LLE_End->Final SPE_Condition 1. Condition Sorbent SPE_Load 2. Load Sample SPE_Condition->SPE_Load SPE_Wash 3. Wash to remove interferences SPE_Load->SPE_Wash SPE_Elute 4. Elute analyte with strong solvent SPE_Wash->SPE_Elute SPE_End 5. Evaporate & Reconstitute SPE_Elute->SPE_End SPE_End->Final Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->LLE_Start Matrix->SPE_Condition

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids. It is a rapid and cost-effective method for sample cleanup.

Rationale: This protocol utilizes an alkaline pH to ensure that this compound, a basic compound, is in its neutral, non-ionized form, which enhances its partitioning into an organic solvent like ethyl acetate.[8]

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a 15 mL polypropylene centrifuge tube.

  • Alkalinization: Add 50 µL of 50% potassium hydroxide solution to the sample to adjust the pH > 10. Vortex for 30 seconds.[8]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound like mebendazole) to correct for variability in extraction and instrument response.[10]

  • Extraction: Add 5 mL of ethyl acetate. Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C. This will result in a clear separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer into a clean glass tube, avoiding any of the aqueous phase or precipitated protein.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 70:30 acetonitrile/10 mM ammonium acetate) for LC-MS/MS analysis.[10]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more selective and often more efficient sample preparation technique that uses a solid sorbent to retain the analyte while matrix interferences are washed away.[11]

Rationale: A mixed-mode cation exchange (MCX) cartridge is ideal for a basic compound like this compound. At a low pH, the analyte is positively charged and retains on the strong cation exchange sorbent. Interferences can be washed away, and the analyte is then eluted by increasing the pH to neutralize it.[8]

Step-by-Step Methodology:

  • Sample Pre-treatment: Pipette 1.0 mL of the sample into a centrifuge tube. Add 4 mL of 4% phosphoric acid in water and vortex. Centrifuge at 4000 x g for 10 minutes to pellet proteins.

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the this compound from the cartridge using 3 mL of 5% ammoniated methanol into a clean collection tube.[8]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in 200 µL of the initial mobile phase for analysis.

Core Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drug metabolites in biological matrices due to its exceptional sensitivity, selectivity, and wide dynamic range.[12] The technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

Principle of Operation: The sample extract is injected into an HPLC system, where this compound is separated from other components on a chromatographic column. The eluent from the column flows into the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where the analyte is ionized. The precursor ion corresponding to this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces chemical noise.[13]

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry A 1. Autosampler Injection of Cleaned Sample B 2. Separation on C18 Column A->B C 3. Ionization (ESI+) B->C D 4. Q1: Precursor Ion Selection (e.g., m/z 221.1) C->D E 5. Q2: Collision-Induced Dissociation (Fragmentation) D->E F 6. Q3: Product Ion Selection (e.g., m/z 194.1) E->F G 7. Detector & Data Acquisition F->G

Protocol 3: LC-MS/MS Analysis

Instrumentation and Conditions:

Parameter Setting Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System UHPLC systems offer higher resolution and faster run times.
Column C18 Reverse-Phase Column (e.g., Xbridge C18, 4.6 x 150 mm, 5 µm)[8] C18 is a versatile stationary phase providing good retention for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in Water Provides a source of protons for efficient positive mode ionization (ESI+).[8]
Mobile Phase B Acetonitrile Common organic solvent for reverse-phase chromatography.
Flow Rate 0.6 mL/min[8] A typical flow rate for a standard 4.6 mm ID analytical column.
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate. Gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Column Temp. 35-40°C[8][10] Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
MS System Triple Quadrupole Mass Spectrometer Essential for quantitative MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is suitable for polar molecules, and positive mode is effective for basic compounds that readily accept a proton.
MRM Transitions Precursor > Product (e.g., m/z 221.1 > 194.1) Values are illustrative and must be optimized empirically by infusing a pure standard of this compound.

| Collision Energy | Optimize empirically | The voltage applied in the collision cell must be tuned to maximize the signal of the specific product ion. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For laboratories without access to mass spectrometry, HPLC with a UV detector offers a viable, albeit less sensitive, alternative.[14] This method is often suitable for analyzing formulations but may lack the sensitivity required for low-level metabolite detection in biological fluids.[15][16]

Principle of Operation: The separation principle is identical to that of LC-MS/MS. However, detection relies on the analyte's ability to absorb light at a specific wavelength. This compound, containing a phenyl group, will exhibit UV absorbance, likely in the 210-230 nm range.[14] Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.

Protocol 4: HPLC-UV Analysis

Instrumentation and Conditions:

Parameter Setting
LC System High-Performance Liquid Chromatography (HPLC) System
Detector UV-Vis or Photodiode Array (PDA) Detector
Wavelength Scan from 200-400 nm to determine λmax (e.g., ~216 nm for Levamisole)[14]
Column C18 Reverse-Phase Column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and a buffer (e.g., 0.1 M Na₂SO₄, pH 3.5) in a 40:60 ratio.
Flow Rate 1.0 mL/min
Injection Volume 20 µL

| Column Temp. | 25°C (Ambient) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for analyte identification and quantification. However, its application to a compound like this compound presents challenges.

Principle of Operation: GC requires analytes to be volatile and thermally stable.[17] Polar functional groups, like the hydroxyl (-OH) group in this compound, decrease volatility and can cause poor peak shape. Therefore, a chemical derivatization step is often required to replace the active hydrogen with a non-polar group (e.g., silylation), making the molecule suitable for GC analysis.[18] After separation in the GC column, the analyte enters the mass spectrometer (typically using Electron Ionization, EI), where it is fragmented, and the resulting mass spectrum provides a characteristic fingerprint for identification.

While GC-MS methods have been developed for the parent drug Levamisole, they are less common for its hydroxylated metabolites due to the added complexity of derivatization.[7][17] LC-MS/MS is generally the preferred method.

Method Validation: Ensuring Data Integrity

Developing a protocol is only the first step; validating it is essential to ensure that the method is reliable, reproducible, and fit for its intended purpose.[19][20] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA).[19][21]

G cluster_Quant Quantitative Performance cluster_Limit Sensitivity & Specificity cluster_Stab Reliability Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Linearity Linearity & Range (Proportional response) Validation->Linearity Specificity Specificity (No interference) Validation->Specificity LOD Limit of Detection (LOD) (Lowest detectable amount) Validation->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) Validation->LOQ Robustness Robustness (Resists small variations) Validation->Robustness Stability Stability (Analyte in matrix/solution) Validation->Stability

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations.[22]Mean value should be within ±15% of the nominal value (±20% at the LOQ).[21]
Precision The degree of scatter between a series of measurements. Evaluated as repeatability (intra-day) and intermediate precision (inter-day).[22]Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the LOQ).[8]
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.[14]Correlation coefficient (r²) ≥ 0.99.[8]
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., metabolites, matrix components).[20]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio (S/N) of 3.[8]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Typically determined at an S/N of 10 and must meet accuracy/precision criteria.
Recovery The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard.Should be consistent and reproducible across the concentration range.
Stability The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[19]Mean concentration of stored stability samples should be within ±15% of the nominal concentration.
Summary of Method Performance

The following table summarizes typical performance characteristics for an LC-MS/MS method for Levamisole and its metabolites, based on published literature.[8][13]

ParameterTypical Value (Poultry Muscle/Egg Matrix)
Linearity (r²) > 0.9990
LOD 0.05 - 0.07 µg/kg
LOQ 0.16 - 0.22 µg/kg
Recovery 86% - 97%
Intra-day Precision (RSD) 1.75% - 4.99%
Inter-day Precision (RSD) 2.54% - 5.52%

Conclusion

The robust and reliable detection of this compound is paramount for pharmacokinetic, toxicological, and food safety applications. While several analytical techniques can be employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the definitive method , offering unparalleled sensitivity and specificity. The success of any analytical protocol is built upon a foundation of meticulous sample preparation, with Solid-Phase Extraction (SPE) often providing the cleanest extracts for complex biological matrices. Rigorous method validation in accordance with international guidelines is not merely a formality but a requirement to ensure that the data generated are accurate, reliable, and legally defensible. The protocols and guidelines presented herein provide a comprehensive framework for establishing a high-quality analytical workflow for this compound.

References

  • Committee for Veterinary Medicinal Products . (n.d.). Levamisole Summary Report. European Agency for the Evaluation of Medicinal Products.

  • Saleh, A., et al. (2025). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. Zenodo.

  • DEA Diversion Control Division . (n.d.). LEVAMISOLE (Trade Name: Ergamisol®).

  • Walsh Medical Media . (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods.

  • United Nations Office on Drugs and Crime (UNODC) . (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.

  • Knych, H. K., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. American Veterinary Medical Association.

  • Meyer, M. R., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. PubMed.

  • Lian, H., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. National Institutes of Health.

  • ChemicalBook . (2023). This compound.

  • Centers for Disease Control and Prevention (CDC) . (n.d.). Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry.

  • Bertol, E., et al. (2011). Determination of aminorex in human urine samples by GC-MS after use of levamisole. PubMed.

  • Kou, H. S., et al. (1998). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. PubMed.

  • Thermo Fisher Scientific . (n.d.). Sample preparation solutions.

  • Agilent . (n.d.). Sample Preparation.

  • Human Metabolome Database . (n.d.). Predicted GC-MS Spectrum - Levamisole GC-MS (Non-derivatized) - 70eV, Positive (HMDB0014986).

  • Shea, J. L., et al. (2012). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Ovid.

  • Patel, D. J., et al. (2020). A Validated UV Spectroscopic Method for determination of Levamisole HCl. International Journal of Creative Research Thoughts.

  • Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. PubMed.

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.

  • Emery Pharma . (2023). A Step-by-Step Guide to Analytical Method Development and Validation.

  • Abounassif, M. A., & Al-Showaiyer, M. A. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. PubMed.

  • Yeluri, R. R., et al. (2022). Simple Stability-Indicating HPLC Technique for Levamisole and Triclabendazole Combinational Analysis, Evaluation of Stabilities. International Journal of ChemTech Research.

  • Luranc, J., & Smith, F. (n.d.). Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits. DEA.gov.

  • ChemicalBook . (n.d.). This compound CAS#: 129208-42-9.

  • Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. PubMed.

  • Wikipedia . (n.d.). Levamisole.

  • Wang, J., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.

  • PubChem . (n.d.). 4-Hydroxylevamisole.

  • de Groot, E. R., et al. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography/Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. ResearchGate.

  • Ramagiri, S. (2015). Trends in Bioanalysis Using LC–MS–MS. LCGC International.

Sources

Quantifying a Key Levamisole Metabolite: A Detailed HPLC-MS/MS Protocol for 2-Hydroxy Levamisole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monitoring 2-Hydroxy Levamisole

Levamisole, an imidazothiazole derivative, is a pharmaceutical agent with a multifaceted history, initially developed as an anthelmintic for both veterinary and human use.[1] It has also been explored as an immunomodulatory agent in the treatment of various conditions, including cancer.[1][2] However, its widespread use has been curtailed in some regions due to potential side effects.[1] In recent years, levamisole has gained notoriety as a common adulterant in illicit cocaine, posing significant health risks to users.[2]

Upon administration, levamisole undergoes rapid and extensive metabolism in the liver.[2][3] One of the major metabolic pathways is hydroxylation, leading to the formation of various hydroxylated metabolites.[3][4] Among these, p-hydroxylevamisole has been identified as a significant metabolite, predominantly excreted in urine as a glucuronide conjugate.[3][5] The analysis of these metabolites, such as this compound, is crucial for several reasons. It provides a more extended detection window for levamisole exposure compared to the parent drug, which has a relatively short half-life of approximately 3-6 hours.[2][5] Furthermore, quantifying specific metabolites can offer deeper insights into the pharmacokinetic and toxicological profile of levamisole in an individual.

This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of this compound in biological matrices, specifically plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This guide is designed for researchers, toxicologists, and drug metabolism scientists, offering not just a step-by-step procedure but also the scientific rationale behind the methodological choices, ensuring robustness and reliability in your analytical workflow.

Principle of the Method

The analytical method described herein is based on the principles of liquid chromatography for the physical separation of the target analyte from other matrix components, followed by tandem mass spectrometry for highly selective and sensitive detection. The workflow involves three key stages:

  • Sample Preparation: Efficient extraction of this compound from the complex biological matrix (plasma) is achieved using Solid-Phase Extraction (SPE). This step is critical for removing interfering substances like proteins and phospholipids that can cause matrix effects and compromise the analytical results.[6][7]

  • Chromatographic Separation: The extracted analyte is separated from its parent compound, levamisole, and other potential isomers or metabolites using reverse-phase HPLC. This ensures that only the compound of interest enters the mass spectrometer at a specific time, enhancing specificity.

  • Mass Spectrometric Detection: The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting a specific precursor ion for this compound and then monitoring for a unique product ion generated through collision-induced dissociation (CID). This high degree of specificity allows for accurate quantification even at very low concentrations.

The overall experimental workflow is depicted in the diagram below:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample IS_Spike Spike with Internal Standard (IS) Sample->IS_Spike Pretreat Pre-treatment (e.g., pH adjustment) IS_Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap HPLC HPLC Separation Evap->HPLC MS MS/MS Detection (MRM) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: High-level workflow for the HPLC-MS/MS analysis of this compound.

Materials and Reagents

Chemicals and Standards
  • This compound certified reference material (CAS: 1292908-42-9)[8]

  • Levamisole Hydrochloride certified reference material (CAS: 16595-80-5)[9]

  • Levamisole-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (analytical grade)

  • Human plasma (drug-free, sourced from a reputable supplier)

Equipment and Consumables
  • HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)

  • Solid-Phase Extraction (SPE) manifold (e.g., Phenomenex, Waters)

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges (30 mg, 1 mL)

  • Nitrogen evaporator

  • Centrifuge

  • Analytical balance

  • Calibrated pipettes

  • Autosampler vials

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls

The integrity of quantitative data relies heavily on the accuracy of calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and Levamisole-d5 (Internal Standard, IS).

    • Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard and IS Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the primary stock with 50:50 (v/v) methanol:water. These will be used to spike the calibration curve and QC samples.

    • Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS primary stock with 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Sample Preparation:

    • Prepare calibration standards by spiking drug-free plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 0.1 to 100 ng/mL).

    • Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

The choice of a mixed-mode cation exchange SPE is deliberate. This compound, like its parent compound, contains a basic nitrogen atom that will be positively charged at acidic pH, allowing for strong retention on the cation exchange sorbent. The reversed-phase properties of the polymer backbone aid in retaining the molecule and washing away polar interferences.[10]

G start Start: Plasma Sample (200 µL) spike Add 20 µL IS Working Solution pretreat Add 400 µL 4% H3PO4 in Water Vortex condition Condition SPE 1. 1 mL Methanol 2. 1 mL Water load Load Pre-treated Sample pretreat->load condition->load Oasis MCX Cartridge wash1 Wash 1 1 mL 0.1% Formic Acid in Water load->wash1 wash2 Wash 2 1 mL Methanol wash1->wash2 dry Dry Sorbent (5 min) wash2->dry elute Elute 1 mL 5% NH4OH in Methanol dry->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in 100 µL Mobile Phase A evap->reconstitute end Inject into HPLC-MS/MS reconstitute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

  • Pre-treatment: To a 200 µL aliquot of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution. Add 400 µL of 4% phosphoric acid in water and vortex. This step lyses proteins and ensures the analyte is in its protonated state for optimal binding to the SPE sorbent.

  • Conditioning: Condition the Oasis MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[11]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Dry the cartridge under vacuum for 5 minutes. Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

Protocol 3: HPLC-MS/MS Analysis

The chromatographic and mass spectrometric parameters must be optimized to ensure sensitivity, selectivity, and good peak shape.

HPLC Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Rationale for HPLC choices: A C18 column is a robust choice for retaining small molecules like this compound.[10][12] The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization and improves peak shape. A gradient elution is employed to ensure that both the more polar this compound and the less polar parent drug, levamisole, can be analyzed in the same run with good resolution and short analysis time.

Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Gas Flow (Desolvation) 800 L/hr
Collision Gas Argon

MRM Transitions

The selection of MRM transitions is paramount for the selectivity of the assay. The precursor ion for this compound will be its protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of 221.3. Product ions are generated by fragmentation in the collision cell. Based on the structure, likely fragmentations include losses from the imidazothiazole ring system and the hydroxylated phenyl group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 221.3179.15025
This compound (Qualifier) 221.3109.15035
Levamisole-d5 (IS) 210.1183.15022

Note: Collision energies should be optimized for your specific instrument. The quantifier transition is typically the most intense and stable product ion, while the qualifier ion provides an additional layer of confirmation.

Method Validation

To ensure the reliability of the data for pharmacokinetic or toxicological studies, the method must be validated according to regulatory guidelines such as those from the FDA or EMA, now harmonized under the ICH M10 guideline.[13][14][15][16]

Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range The range of concentrations over which the method is accurate and precise.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% RSD.
Accuracy The closeness of the measured concentration to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ) for QC samples.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) should be ≤15% (≤20% at LLOQ) for QC samples.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.[7][17]The IS-normalized matrix factor should be consistent across different lots of matrix, with a CV ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note details a robust and reliable HPLC-MS/MS method for the quantification of this compound in plasma. By employing a systematic approach encompassing optimized solid-phase extraction, efficient chromatographic separation, and highly selective tandem mass spectrometry, this protocol provides the necessary tools for researchers in drug development, clinical pharmacology, and forensic toxicology. The emphasis on the rationale behind each step, from sample preparation to method validation, is intended to empower scientists to not only replicate this method but also to adapt and troubleshoot it for their specific needs, ensuring the generation of high-quality, defensible data.

References

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). J Pharm Biomed Anal, 165, 381-385. Available from: [Link]

  • Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2021). Foods, 10(11), 2806. Available from: [Link]

  • Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues. (2022). Foods, 11(18), 2842. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2019). J Anal Toxicol, 43(8), 646-653. Available from: [Link]

  • Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). Molecules, 27(7), 2064. Available from: [Link]

  • Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. (1993). Eur J Drug Metab Pharmacokinet, 18(3), 253-260. Available from: [Link]

  • Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction. (1996). J Chromatogr B Biomed Appl, 686(1), 105-113. Available from: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). Available from: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). J Chromatogr B Analyt Technol Biomed Life Sci, 944, 137-145. Available from: [Link]

  • Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. (2013). Anal Bioanal Chem, 405(10), 3245-3254. Available from: [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Available from: [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). J Am Soc Mass Spectrom, 14(11), 1290-1294. Available from: [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2023). Molecules, 28(1), 164. Available from: [Link]

  • An overview of matrix effects in liquid chromatography-mass spectrometry. (2012). J Sep Sci, 35(10-11), 1291-1305. Available from: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Separations, 10(11), 555. Available from: [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available from: [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]

  • Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimization. (2024). Molecules, 29(1), 1473. Available from: [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). NIST. Available from: [Link]

  • Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. (2014). J Taibah Univ Sci, 8(3), 223-229. Available from: [Link]

  • synthesis and characterization of 2 hydroxy. (2006). Baghdad Science Journal, 3(1), 163-169. Available from: [Link]

  • Identification of coumarin compounds from the extract of Duhuo by HPLC-DAD-ESI-MSn. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available from: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2012). Methods in Enzymology, 517, 141-159. Available from: [Link]

Sources

Application Note: A Validated UV Spectroscopy Protocol for the Quantification of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated UV-Visible spectrophotometric method for the quantitative analysis of 2-Hydroxy Levamisole, a metabolite of the anthelmintic drug Levamisole. While specific protocols for this metabolite are not widely documented, this method has been adapted from established protocols for Levamisole hydrochloride, leveraging the shared core chromophore structure.[1][2][3][4] The described protocol is simple, cost-effective, and suitable for routine analysis in research and quality control settings. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <857>.[5][6][7]

Introduction: The Significance of this compound Analysis

Levamisole is an anthelmintic agent with a history of use in both veterinary and human medicine.[8][9] It has also been investigated for its immunomodulatory effects.[1][8] this compound is a key metabolite in the biotransformation of Levamisole.[10][11] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and potentially for monitoring in clinical and forensic toxicology.

UV-Visible spectrophotometry offers a straightforward and accessible analytical technique for the quantification of chromophoric molecules like this compound. The imidazothiazole core structure present in both Levamisole and its hydroxylated metabolite is expected to exhibit significant absorbance in the UV region, providing a basis for this analytical method.[12] This document provides a comprehensive, step-by-step protocol, including instrument qualification, sample preparation, and method validation, to ensure trustworthy and reproducible results.

Principles of UV-Visible Spectrophotometry

UV-Visible spectrophotometry is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[6]

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the substance (mol L⁻¹).

By measuring the absorbance of a solution of unknown concentration and comparing it to a calibration curve prepared from standard solutions, the concentration of the analyte can be accurately determined.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (purity ≥ 98%)

  • Hydrochloric acid (HCl), analytical grade

  • Purified water (Type I or equivalent)

  • Methanol, HPLC grade (for cleaning)

Instrumentation
  • A double-beam UV-Visible spectrophotometer compliant with USP <857> requirements for wavelength and absorbance accuracy.[5][13] The instrument should have a spectral bandwidth of 2 nm or less.[14]

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length)

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks before each analytical run.

Instrument Qualification and System Suitability

Prior to analysis, the spectrophotometer's performance must be verified according to USP General Chapter <857>.[5][6][15] This includes checks for:

  • Wavelength Accuracy: Verified using certified reference materials like holmium oxide solution. For the UV region, the accuracy must be within ±1 nm.[13]

  • Photometric Accuracy: Assessed using potassium dichromate solutions at specified wavelengths. Absorbance accuracy should be within ±0.01 Abs for absorbances below 1.0 and ±1% for absorbances above 1.0.[13]

  • Stray Light: Evaluated using appropriate cut-off filters.

Preparation of Solutions

Solvent Selection Rationale: 0.1 N Hydrochloric acid is selected as the solvent. Published methods for Levamisole demonstrate good solubility and stable absorbance in this medium, with a distinct absorbance maximum around 216 nm.[2][3] The acidic environment ensures the protonation of the basic nitrogen atoms in the molecule, leading to a consistent and reproducible chromophoric species.

  • 0.1 N HCl Solution: Prepare by diluting concentrated HCl with purified water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of 0.1 N HCl and then make up the volume to the mark with the same solvent.[3]

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with 0.1 N HCl.

Determination of Maximum Wavelength (λmax)
  • Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.

  • Use 0.1 N HCl as the blank to zero the instrument.

  • Fill a quartz cuvette with the Working Standard Solution (10 µg/mL).

  • Scan the solution to obtain the UV spectrum.

  • Identify the wavelength of maximum absorbance (λmax). Based on data for Levamisole, this is expected to be in the range of 215-225 nm.[2][3][16] All subsequent absorbance measurements will be performed at this λmax.

Preparation of Calibration Curve
  • Prepare a series of calibration standards by pipetting appropriate volumes of the Standard Stock Solution (100 µg/mL) into 10 mL volumetric flasks. Dilute to the mark with 0.1 N HCl to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[2][3][4]

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using 0.1 N HCl as the blank.

  • Measure the absorbance of each calibration standard in triplicate.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is indicative of good linearity.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare 100 µg/mL Stock Solution working Prepare 10 µg/mL Working Solution stock->working cal_standards Prepare Calibration Standards (2-10 µg/mL) stock->cal_standards measure_abs Measure Absorbance of Standards at λmax cal_standards->measure_abs Analyze scan Scan Working Solution (200-400 nm) determine_lambda Determine λmax scan->determine_lambda determine_lambda->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot Data regress Perform Linear Regression (R²) plot->regress

Caption: Workflow for Calibration Curve Preparation.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][17][18][19]

Validation Parameters
ParameterAcceptance CriteriaRationale
Linearity & Range Correlation coefficient (R²) ≥ 0.999Confirms a direct proportional relationship between concentration and absorbance over a specified range.[3][20]
Accuracy % Recovery between 98.0% - 102.0%Measures the closeness of the experimental value to the true value. Assessed via recovery studies at three concentration levels (e.g., 80%, 100%, 120%).[3][16]
Precision % Relative Standard Deviation (%RSD) ≤ 2%Demonstrates the consistency and reproducibility of the method. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).[3][20]
Specificity No interference from excipients or related substances at λmaxEnsures the method accurately measures the analyte in the presence of other components.[21]
Limit of Detection (LOD) Calculated as 3.3 * (σ/S)The lowest amount of analyte that can be detected but not necessarily quantitated.[3][19]
Limit of Quantitation (LOQ) Calculated as 10 * (σ/S)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][19]
  • σ = Standard deviation of the response (e.g., of the y-intercept of the regression line)

  • S = Slope of the calibration curve

G cluster_precision Precision Tests Validation Method Validation (ICH Q2) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Specificity Specificity Validation->Specificity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Key Parameters for Method Validation.

Analysis of Unknown Samples

  • Prepare the unknown sample by dissolving it in 0.1 N HCl. A dilution may be necessary to ensure the final concentration falls within the validated linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the predetermined λmax against a 0.1 N HCl blank.

  • Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the quantitative determination of this compound using UV-Visible spectrophotometry. By adapting established methods for the parent compound, Levamisole, and adhering to rigorous validation standards set forth by the ICH and USP, this method offers a reliable, accessible, and cost-effective tool for researchers and drug development professionals. The emphasis on instrument qualification and method validation ensures the integrity and trustworthiness of the generated data.

References

  • Extractive Spectrophotometric Methods for the determination of Levamisole Hydrochloride. (n.d.). International Journal of Pharmacy and Technology.
  • El-Didamony, A. M. (2008).
  • Sensitivity of levamisole in different solvents by UV method. (n.d.). World Journal of Biology Pharmacy and Health Sciences.
  • 〈857〉 Ultraviolet-Visible Spectroscopy. (n.d.). Scribd.
  • Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. (2021). ECA Academy.
  • A Validated UV Spectroscopic Method for determination of Levamisole HCl. (2020).
  • A Validated UV Spectroscopic Method for determination of Levamisole HCl. (2020).
  • Validated Ultra Violet Spectroscopic Methods For The Determination Of Levamisole Hydrochloride. (n.d.). Srinivas College of Pharmacy.
  • Levamisole HCL Spectro. (n.d.). Scribd.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. (n.d.). Agilent Technologies.
  • Is Your Spectrophotometer Still “Pharma Compliant”?
  • 857 Ultraviolet-Visible Spectroscopy. (n.d.). USP.
  • Validated ultra violet spectroscopic methods for the determination of Levamisole Hydrochloride. (2025).
  • This compound. (2023). ChemicalBook.
  • VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. (2018).
  • Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. (2022). Dr.
  • Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. (n.d.). SciELO.
  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. (2024). Journal of Drug Delivery and Therapeutics.
  • This compound. (n.d.). ChemicalBook.
  • This compound CAS#: 1292908-42-9. (n.d.). ChemicalBook.
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency (EMA).
  • Levamisole. (n.d.). PubChem.
  • Levamisole. (n.d.). Wikipedia.
  • A Validated UV Visible Spectroscopic Methods For Determination Of Levamisole Hcl. (2017). Journal of Cardiovascular Disease Research.

Sources

Application Notes & Protocols: The Use of Levamisole and its Derivatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Levamisole is a synthetic imidazothiazole derivative, recognized primarily for its potent anthelmintic properties and its role as an immunomodulatory agent.[1][2] In the realm of cell culture, Levamisole is an indispensable tool, valued for its specific inhibitory action on most isozymes of alkaline phosphatase (ALP). This property makes it a standard reagent for reducing non-specific background signals in a multitude of cell-based assays that utilize ALP as a reporter enzyme.

While the user's query specified 2-Hydroxy Levamisole , a comprehensive review of scientific literature reveals that this specific derivative is not well-characterized in terms of its biological activity or established use in cell culture assays.[3][4] It is typically referenced as a derivative or impurity of its parent compound.[3] Therefore, these application notes are centered on the extensively studied and validated parent compound, Levamisole , providing the scientific community with robust, field-proven protocols and insights.

Beyond its foundational use as an ALP inhibitor, Levamisole exhibits a complex pharmacological profile, including effects on cell proliferation and apoptosis in cancer cell lines and the modulation of T-cell activation.[5][6][7] This guide will provide an in-depth exploration of Levamisole's mechanism of action, detailed protocols for its primary applications in cell culture, and critical considerations for experimental design to ensure data integrity.

Part 1: Mechanism of Action

Primary Mechanism: Inhibition of Alkaline Phosphatase (ALP)

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. In cellular assays, endogenous ALP activity can lead to high background when using ALP-conjugated secondary antibodies or ALP-based reporter systems.

Levamisole acts as a potent, stereospecific, and reversible inhibitor of most ALP isoenzymes, including tissue-nonspecific (liver/bone/kidney), placental, and germ-cell ALP.[8][9][10] The inhibitory action is primarily uncompetitive, meaning Levamisole binds to the enzyme-substrate complex.[9][11] It is crucial to note that the L-isomer (Levamisole) is the active inhibitor, while the D-isomer (Dexamisole) shows negligible inhibitory activity, making Dexamisole an excellent negative control to validate the specificity of the effect.[8][9][12]

A key exception is the intestinal ALP isoenzyme, which is largely resistant to Levamisole inhibition.[13] This property is exploited in detection systems that use intestinal ALP conjugates, allowing for the specific inhibition of endogenous ALP without affecting the reporter enzyme.[13]

cluster_0 Mechanism of ALP Inhibition S Substrate (e.g., pNPP, BCIP) ES Enzyme-Substrate Complex S->ES E Alkaline Phosphatase (Endogenous) E->ES Binds ES->S ES->E P Product (Colored/Chemiluminescent Signal) ES->P Catalyzes ESI Enzyme-Substrate-Inhibitor (Inactive Complex) ES->ESI Binds Lev Levamisole Lev->ESI

Caption: Uncompetitive inhibition of Alkaline Phosphatase by Levamisole.

Secondary & Off-Target Biological Activities

Researchers must be aware that Levamisole's effects are not limited to ALP inhibition, which can be a confounding factor depending on the experimental context. Its immunomodulatory properties are significant and have been widely studied.[2][14]

  • Immunomodulation: Levamisole can influence the immune system by modulating T-cell and macrophage function.[15][16] It has been shown to suppress T-cell activation and proliferation, reduce the production of cytokines like IL-2 and IFN-γ, and induce a p53-dependent DNA damage response in human T cells.[6] Conversely, other studies suggest it can enhance immune responses by promoting the maturation of dendritic cells.[16]

  • Anticancer & Cytotoxic Effects: At higher concentrations (typically in the 0.5-2.0 mM range), Levamisole can induce apoptosis and inhibit proliferation in various cell types, including cancer cell lines and vascular endothelial cells.[5][7] This cytotoxic effect is often mediated through the induction of oxidative stress and activation of caspase-3.[5][7]

cluster_1 Pleiotropic Effects of Levamisole in Cell Culture Lev Levamisole ALP Alkaline Phosphatase Inhibition Lev->ALP Primary Target (Uncompetitive Inhibition) Immune Immunomodulation Lev->Immune Cancer Antiproliferative / Cytotoxic Effects Lev->Cancer Tcell T-Cell Activation & Proliferation Immune->Tcell Suppression DC Dendritic Cell Maturation Immune->DC Enhancement Apoptosis Apoptosis & Cell Cycle Arrest Cancer->Apoptosis Induction

Caption: Overview of Levamisole's multiple biological activities.

Part 2: Experimental Protocols

Protocol 1: Inhibition of Endogenous Alkaline Phosphatase in Staining Assays (IHC/ICC)

This protocol describes the use of Levamisole to block endogenous ALP activity, thereby preventing background staining when using an ALP-based detection system.

A. Materials

  • Levamisole hydrochloride (CAS 16595-80-5)[17][18]

  • Deionized water or appropriate buffer (e.g., Tris-buffered saline, TBS)

  • Alkaline phosphatase substrate solution (e.g., BCIP/NBT)

  • Fixed cells or tissue sections on slides

B. Reagent Preparation: 200X Levamisole Stock Solution (200 mM)

  • Weigh 48.15 mg of Levamisole hydrochloride (MW: 240.75 g/mol ).

  • Dissolve in 1 mL of deionized water.

  • Mix until fully dissolved. The solution should be clear.

  • Store at 2-8°C for short-term use (weeks) or in aliquots at -20°C for long-term storage (up to 12 months).[19]

C. Step-by-Step Protocol

  • Perform all initial steps of your staining protocol (e.g., fixation, permeabilization, primary and secondary antibody incubations).

  • Prepare the fresh ALP substrate working solution according to the manufacturer's instructions.

  • Crucial Step: Immediately before use, add the Levamisole stock solution to the substrate working solution. Add 5 µL of 200X Levamisole stock per 1 mL of substrate solution. This yields a final working concentration of 1 mM.[20] Mix gently by inversion.

    • Causality Note: Adding Levamisole directly to the substrate solution ensures that endogenous ALP is inhibited at the same time the reporter enzyme is acting on the substrate. This minimizes background development without requiring a separate blocking step.

  • Apply the Levamisole-containing substrate solution to the cells/tissue.

  • Incubate for the required time to allow for color development.

  • Stop the reaction by washing with buffer or deionized water.

  • Proceed with counterstaining and mounting.

D. Self-Validating Controls

  • Negative Control (No Levamisole): On a control slide, use the substrate solution without Levamisole. This will reveal the level of endogenous ALP activity and demonstrate the effectiveness of the Levamisole treatment.

  • Specificity Control (Dexamisole): If available, use the inactive isomer, Dexamisole, at the same concentration in place of Levamisole. This control should show high background, similar to the "No Levamisole" control, confirming the stereospecificity of the inhibition.[9][12]

ParameterRecommended RangeNotes
Final Working Concentration 0.5 - 2.0 mM1 mM is effective for most applications.[9][21]
Incubation Co-incubation with substrateAdd directly to the substrate solution just before use.[13][20]
pH of Substrate Buffer Typically pH 8.0 - 9.8Levamisole is effective across the optimal pH range for ALP.
Stock Solution Storage -20°C (long-term)Stable for months. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing the Role of ALP in Osteogenic Differentiation and Mineralization

This protocol uses Levamisole to inhibit ALP activity in osteogenic cultures to determine the enzyme's role in extracellular matrix mineralization.

A. Materials

  • Osteoprogenitor cells (e.g., MC3T3-E1, human MSCs)

  • Osteogenic induction medium (basal medium + ascorbic acid, β-glycerophosphate)

  • Levamisole hydrochloride stock solution (e.g., 100 mM in sterile water)

  • Alizarin Red S staining solution

  • ALP activity assay kit (e.g., using p-nitrophenyl phosphate, pNPP)

B. Step-by-Step Protocol

  • Plate cells at an appropriate density and allow them to reach confluence.

  • Initiate osteogenic differentiation by replacing the growth medium with osteogenic induction medium.

  • Create experimental groups:

    • Control: Osteogenic medium only.

    • Levamisole Treatment: Osteogenic medium supplemented with a final concentration of 0.1-1.0 mM Levamisole.[9]

    • Negative Control: Basal medium without osteogenic supplements.

  • Culture the cells for 14-21 days, replacing the medium every 2-3 days with fresh, corresponding media for each group.

  • Endpoint Analysis (Day 14/21):

    • Mineralization Assessment: Fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify by extracting the stain. Inhibition of mineralization in the Levamisole group compared to the control demonstrates the necessity of ALP activity.[9]

    • ALP Activity Assay: Lyse a parallel set of cell plates. Measure ALP activity using a pNPP-based assay. This will confirm that Levamisole effectively inhibited enzymatic activity throughout the culture period.

    • Cell Viability: Perform an MTT or similar viability assay to ensure that the observed effects are due to ALP inhibition and not general cytotoxicity at the concentration used.

C. Expected Outcome Cells treated with Levamisole are expected to show significantly reduced Alizarin Red S staining compared to the osteogenic control group, highlighting the critical role of ALP in processing phosphate donors (like β-glycerophosphate) for hydroxyapatite crystal formation.[21][22]

Protocol 3: Determining Cytotoxicity and IC50 of Levamisole

This protocol outlines a method to assess the dose-dependent cytotoxic effects of Levamisole on a chosen cell line.

A. Materials

  • Target cell line (e.g., MCF-7, HUVEC, RPMI 8226)[5][7][23]

  • Complete cell culture medium

  • Levamisole hydrochloride stock solution (e.g., 200 mM in sterile water or DMSO)

  • 96-well cell culture plates

  • Viability assay reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

B. Step-by-Step Protocol

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Prepare a serial dilution of Levamisole in complete medium. A typical final concentration range to test would be from 0.1 mM to 5 mM. Include a vehicle-only control (medium with water or DMSO).

  • Remove the overnight medium from the cells and add 100 µL of the prepared Levamisole dilutions to the respective wells.

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[5][7]

  • At the end of the incubation, add the viability assay reagent according to the manufacturer's protocol.

  • Incubate for the recommended time for color/fluorescence development.

  • Read the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended RangeNotes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for logarithmic growth over the assay period.
Levamisole Concentration Range 0.1 mM - 5.0 mMStudies show cytotoxic effects typically between 0.5-2.0 mM.[7]
Incubation Time 24 - 72 hoursTime-dependent effects should be considered.[5]
Viability Assay MTT, XTT, Resazurin-basedChoose an assay appropriate for your cell line and experimental goals.

References

  • Nowak, L. G., et al. (2015). Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex. Subcellular Biochemistry, 76, 239-81. Available from: [Link]

  • ResearchGate. Comparison of the effectiveness of tetramisole and levamisole on... Available from: [Link]

  • ResearchGate. Effect of levamisole on alkaline phosphatase and PPi hydrolysis in... Available from: [Link]

  • ResearchGate. Alkaline phosphatase activity assay and levamisole-mediated inhibition... Available from: [Link]

  • Cyboron, C., et al. (1995). Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells. Bone, 17(4), 355-62. Available from: [Link]

  • Balmain, N., et al. (1990). Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse. Bone and Mineral, 9(2), 147-57. Available from: [Link]

  • Anderson, H. C., et al. (1982). Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification. Calcified Tissue International, 34(4), 333-8. Available from: [Link]

  • Nigerian Journal of Physiological Sciences. View of Effect Of Levamisole On Plasma Creatinine And Cholesterol Levels And Plasma Alkaline Phosphatase And Liver Microsomal Drug Metabolising Enzymes Activities In Male Rats. Available from: [Link]

  • Goldstein, G. (1978). Mode of action of levamisole. The Journal of Rheumatology. Supplement, 4, 143-8. Available from: [Link]

  • Pitaru, S., et al. (1993). Studies of the Levamisole Inhibitory Effect on Rat Stromal-Cell Commitment to Mineralization. Journal of Cellular Biochemistry, 53(2), 114-21. Available from: [Link]

  • Kumar, S., et al. (2012). Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice. PLoS ONE, 7(9), e43632. Available from: [Link]

  • ResearchGate. Effect of Levamisole on Alkaline Phosphatase Activity and Immunoglobulin Secretion of Lipopolysaccharide‑stimulated Murine Splenic Lymphocytes. Available from: [Link]

  • Goolsby, C. L., et al. (2002). Anti-proliferative effect of levamisole on human myeloma cell lines in vitro. Cancer Cell International, 2(1), 10. Available from: [Link]

  • Hadden, J. W., et al. (1975). In vitro stimulation of murine lymphoid cell cultures by levamisole. Cellular Immunology, 20(1), 98-103. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Levamisole Hydrochloride? Available from: [Link]

  • Al-Salahi, R., et al. (2014). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 34(1), 147-53. Available from: [Link]

  • Gomi, K., et al. (1983). Influence of surgical removal and effect of levamisole on cytotoxic T-cell-mediated antitumor immunity in mice. Cancer Research, 43(11), 5120-5. Available from: [Link]

  • van der Weg, W. E., et al. (2023). Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response. Allergy, 78(8), 2297-2300. Available from: [Link]

  • Lee, Y. L., et al. (2007). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical & Experimental Immunology, 151(1), 160-8. Available from: [Link]

  • Kambayashi, A., et al. (2023). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences, 112(4), 939-944. Available from: [Link]

  • Grem, J. L., et al. (1997). Levamisole induced apoptosis in cultured vascular endothelial cells. British Journal of Cancer, 76(7), 885-91. Available from: [Link]

  • Int J Pharm Compd. (2005). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. Available from: [Link]

  • Korycka-Dahl, M., et al. (1984). Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes. Journal of Dairy Science, 67(7), 1391-7. Available from: [Link]

  • PubMed. (2005). Stability of levamisole oral solutions prepared from tablets and powder. Available from: [Link]

  • Navaratnam, S., et al. (1980). Modulation of activity of human alkaline phosphatases by Mg2+ and thiol compounds. Biochimica et Biophysica Acta, 615(2), 335-42. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26879, Levamisole. Available from: [Link]

  • ResearchGate. Stability of levamisole oral solutions prepared from tablets and powder. Available from: [Link]

  • Al-Saeed, M. H., et al. (2022). The potential immunomodulatory effect of levamisole in humans and farm animals. Iraqi Journal of Veterinary Sciences, 36(4), 1017-1025. Available from: [Link]

  • Alvinerie, M., et al. (1998). Quantitation of levamisole in plasma using high performance liquid chromatography.
  • PubMed. (2013). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Available from: [Link]

  • Wang, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2824. Available from: [Link]

Sources

Application Notes & Protocols: Investigating Levamisole and its Metabolites in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levamisole, a synthetic imidazothiazole derivative, has a multifaceted history, initially as an anthelmintic agent and later as an immunomodulatory adjuvant in oncology, notably in combination with 5-fluorouracil for colon cancer.[1][2][3] Its clinical application has been met with mixed results, largely due to a complex and not fully elucidated mechanism of action. Levamisole undergoes rapid and extensive metabolism in the liver, resulting in numerous metabolites, including hydroxylated forms such as p-hydroxylevamisole and 2-Hydroxy Levamisole.[4][5][6] While direct, in-depth research specifically on this compound's anti-cancer activity is nascent, a thorough understanding of the parent compound's biological effects is paramount for any investigation into its derivatives. This guide provides a comprehensive overview of the established anti-cancer mechanisms of Levamisole and detailed protocols for its investigation in a preclinical research setting. These methodologies serve as a foundational framework for researchers aiming to explore the therapeutic potential of Levamisole and its full spectrum of metabolites.

Section 1: Elucidating the Multifaceted Mechanism of Action

The anti-neoplastic effects of Levamisole are not attributed to a single pathway but rather a combination of distinct biological activities. The primary mechanisms investigated are its ability to modulate the host immune system and its direct effects on tumor and endothelial cells.

Immunomodulation: Re-engaging the Host Defense

Historically, Levamisole's main role in oncology was considered to be the restoration of depressed immune function.[7] It does not act as a general immune stimulant but rather as a modulator, enhancing the function of key immune cells, particularly T-lymphocytes and phagocytes.[2][8] Research indicates that Levamisole can promote the activation and maturation of dendritic cells (DCs), the primary antigen-presenting cells of the immune system.[9] Activated DCs show increased expression of co-stimulatory molecules (CD80, CD86) and HLA-DR, leading to a more robust T-helper 1 (Th1) immune response, which is critical for anti-tumor immunity.[9]

cluster_0 Immune Cell Activation Levamisole Levamisole DC Dendritic Cell (DC) Levamisole->DC Activates via TLR2 Macrophage Macrophage Levamisole->Macrophage Enhances Phagocytosis TCell T-Helper Cell (Th1) DC->TCell Primes (↑ CD80/86, IL-12) TumorCell Tumor Cell TCell->TumorCell Mediates Cytotoxicity Macrophage->TumorCell Phagocytosis

Caption: Levamisole's immunomodulatory pathway.

Direct Anti-Tumor & Anti-Angiogenic Effects

Beyond immunomodulation, studies suggest Levamisole and its derivatives possess direct anti-cancer properties.

  • Inhibition of Angiogenesis: Levamisole has been shown to inhibit the proliferation and differentiation of endothelial cells in vitro.[10] This anti-angiogenic effect can restrict the blood supply essential for tumor growth and metastasis. The mechanism may involve disruption of the VEGF signaling pathway.[11]

  • Metabolic Disruption: In Ehrlich ascites tumor cells, Levamisole acts as a potent inhibitor of aerobic glycolysis by directly inhibiting the phosphofructokinase enzyme.[12] This disruption of energy metabolism can be detrimental to rapidly proliferating cancer cells.

  • Induction of Apoptosis (Derivatives): While data on Levamisole itself is varied, novel synthetic derivatives have been shown to be potent inducers of apoptosis. One such derivative was found to increase reactive oxygen species (ROS), activate p53, and trigger the death receptor-mediated (extrinsic) apoptotic pathway involving FAS, FAS-L, and Caspase-8 cleavage.[13][14] This suggests that chemical modification of the Levamisole scaffold can yield compounds with direct cytotoxic activity.

cluster_1 Extrinsic Apoptosis Pathway (Derivative-Induced) LVM_Deriv Levamisole Derivative ROS ↑ ROS LVM_Deriv->ROS p53 ↑ p53 LVM_Deriv->p53 FASL ↑ FAS-L p53->FASL Casp8 Cleaved Caspase-8 FASL->Casp8 Activates tBID t-BID Casp8->tBID Cleaves BID Apoptosis Apoptosis Casp8->Apoptosis BAX BAX tBID->BAX Activates BAX->Apoptosis

Caption: Apoptosis pathway induced by a Levamisole derivative.[13]

Section 2: Preclinical Research Workflow

A logical and structured workflow is essential for evaluating the anti-cancer potential of Levamisole or its metabolites. The process begins with broad in vitro screening to establish cytotoxic activity, followed by detailed mechanistic assays to elucidate the mode of action, and culminates in in vivo studies to confirm efficacy in a biological system.

cluster_workflow Preclinical Evaluation Workflow start Hypothesis (e.g., this compound has anti-cancer activity) invitro Phase 1: In Vitro Screening (Cell Viability - MTT/XTT Assay) Determine IC50 start->invitro mechanistic Phase 2: Mechanistic Assays - Apoptosis (Annexin V) - Angiogenesis (Tube Formation) - Protein Expression (Western Blot) invitro->mechanistic If Active invivo Phase 3: In Vivo Validation (Xenograft Mouse Model) Measure Tumor Growth & Survival mechanistic->invivo Confirm Mechanism end Data Analysis & Conclusion invivo->end

Sources

Application Notes and Protocols for the Study of 2-Hydroxy Levamisole in Immunology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Territory in Immunomodulation

Levamisole, a synthetic imidazothiazole derivative, was first introduced as an anthelmintic agent but has since garnered significant attention for its potent immunomodulatory properties.[1][2] It has been shown to restore compromised immune functions, stimulate T-lymphocyte and macrophage activity, and modulate cytokine production, leading to its investigation as an adjuvant in cancer therapy and in the management of autoimmune diseases.[3][4]

Upon administration, Levamisole is rapidly absorbed and extensively metabolized by the liver.[5] One of its primary metabolites is para-hydroxy-levamisole (p-hydroxylevamisole), hereafter referred to as 2-Hydroxy Levamisole. While the pharmacokinetics of this compound have been documented, its specific role and activity within the immune system remain largely uncharacterized.[5] It is a critical unanswered question whether the observed immunomodulatory effects of the parent drug are mediated, in part or in whole, by this major metabolite.

This guide is designed for researchers, scientists, and drug development professionals venturing into this promising area. Given the scarcity of direct research on this compound's immunological effects, we will leverage the extensive knowledge of the parent compound, Levamisole, to provide a robust scientific and methodological framework. The protocols herein are presented as a validated starting point for the systematic investigation of this compound, using Levamisole as a benchmark and positive control. This approach ensures a scientifically rigorous exploration of the metabolite's potential as a novel immunomodulator.

Part 1: The Mechanistic Landscape (Based on Levamisole)

The immunomodulatory action of Levamisole is complex, affecting multiple arms of the innate and adaptive immune systems. The logical first step in characterizing this compound is to investigate its activity within these known pathways.

Activation of Antigen-Presenting Cells (APCs)

Levamisole has been shown to directly activate dendritic cells (DCs), a critical type of APC. This activation is characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II (HLA-DR), leading to enhanced T-cell activation.[6] This effect appears to be mediated, at least in part, through Toll-like Receptor 2 (TLR2) signaling, which subsequently triggers downstream pathways like NF-κB and MAP kinases (ERK1/2, JNK).[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Functional Outcomes Levamisole Levamisole TLR2 TLR2 Levamisole->TLR2 Binds/Activates MyD88 MyD88 TLR2->MyD88 MAPK_JNK MAPK / JNK MyD88->MAPK_JNK NFkB NF-κB Pathway MyD88->NFkB Gene_Transcription ↑ Gene Transcription MAPK_JNK->Gene_Transcription NFkB->Gene_Transcription DC_Maturation DC Maturation (↑ CD80, CD86, HLA-DR) Gene_Transcription->DC_Maturation Cytokine_Production Cytokine Production (↑ IL-12, IL-10) Gene_Transcription->Cytokine_Production

Caption: Levamisole-induced Dendritic Cell activation pathway via TLR2.

Modulation of T-Helper Cell Differentiation

A key feature of Levamisole is its ability to shift the T-helper (Th) cell balance. It preferentially promotes a Th1-type immune response, which is crucial for cell-mediated immunity against intracellular pathogens and tumors.[6] This is achieved by stimulating APCs to produce Interleukin-12 (IL-12), a potent inducer of Th1 differentiation.[6] Concurrently, some studies show Levamisole can upregulate IL-18, another Th1-promoting cytokine, while suppressing the production of Th2-associated cytokines like IL-4.[2][7] This shift results in increased production of Interferon-gamma (IFN-γ) by T-cells.

Part 2: Application Notes - Experimental Rationale

When designing experiments for this compound, each assay must serve a clear purpose. The following notes explain the causality behind key experimental choices.

  • Why start with APCs? Antigen-presenting cells like dendritic cells and macrophages are the initiators of the adaptive immune response. If this compound has immunomodulatory properties, it is highly probable that it interacts with these cells. Assessing changes in surface marker expression (CD80, CD86, HLA-DR) and cytokine production (IL-12, IL-10, TNF-α) provides a direct and quantifiable measure of APC activation.

  • Why use a T-Cell Proliferation Assay? The ability to stimulate the expansion of lymphocytes is a hallmark of an immunostimulatory agent.[4] A proliferation assay, such as CFSE dye dilution, provides a robust readout of the overall effect on T-cell response. It is crucial to test the compound both alone and in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies) to distinguish between direct mitogenic effects and co-stimulatory activity.

  • Why perform comprehensive Cytokine Profiling? The specific cytokines induced by a compound reveal the nature of the immune response it promotes (e.g., Th1, Th2, Th17, or regulatory). A multiplex assay (like Luminex) is superior to single-cytokine ELISAs as it provides a broader picture from a small sample volume, revealing the complex interplay between different signaling molecules. Key cytokines to measure include IL-12, IFN-γ (Th1); IL-4, IL-5, IL-10 (Th2/Regulatory); and IL-6, TNF-α (pro-inflammatory).

  • Why move to an in vivo model? In vitro assays are essential for mechanistic understanding but cannot capture the complexity of a whole biological system. An in vivo model is necessary to assess the true biological effect, considering factors like bioavailability, metabolism (further metabolism of this compound), and interaction with various cell types in their native environment. A simple model, such as assessing the adjuvant effect of this compound on vaccination response in mice, can provide powerful initial data.

Part 3: Experimental Protocols

These protocols are designed to be self-validating systems, with clear controls and quantifiable endpoints.

Protocol 1: In Vitro Assessment of Human Dendritic Cell Maturation

This protocol details the generation of monocyte-derived DCs (mo-DCs) and their stimulation with this compound.

G Start Start Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Start->Isolate_PBMCs Isolate_Monocytes Purify Monocytes (CD14+ Selection) Isolate_PBMCs->Isolate_Monocytes Differentiate_DCs Differentiate into immature DCs (5-7 days with GM-CSF + IL-4) Isolate_Monocytes->Differentiate_DCs Treat_DCs Treat DCs for 48h: - Vehicle Control - LPS (Positive Control) - Levamisole (Benchmark) - this compound (Test) Differentiate_DCs->Treat_DCs Analyze Analyze Outcomes Treat_DCs->Analyze FACS Flow Cytometry: CD80, CD86, CD83, HLA-DR expression Analyze->FACS Cytokine Multiplex Assay: IL-12p70, IL-10, TNF-α in supernatant Analyze->Cytokine

Caption: Workflow for assessing Dendritic Cell maturation and function.

A. Materials

  • Ficoll-Paque PLUS

  • Human CD14+ Monocyte Isolation Kit (e.g., MACS)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human GM-CSF (100 ng/mL)

  • Recombinant Human IL-4 (50 ng/mL)

  • Lipopolysaccharide (LPS) (100 ng/mL)

  • Levamisole HCl (benchmark control)

  • This compound (test article)

  • Fluorescently-conjugated antibodies: anti-CD14, anti-CD80, anti-CD86, anti-CD83, anti-HLA-DR

  • Human Cytokine Multiplex Assay Kit

B. Step-by-Step Methodology

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Purify Monocytes: Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol. Purity should be >95%.

  • Differentiate DCs: Culture monocytes at 1x10^6 cells/mL in RPMI-1640 + 10% FBS supplemented with GM-CSF (100 ng/mL) and IL-4 (50 ng/mL). Culture for 5-7 days, replacing half the medium every 2-3 days. The resulting immature DCs should be large, adherent, and CD14-negative.

  • Treatment: Plate immature DCs in a 24-well plate at 5x10^5 cells/well. Add the following treatments (prepare a dose-response curve for test articles, e.g., 0.1 µM to 10 µM):

    • Vehicle Control (e.g., sterile PBS or DMSO)

    • LPS (100 ng/mL) - Positive control for DC maturation

    • Levamisole HCl - Benchmark control

    • This compound - Test article

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Harvest & Analysis:

    • Supernatant: Carefully collect the culture supernatant and store at -80°C for cytokine analysis.

    • Cells: Gently harvest the cells using a cell scraper. Wash with FACS buffer.

  • Flow Cytometry: Stain cells with the antibody panel (CD80, CD86, CD83, HLA-DR) and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) and percentage of positive cells.

  • Cytokine Analysis: Analyze the collected supernatants using a multiplex bead-based assay (e.g., Luminex) for IL-12p70, IL-10, and TNF-α, following the manufacturer's protocol.

Protocol 2: T-Cell Proliferation Assay (CFSE-Based)

This protocol measures the proliferation of T-cells in response to stimulation in the presence of this compound.

A. Materials

  • Human T-Cell Isolation Kit (e.g., Pan T-Cell, MACS)

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Anti-CD3/CD28 T-Cell Activation Beads

  • RPMI-1640 medium with 10% FBS

  • Recombinant Human IL-2 (optional, 20 U/mL)

  • Levamisole HCl and this compound

B. Step-by-Step Methodology

  • Isolate T-Cells: Isolate T-cells from healthy donor PBMCs using a negative selection kit to obtain untouched T-cells.

  • CFSE Labeling: Resuspend T-cells at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold RPMI + 10% FBS. Wash cells 3 times.

  • Cell Plating: Plate CFSE-labeled T-cells in a 96-well round-bottom plate at 2x10^5 cells/well.

  • Treatment & Stimulation: Add Levamisole or this compound at desired final concentrations. Then, add anti-CD3/CD28 activation beads at a 1:1 bead-to-cell ratio. Include the following controls:

    • Unstimulated cells (CFSE only) - Non-proliferating control

    • Stimulated cells + Vehicle - Positive proliferation control

  • Incubation: Culture for 72-96 hours at 37°C, 5% CO2.

  • Data Acquisition: Harvest cells and acquire data on a flow cytometer, collecting at least 20,000 events in the lymphocyte gate.

  • Data Analysis: Analyze the CFSE fluorescence histogram. Each peak represents a cell division. Calculate the Division Index (average number of divisions for all cells) and Proliferation Index (average number of divisions for only the cells that divided).

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Expected Outcomes for Dendritic Cell Maturation Markers

Treatment GroupCD86 Expression (MFI)% HLA-DR High CellsIL-12p70 (pg/mL)IL-10 (pg/mL)
Vehicle ControlBaselineLow< 10< 20
LPS (100 ng/mL)++++High+++++
Levamisole (1 µM)++Moderate+++
This compoundTo be determinedTo be determinedTo be determinedTo be determined
(Based on literature for Levamisole.[6][8] '+' indicates a qualitative increase over baseline)

Table 2: Effective Concentration Ranges from Levamisole Studies

Assay TypeCell TypeEffective Concentration (Levamisole)Reference
DC MaturationHuman mo-DCs1 µM[8]
T-Cell Proliferation (Co-stimulation)Human T-Cells0.1 - 10 µg/mL[9]
Cytokine ProductionMurine Macrophages3 mg/kg (in vivo)[10]
Th1/Th2 ShiftRat Splenocytes25 mg/kg/day (in vivo)[2]

Note: These concentrations for Levamisole serve as a starting point for designing dose-response experiments for this compound.

Conclusion and Future Directions

The immunomodulatory potential of Levamisole is well-established, but the specific contribution of its primary metabolite, this compound, remains an open and compelling field of inquiry. The protocols and rationale presented in this guide provide a comprehensive and scientifically rigorous framework for initiating this investigation. By using the parent compound as a benchmark, researchers can systematically dissect the immunological activity of this compound.

Future studies should focus on direct, head-to-head comparisons of the potency and efficacy of Levamisole versus this compound across a range of immunological assays. Furthermore, investigating the impact on other immune cell types, such as neutrophils and NK cells, and exploring different signaling pathways will be crucial to building a complete picture of this potentially novel immunomodulator.

References

  • Chen, L. Y., Lin, Y. L., & Chiang, B. L. (2008). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical and Experimental Immunology, 151(1), 174–181. [Link]

  • Ali, S. H., Abdel-Fattah, Y. E., & Shaimaa, A. M. (2012). Biochemical, Immunomodulatory and Antioxidant Properties of Levamisole at Different Storage Conditions and Administration Routes. ScienceAlert. [Link]

  • Gholami, F., Sajjadian, S. M., & Hashemzehi, M. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

  • Gholami, F., Sajjadian, S. M., & Hashemzehi, M. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research. [Link]

  • Webster, D. J., Whitehead, R. H., Richardson, G., & Hughes, L. E. (1982). Levamisole: a double blind immunological study. Anticancer Research, 2(1-2), 29–32. [Link]

  • Szeto, C., Gillespie, K. M., & Mathieson, P. W. (2000). Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance. Immunology, 100(2), 217–224. [Link]

  • Wirth, J. J., & Nagel, J. E. (1991). Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages. Cellular Immunology, 135(1), 103–115. [Link]

  • Szeto, C., Gillespie, K. M., & Mathieson, P. W. (2000). Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance. Immunology, 100(2), 217–224. [Link]

  • Patsnap. (n.d.). What is the mechanism of Levamisole Hydrochloride? Synapse. [Link]

  • Brunner, C. J., & Muscoplat, C. C. (1980). Immunomodulatory effects of levamisole. Journal of the American Veterinary Medical Association, 176(10 Spec No), 1159–1162. [Link]

  • Golding, H., Golding, B., Jacobson, R., Lomnitzer, R., Koornhof, H. J., & Rabson, A. R. (1976). In vitro reversal of cellular unresponsiveness induced by levamisole. Clinical and Experimental Immunology, 26(2), 295–301. [Link]

  • Symoens, J., & Rosenthal, M. (1977). Levamisole, stimulant of the immune system in animal and man. Annales d'Immunologie, 128(1-2), 275–277. [Link]

  • Chen, L. Y., Lin, Y. L., & Chiang, B. L. (2008). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical and Experimental Immunology, 151(1), 174–181. [Link]

  • Kou, P. K., & Loo, T. L. (1989). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. European Journal of Clinical Pharmacology, 36(5), 513–517. [Link]

Sources

Application Notes and Protocols for a Preclinical Assessment of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Hydroxy Levamisole

Levamisole is a synthetic imidazothiazole derivative with a well-documented history as both an anthelminthic agent and a potent immunomodulator.[1] It functions by restoring depressed immune function, stimulating antibody formation, and enhancing T-cell activation and proliferation.[1] However, Levamisole undergoes extensive and rapid metabolism in the liver, leading to the formation of several metabolites.[2][3] While some metabolites, such as aminorex, have been studied for their distinct amphetamine-like effects, others remain poorly characterized.[1][4]

Hydroxylation is a primary route of Levamisole metabolism, producing compounds such as this compound.[4][5] Understanding the specific biological activities and potential toxicities of these individual metabolites is critical for a complete safety and efficacy profile of the parent drug. This is especially pertinent given Levamisole's historical association with adverse effects, including agranulocytosis and vasculitis, which led to its discontinuation for human use in several regions.[6]

This guide provides a structured, multi-tiered approach for researchers to systematically investigate the cytotoxic, immunomodulatory, and potential neurotoxic effects of this compound. The protocols are designed to progress logically from foundational in vitro screening to more complex in vivo safety assessments, reflecting a standard preclinical drug development pathway.[7][8][9]

Section 1: Foundational In Vitro Analysis: Cytotoxicity and Viability

Expertise & Experience: Before investigating any specific functional effects of a compound, it is imperative to first establish its cytotoxicity profile. This initial step determines the sub-lethal concentration range appropriate for subsequent functional assays, ensuring that observed effects are due to specific biological modulation rather than general cellular toxicity. Tetrazolium salt-based assays are a reliable and efficient method for this purpose, as they measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[10][11][12]

The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is often preferred over the classic MTT assay. The core principle—reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases—is the same.[10][11] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[10][13] This streamlines the workflow, reduces handling errors, and minimizes cell stress, leading to more reproducible data, especially in high-throughput screening formats.[13]

Table 1: Comparison of MTT and XTT Cell Viability Assays
FeatureMTT AssayXTT AssayRationale for Selection
Principle Reduction to insoluble purple formazan crystalsReduction to water-soluble orange formazanBoth measure mitochondrial dehydrogenase activity.[10][12]
Solubilization Required (e.g., DMSO, SDS)Not requiredXTT eliminates a major source of potential error and variability.[10][13]
Workflow Multi-step: Reagent addition, incubation, solubilization, readingSingle-step: Reagent addition, incubation, readingXTT is faster and better suited for automation.[13]
Sensitivity HighGenerally higher with improved dynamic rangeXTT can offer superior detection of subtle changes in cell viability.
Interference Can be affected by compounds altering cellular redox potentialCan be affected by compounds altering cellular redox potentialA common consideration for all tetrazolium-based assays.[10]
Protocol 1: XTT Cell Viability Assay

This protocol is designed to determine the concentration of this compound that causes a 50% reduction in the viability (IC50) of a selected cell line (e.g., Jurkat T-cells or RAW 264.7 macrophages).

Self-Validation System: The inclusion of untreated controls (vehicle only) and a positive control for cell death (e.g., staurosporine or high-concentration DMSO) is critical. The vehicle control establishes the baseline for 100% viability, while the positive control ensures the assay system is responsive to cytotoxic stimuli.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 2000 µM down to 1 µM).

  • Compound Treatment: Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions, vehicle control (medium with the same solvent concentration as the highest drug dose), and positive control. This brings the final volume to 200 µL and the drug concentrations to 1X.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[10][11]

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well.[10]

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C in a CO₂ incubator, protected from light.[10] The incubation time should be optimized based on the metabolic rate of the cell line.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Section 2: In Vitro Immunomodulatory Profiling

Expertise & Experience: Based on the known immunomodulatory properties of the parent compound, Levamisole, it is logical to investigate whether this compound retains, enhances, or loses this activity.[1][14] Key hallmarks of immunomodulation include effects on lymphocyte proliferation and the secretion of cytokines, which are the signaling molecules of the immune system.[14][15]

Protocol 2.1: T-Lymphocyte Proliferation Assay using CFSE

Principle: Carboxyfluorescein diacetate succinimidyl ester (CFSE) is a highly fluorescent, cell-permeable dye.[16] Inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and membrane-impermeable. The succinimidyl ester group covalently binds to intracellular proteins.[16][17] With each cell division, the CFSE fluorescence is equally distributed between the two daughter cells, resulting in a precise halving of fluorescence intensity that can be tracked by flow cytometry.[18][19] This allows for the quantitative analysis of multiple cell divisions.

Self-Validation System: This protocol requires three key controls:

  • Unlabeled Cells: To set the background fluorescence gate for analysis.

  • Labeled, Unstimulated Cells: To establish the fluorescence peak of the non-dividing (Generation 0) population.

  • Labeled, Stimulated Cells (No Compound): To serve as the positive control for proliferation (e.g., using anti-CD3/CD28 antibodies or PHA).

G cluster_prep Cell Preparation & Labeling cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate PBMCs B Label with CFSE A->B C Wash Cells B->C D Plate Cells C->D E Add Stimulant (e.g., anti-CD3/CD28) D->E F Add this compound (Dose-Response) E->F G Incubate (3-5 days) F->G H Acquire on Flow Cytometer G->H I Gate on Lymphocytes H->I J Analyze CFSE Fluorescence Histogram I->J K Quantify Proliferation (Division Index) J->K

Workflow for CFSE-based T-Cell Proliferation Assay.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in pre-warmed PBS at a concentration of 10-20 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

    • Causality Note: The concentration of CFSE and cells must be optimized, as high concentrations can be toxic and impair proliferation.[16]

  • Quenching and Washing: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS. The proteins in the serum will quench any unbound CFSE. Wash the cells three times with cold medium to remove all unbound dye.

  • Cell Culture: Resuspend the labeled cells in complete RPMI medium and plate in a 96-well U-bottom plate at 2 x 10⁵ cells/well.

  • Stimulation and Treatment: Add T-cell stimulants (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the appropriate wells. Immediately add serial dilutions of this compound (at concentrations determined to be non-toxic from Protocol 1).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry: Harvest the cells and stain with fluorescently-conjugated antibodies for cell surface markers if desired (e.g., CD4, CD8). Acquire the cells on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE.

  • Data Analysis: Gate on the live lymphocyte population. Analyze the CFSE histogram to identify distinct peaks, each representing a successive generation of divided cells. Use modeling software (e.g., FlowJo, FCS Express) to calculate proliferation metrics such as the Division Index (the average number of divisions that a cell in the original population has undergone). Compare the Division Index of treated samples to the stimulated control.

Protocol 2.2: Cytokine Secretion Profiling by ELISA

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying a soluble protein, such as a cytokine, in a complex sample like cell culture supernatant.[20][21] The sandwich ELISA format is most common: a capture antibody specific for the target cytokine is immobilized on a microplate well. The sample is added, and the cytokine binds to the antibody. After washing, a second, biotinylated detection antibody that binds to a different epitope on the cytokine is added. Finally, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, followed by a chromogenic substrate. The resulting color change is proportional to the amount of cytokine present.[22]

Self-Validation System: A standard curve using a known concentration of recombinant cytokine must be run on every plate. This is essential for converting the absorbance values of the unknown samples into absolute concentrations (e.g., pg/mL). Negative controls (medium only) ensure there is no background signal.

Methodology:

  • Generate Supernatants: Culture immune cells (e.g., PBMCs or RAW 264.7 macrophages) in a 24-well plate. Stimulate the cells with an appropriate agent (e.g., Lipopolysaccharide (LPS) for macrophages) in the presence of various concentrations of this compound for 24-48 hours.[21][23]

  • Harvest and Store: Centrifuge the plates to pellet the cells. Carefully collect the supernatants, avoiding cell debris. Store at -80°C until the ELISA is performed.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of the capture antibody (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[22][24]

  • Blocking: Wash the plate 3-5 times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[22][24]

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of the prepared standards and thawed cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.[22]

  • Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.[21]

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use the regression equation from the standard curve to calculate the concentration of the cytokine in each unknown sample.

Section 3: In Vivo Preclinical Safety and Toxicity Assessment

Expertise & Experience: In vitro data provides critical mechanistic insights but cannot fully replicate the complex interactions within a whole organism. Therefore, in vivo studies are a mandatory step in preclinical research to assess systemic toxicity, pharmacokinetics, and off-target effects.[8][9] A 28-day repeated-dose toxicity study in a relevant rodent model is a standard approach to identify potential target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL).[25][26] Given the known neurological effects of some Levamisole metabolites, incorporating a neurotoxicity screen is a scientifically justified and prudent measure.[27][28] All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity for potential regulatory submissions.[7][29]

G cluster_endpoints In-Life & Terminal Endpoints A In Vitro Screening (Cytotoxicity, Immunomodulation) B Dose Range Finding Study (Acute Toxicity in vivo) A->B C 28-Day Repeated Dose Toxicity Study (Rodent Model) B->C D Daily Clinical Observations C->D E Weekly Body Weights C->E F Neurobehavioral Screen (FOB, Open Field) C->F G Terminal Blood Collection (Hematology, Clinical Chemistry) C->G H Necropsy & Organ Weights C->H I Histopathology C->I J Data Analysis & NOAEL Determination D->J E->J F->J G->J H->J I->J

Overarching Strategy for Preclinical Assessment.
Protocol 3.1: 28-Day Repeated Dose Oral Toxicity Study in Rodents

Objective: To determine the potential toxicity of this compound following daily oral administration for 28 days in rats or mice and to establish the NOAEL.

Self-Validation System: The study must include a vehicle control group (receiving only the administration vehicle) and at least three dose groups (low, mid, high). The high dose should be selected to produce minimal-to-moderate toxicity, while the low dose should produce no observable toxicity. This design is essential for establishing a dose-response relationship.

Table 2: Sample Dosing and Observation Schedule
Study DayProcedureLow Dose GroupMid Dose GroupHigh Dose GroupVehicle Control
-7 to -1 Acclimatization----
1 to 28 Daily Dosing (Oral Gavage)XXXX
1 to 28 Daily Clinical ObservationsXXXX
Weekly Body Weight & Food ConsumptionXXXX
Day 27 Functional Observational BatteryXXXX
Day 29 Terminal Bleed & NecropsyXXXX

Methodology:

  • Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats), with an equal number of males and females per group (e.g., n=10/sex/group).

  • Dose Formulation and Administration: Prepare formulations of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water). Administer a consistent volume daily via oral gavage.

  • In-Life Observations:

    • Clinical Signs: Conduct detailed clinical observations twice daily for signs of toxicity, distress, or abnormal behavior.[25]

    • Body Weight: Record individual animal body weights prior to dosing and at least weekly thereafter.[25]

    • Food Consumption: Measure food consumption weekly for each cage.

  • Neurotoxicity Screening (Week 4):

    • Functional Observational Battery (FOB): Assess animals for changes in posture, gait, reactivity to stimuli, and autonomic function.[30]

    • Motor Activity: Evaluate locomotor activity in an open-field arena, measuring parameters like total distance traveled and rearing frequency.[30]

  • Terminal Procedures (Day 29):

    • Blood Collection: Collect blood via cardiac puncture under deep anesthesia for hematology (e.g., complete blood count) and clinical chemistry (e.g., liver and kidney function markers) analysis.[26]

    • Necropsy and Organ Weights: Perform a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, spleen, brain, thymus).

    • Histopathology: Preserve organs in 10% neutral buffered formalin. Process tissues for microscopic examination by a board-certified veterinary pathologist.

Data Analysis: Analyze all quantitative data (body weights, organ weights, clinical pathology) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). The NOAEL is defined as the highest dose level that does not produce any significant treatment-related adverse findings.[25][31]

References

  • Parish CR. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. PubMed. Available at: [Link].

  • Immunomodulatory Assays. Invitrocue. Available at: [Link].

  • Quah B, Warren H, Parish C. The Use of CFSE-like Dyes for Measuring Lymphocyte Proliferation: Experimental Considerations and Biological Variables. Available at: [Link].

  • In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. PubMed. Available at: [Link].

  • CFSE Cell Proliferation Assay. Creative Bioarray. Available at: [Link].

  • MTT assay. Wikipedia. Available at: [Link].

  • Understanding immune-modulatory efficacy in vitro. PubMed Central (PMC) - NIH. Available at: [Link].

  • Animal Models for Assessment of Neurotoxicity. CEJOEM. Available at: [Link].

  • Ganusov VV, Pilyugin SS. Computational analysis of CFSE proliferation assay. PubMed. Available at: [Link].

  • A better approach to in vivo developmental neurotoxicity assessment: Alignment of rodent testing with effects seen in children after neurotoxic exposures. PubMed. Available at: [Link].

  • Sequential ELISA to profile multiple cytokines from small volumes. PubMed - NIH. Available at: [Link].

  • Cell Culture and estimation of cytokines by ELISA. Protocols.io. Available at: [Link].

  • Multiplex ELISA Protocol. Assay Genie. Available at: [Link].

  • Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central (PMC) - NIH. Available at: [Link].

  • In Vitro Evaluation of Immunomodulating Drugs as Perpetrators of Drug Interactions. XenoTech. Available at: [Link].

  • Development of in vivo drug-induced neurotoxicity models. PubMed. Available at: [Link].

  • Step 2: Preclinical Research. FDA. Available at: [Link].

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link].

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link].

  • New insights in animal models of neurotoxicity-induced neurodegeneration. PubMed Central (PMC). Available at: [Link].

  • In vitro assays supporting the safety assessment of immunomodulatory monoclonal antibodies. Semantic Scholar. Available at: [Link].

  • Preclinical Studies in Drug Development. PPD. Available at: [Link].

  • Development of in vivo drug-induced neurotoxicity models. Taylor & Francis Online. Available at: [Link].

  • LEVAMISOLE (Trade Name: Ergamisol®). DEA Diversion Control Division. Available at: [Link].

  • Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. PubMed. Available at: [Link].

  • Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. ResearchGate. Available at: [Link].

  • New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. Available at: [Link].

  • Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. PubMed. Available at: [Link].

  • In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. In Vivo Analytics. Available at: [Link].

  • Pharmacokinetics of levamisole. PubMed. Available at: [Link].

  • Toxicity and Toxicokinetics of a Four-Week Repeated Gavage of Levamisole in Male Beagle Dogs: A Good Laboratory Practice Study. MDPI. Available at: [Link].

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link].

  • Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. NIH. Available at: [Link].

  • (PDF) Development of in vivo drug-induced neurotoxicity models. ResearchGate. Available at: [Link].

  • Toxicity and Toxicokinetics of a Four-Week Repeated Gavage of Levamisole in Male Beagle Dogs: A Good Laboratory Practice Study. PubMed. Available at: [Link].

  • (PDF) Toxicity and Toxicokinetics of a Four-Week Repeated Gavage of Levamisole in Male Beagle Dogs: A Good Laboratory Practice Study. ResearchGate. Available at: [Link].

  • Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Ovid. Available at: [Link].

  • Extractive Spectrophotometric Methods for the determination of Levamisole Hydrochloride. Available at: [Link].

  • Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. PubMed. Available at: [Link].

  • Testing Strategies for Metabolite-Mediated Neurotoxicity. PubMed Central (PMC) - NIH. Available at: [Link].

  • Toxicity and Tissue Residue Depletion of Levamisole Hydrochloride in Young Goats. American Journal of Veterinary Research. Available at: [Link].

  • A Validated UV Spectroscopic Method for determination of Levamisole HCl. Available at: [Link].

  • Toxicity and drug interactions of levamisole. PubMed - NIH. Available at: [Link].

Sources

Application Notes & Protocols for the Experimental Design of 2-Hydroxy Levamisole Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Biological Significance of a Key Levamisole Metabolite

Levamisole, a synthetic imidazothiazole derivative, has a storied history as both an anthelmintic agent and a potent immunomodulator.[1][2][3] Its ability to restore depressed immune function has led to its investigation in various therapeutic contexts, including as an adjuvant in cancer therapy.[1][2] Levamisole is readily absorbed and extensively metabolized in the liver, with hydroxylation being a primary route of biotransformation.[4][5][6][7] While the parent drug's mechanisms of action, including its agonistic activity at nicotinic acetylcholine receptors and its T-cell and macrophage stimulating properties, are relatively well-understood, the pharmacological and toxicological profiles of its metabolites remain largely unexplored.[1][3][8]

This document outlines a comprehensive experimental design for the investigation of 2-Hydroxy Levamisole , a putative metabolite of Levamisole. The rationale for this research is grounded in the "Metabolite in Safety Testing" (MIST) guidelines issued by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5] These guidelines underscore the importance of identifying and evaluating drug metabolites that could contribute to the parent drug's efficacy or toxicity. Given the immunomodulatory and neurological activity of Levamisole, it is imperative to determine whether this compound possesses similar or distinct biological activities.

These application notes and protocols are intended for researchers, scientists, and drug development professionals. They provide a structured, field-proven framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound. Each protocol is designed as a self-validating system, with explanations for the causality behind experimental choices to ensure scientific integrity and logical progression.

PART 1: Synthesis and Characterization of this compound

To directly assess the biological activity of this compound, its chemical synthesis is a prerequisite. This allows for the administration of the pure metabolite in subsequent in vitro and in vivo studies, a key recommendation in the FDA's MIST guidance.

Protocol 1.1: Chemical Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

  • Starting Material: The synthesis can commence from a commercially available precursor, such as 2-aminophenol.

  • Ring Formation: A multi-step synthesis involving the reaction of the precursor with appropriate reagents to form the imidazothiazole core structure is a plausible approach.

  • Chiral Resolution: As Levamisole is the (S)-enantiomer of tetramisole, a chiral resolution step will be necessary to isolate the desired stereoisomer of this compound. This can be achieved using chiral chromatography or by employing a stereoselective synthesis strategy.

  • Purification and Characterization: The final product must be purified to ≥95% purity, typically using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the synthesized this compound should be unequivocally confirmed using a battery of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine purity.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

PART 2: In Vitro Assessment of Biological Activity

The following in vitro assays are designed to screen for the potential immunomodulatory, neurological, and cytotoxic effects of this compound.

Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_synthesis Synthesis & Characterization cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation synth Synthesized This compound immuno Immunomodulatory Assays (Protocol 2.1) synth->immuno neuro Neurological Assays (Protocol 2.2) synth->neuro cyto Cytotoxicity Assays (Protocol 2.3) synth->cyto data_analysis Dose-Response Curves IC50/EC50 Determination immuno->data_analysis neuro->data_analysis cyto->data_analysis

Caption: Workflow for the in vitro screening of this compound.

Protocol 2.1: Immunomodulatory Activity Assays
  • Rationale: Levamisole is known to enhance T-cell and macrophage function.[1] These assays will determine if this compound retains, enhances, or antagonizes these effects.

  • Cell Lines:

    • Human peripheral blood mononuclear cells (PBMCs)

    • Jurkat cells (T-lymphocyte cell line)

    • THP-1 cells (monocytic cell line, differentiated into macrophages)

  • Assay 1: T-Cell Proliferation Assay

    • Seed PBMCs or Jurkat cells in 96-well plates.

    • Stimulate the cells with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Include Levamisole as a positive control and a vehicle control.

    • After 48-72 hours, assess cell proliferation using a standard method like the MTT assay or BrdU incorporation assay.

  • Assay 2: Cytokine Release Assay

    • Culture PBMCs or differentiated THP-1 cells with varying concentrations of this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) for macrophages or anti-CD3/CD28 antibodies for T-cells.

    • After 24 hours, collect the cell supernatant.

    • Quantify the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Assay 3: Phagocytosis Assay

    • Differentiate THP-1 cells into macrophages.

    • Incubate the macrophages with varying concentrations of this compound.

    • Add fluorescently labeled E. coli or zymosan particles.

    • After a defined incubation period, measure the uptake of the fluorescent particles by flow cytometry or fluorescence microscopy.

Protocol 2.2: Neurological Activity Assays
  • Rationale: Levamisole acts as a nicotinic acetylcholine receptor agonist.[3] These assays will investigate if this compound has similar or different effects on neuronal signaling.

  • Cell Line:

    • SH-SY5Y neuroblastoma cell line (expresses nicotinic acetylcholine receptors)

  • Assay 1: Calcium Influx Assay

    • Load SH-SY5Y cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound and monitor changes in intracellular calcium levels using a fluorescence plate reader.

    • Use acetylcholine or nicotine as a positive control.

  • Assay 2: Neurotransmitter Transporter Inhibition Assay

    • Use cell lines expressing specific neurotransmitter transporters (e.g., DAT, NET, SERT).

    • Perform radiolabeled substrate uptake assays in the presence of varying concentrations of this compound to determine its inhibitory potential (IC50).

Protocol 2.3: Cytotoxicity Assays
  • Rationale: To assess the general toxicity of this compound on different cell types.

  • Cell Lines:

    • HepG2 (human liver carcinoma cell line)

    • A panel of other relevant cell lines (e.g., the ones used in the activity assays).

  • Assay:

    • Seed cells in 96-well plates.

    • Treat with a wide range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth).

PART 3: In Vivo Pharmacokinetic and Preliminary Safety/Efficacy Evaluation

Following the in vitro characterization, in vivo studies are essential to understand the pharmacokinetic profile, safety, and potential efficacy of this compound.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_pk Pharmacokinetic Study (Protocol 3.1) cluster_tox Preliminary Toxicity Study (Protocol 3.2) cluster_pd Pharmacodynamic/Efficacy Study (Protocol 3.3) pk_dosing Dosing of Animal Model (e.g., Rats) pk_sampling Serial Blood Sampling pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis pk_sampling->pk_analysis pk_params Determine PK Parameters (Cmax, Tmax, AUC, t1/2) pk_analysis->pk_params tox_dosing Dose Range Finding tox_observe Clinical Observations tox_dosing->tox_observe tox_path Histopathology tox_observe->tox_path pd_model Disease Model (based on in vitro data) pd_dosing Treatment with This compound pd_model->pd_dosing pd_endpoints Measure Efficacy Endpoints pd_dosing->pd_endpoints

Caption: Workflow for the in vivo evaluation of this compound.

Protocol 3.1: Pharmacokinetic (PK) Study in Rodents
  • Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and compare them to Levamisole.

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Dosing:

    • Administer a single intravenous (IV) and oral (PO) dose of this compound to different groups of rats.

    • A typical dose might be 1-5 mg/kg.

    • Include a parallel group dosed with Levamisole for comparison.

  • Sample Collection:

    • Collect serial blood samples via tail vein or jugular vein cannulation at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect urine and feces over 24 hours.

  • Sample Analysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and Levamisole in plasma, urine, and feces.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using software like WinNonlin®:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Bioavailability (F%)

Table 1: Representative Pharmacokinetic Parameters to be Determined
ParameterDescription
Cmax (ng/mL) Maximum observed plasma concentration
Tmax (h) Time at which Cmax is observed
AUC (ng*h/mL) Total drug exposure over time
t1/2 (h) Time required for the plasma concentration to decrease by half
CL (L/h/kg) Clearance
Vd (L/kg) Volume of distribution
F (%) Oral bioavailability
Protocol 3.2: Preliminary Toxicity Study
  • Rationale: To assess the potential acute toxicity of this compound.

  • Animal Model: Rats or mice.

  • Dose Escalation Study:

    • Administer single, escalating doses of this compound to small groups of animals.

    • Monitor for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

    • Determine the maximum tolerated dose (MTD).

  • Histopathology:

    • At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Protocol 3.3: Preliminary Pharmacodynamic/Efficacy Study
  • Rationale: To investigate the in vivo effects of this compound based on the findings from the in vitro assays.

  • Disease Model:

    • Select an appropriate animal model based on the most promising in vitro activity. For example:

      • Immunomodulation: A model of immunosuppression (e.g., cyclophosphamide-induced) or an autoimmune disease model.

      • Neurological effects: A model to assess locomotor activity or other behavioral parameters.

  • Treatment:

    • Administer this compound at one or more dose levels (below the MTD) to the disease model animals.

    • Include a vehicle control and a positive control group (e.g., treated with Levamisole).

  • Efficacy Endpoints:

    • Measure relevant biomarkers or functional outcomes. For example:

      • In an immunosuppression model, measure immune cell populations (e.g., T-cell subsets) by flow cytometry or cytokine levels in the serum.

      • In a behavioral model, quantify changes in activity or other relevant behaviors.

PART 4: Analytical Methodology

A robust and validated analytical method is crucial for the accurate quantification of this compound in biological matrices.

Protocol 4.1: LC-MS/MS Method for Quantification of this compound
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile followed by centrifugation.

    • Urine: Dilution with water followed by filtration.

    • Tissue Homogenates: Homogenization in an appropriate buffer followed by protein precipitation or solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize and select specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

The experimental design detailed in these application notes provides a comprehensive and scientifically rigorous framework for the investigation of this compound. By systematically evaluating its synthesis, in vitro biological activities, in vivo pharmacokinetics, and preliminary safety and efficacy, researchers can elucidate the role of this metabolite in the overall pharmacological profile of Levamisole. This knowledge is not only of academic interest but also has significant implications for drug development and regulatory assessment, ensuring a more complete understanding of the safety and efficacy of new and existing therapeutics.

References

  • Kou, P., et al. (1998). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 729–737. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register, 73(31), 8884-8885. [Link]

  • Hess, C., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(12), 4077–4086. [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

  • Philip, M., et al. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Drug Testing and Analysis, 15(4), 435-447. [Link]

  • DEA Diversion Control Division. LEVAMISOLE (Trade Name: Ergamisol®). [Link]

  • Wikipedia. Levamisole. [Link]

  • Gou, J., et al. (2021). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. American Journal of Veterinary Research, 83(1), 54-61. [Link]

  • PubChem. Levamisole. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Levamisole Hydrochloride?[Link]

  • Pediatric Oncall. Levamisole. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy Levamisole. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this and related compounds. As a key metabolite and derivative of Levamisole, obtaining pure this compound in high yields is often critical for further pharmacological and metabolic studies.

This document moves beyond simple protocols to address the common challenges encountered during the synthesis, which typically involves the direct hydroxylation of the Levamisole phenyl ring. We will explore the causality behind experimental outcomes and provide robust, field-tested solutions in a direct question-and-answer format.

Core Concepts: The Challenge of Regioselective Hydroxylation

The primary route to this compound is the electrophilic aromatic substitution (hydroxylation) of Levamisole. The core challenge lies in controlling the regioselectivity of this reaction. The imidazothiazole moiety is a complex directing group, and the phenyl ring can be activated at multiple positions, leading to a mixture of ortho-, meta-, and para-isomers. Furthermore, the sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to unwanted byproducts and degradation, a known issue in Levamisole chemistry.[1][2] This guide provides strategies to navigate these challenges and maximize the yield of the desired 2-hydroxy isomer.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Conversion and Poor Yield

Q: My reaction shows minimal conversion of the Levamisole starting material, resulting in a very low yield of the hydroxylated product. What are the likely causes and how can I fix this?

A: Low conversion is typically rooted in three areas: the choice of hydroxylating agent, the reaction conditions, or the stability of the starting material.

  • Causality—Reagent Activity: The hydroxylating agent may not be sufficiently reactive to overcome the activation energy for electrophilic substitution on the Levamisole ring. Common reagents vary significantly in their strength and mechanism.

  • Causality—Reaction Conditions: Temperature, solvent, and pH are critical. Sub-optimal temperatures can lead to sluggish reactions, while an inappropriate solvent can hinder the solubility of reagents or interfere with the reaction mechanism. The basic nitrogen atoms in Levamisole can be protonated under acidic conditions, altering the electronic properties of the entire molecule and deactivating the phenyl ring towards electrophilic attack.

  • Causality—Starting Material: Ensure you are starting with the Levamisole free base rather than the hydrochloride salt. The HCl salt is highly polar and may have poor solubility in common organic solvents used for hydroxylation. Furthermore, the protonated form is less reactive.

Solutions & Optimization Strategies:

  • Re-evaluate Your Hydroxylating System: If using a mild reagent, consider switching to a more potent one. For example, Fenton's reagent (Fe²⁺/H₂O₂) is a classic choice but can be aggressive. Alternatively, organometallic approaches or enzymatic hydroxylation could offer higher selectivity and yield.

  • Optimize Temperature and Reaction Time: Systematically screen temperatures, starting from room temperature and gradually increasing. Use a reliable analytical method like HPLC to monitor the reaction progress over time to determine the point of maximum yield before byproduct formation becomes significant.

  • Solvent Selection: Choose a solvent that fully dissolves Levamisole and is compatible with your chosen hydroxylating agent. Aprotic solvents like acetonitrile or dichloromethane are often good starting points.

  • pH Control: If your reaction medium is aqueous or protic, maintain a neutral to slightly basic pH to ensure the Levamisole is in its more reactive free base form.

Issue 2: Poor Regioselectivity and Isomer Formation

Q: My analysis shows a mixture of hydroxylated products, including the para-hydroxy isomer (p-hydroxylevamisole), instead of the desired 2-Hydroxy (ortho) product. How can I improve regioselectivity?

A: This is the most common challenge. The formation of multiple isomers, particularly the para-isomer, is well-documented in metabolic studies of Levamisole, indicating the inherent reactivity of that position.[3] Achieving ortho-selectivity requires directing the electrophile specifically to the C2 position.

  • Causality—Electronic Effects: The imidazothiazole substituent is the primary director. Without specific control, electronic factors will dictate a mixture of products. The para-position is often sterically more accessible, leading to significant formation of the 4-hydroxy isomer.

Solutions & Optimization Strategies:

  • Directed Ortho Metalation (DoM): This is a powerful strategy for achieving ortho-selectivity. The nitrogen atoms in the imidazole ring can coordinate to a strong base (like n-butyllithium), which then deprotonates the adjacent ortho-position on the phenyl ring. This lithiated intermediate can then be quenched with an electrophilic oxygen source (e.g., molecular oxygen, or more controllably, a reagent like 2-(phenylsulfonyl)-3-phenyloxaziridine) to install the hydroxyl group.

    // Invisible edges for layout Levamisole -> Reagent1 [style=invis]; Lithiated -> Reagent2 [style=invis]; }

    Caption: Workflow for Directed Ortho Metalation.

  • Use of Bulky Reagents: Employing sterically hindered hydroxylating agents or catalysts can sometimes favor the more accessible para-position less, potentially increasing the proportion of the ortho-isomer, although this is generally less effective than DoM.

Issue 3: Byproduct Formation and Product Degradation

Q: My reaction mixture turns dark, and I'm isolating significant impurities, some of which seem to be degradation products. What is causing this and how can I prevent it?

A: This points to over-oxidation or side reactions involving the imidazothiazole ring.

  • Causality—Oxidation of Sulfur: The thiazole ring contains a sulfur atom that is susceptible to oxidation, potentially forming a sulfoxide.[1] This can occur under harsh oxidative conditions and leads to impurities that are difficult to remove.

  • Causality—Ring Instability: Aggressive reagents or temperatures can lead to the cleavage of the imidazothiazole ring system, resulting in a complex mixture of degradation products.

  • Causality—Over-oxidation: The newly introduced hydroxyl group is an activating group, making the phenyl ring even more susceptible to further oxidation, which can lead to quinone-like structures or polyphenolic byproducts, often appearing as dark, tarry substances.

Solutions & Optimization Strategies:

  • Use Milder, More Controlled Reagents: Avoid overly aggressive and non-selective oxidants. Controlled methods like DoM followed by a specific electrophilic oxygen source are preferable.

  • Protect the Sulfur Atom: While synthetically complex, if oxidation of the sulfur is a persistent issue, a temporary protection strategy could be considered, although this adds steps to the overall synthesis.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions with atmospheric oxygen, especially if using organometallic intermediates or if the product is air-sensitive.

  • Control Stoichiometry: Use the hydroxylating agent in a controlled stoichiometric amount (e.g., 1.0-1.2 equivalents) to reduce the risk of over-oxidation. A slow addition of the reagent can also help maintain low concentrations and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction and quantify the yield? A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice.[3][4] It allows for the separation and quantification of the starting material (Levamisole), the desired product (this compound), and various isomers and byproducts. LC-MS/MS is also highly effective for identification and quantification, especially at low concentrations.[5][6]

Q2: How can I effectively purify this compound from the reaction mixture? A2: Purification is typically achieved using column chromatography on silica gel. The hydroxyl group makes this compound significantly more polar than the starting Levamisole. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will allow for the separation of unreacted Levamisole first, followed by the desired hydroxylated product.

Q3: Is it better to start with Levamisole free base or Levamisole HCl? A3: Always start with the Levamisole free base. The hydrochloride salt has poor solubility in most organic solvents and the protonated form deactivates the aromatic ring, hindering the desired electrophilic substitution. You can easily prepare the free base from the HCl salt by dissolving it in water and neutralizing with a base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent like dichloromethane.

Protocols & Data

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for monitoring the synthesis of this compound. It should be optimized for your specific instrumentation and mixture.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 0.6 - 1.0 mL/min.[6]

  • Detection: UV detector at 215-225 nm.[4][7]

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare standards of your Levamisole starting material. b. At timed intervals, withdraw a small aliquot (e.g., 50 µL) from your reaction mixture. c. Quench the reaction in the aliquot immediately (e.g., by diluting in a large volume of mobile phase or adding a reducing agent if necessary). d. Filter the sample through a 0.22 µm syringe filter before injection. e. Analyze the sample by HPLC to determine the relative peak areas of starting material, product, and byproducts.

Parameter Recommended Setting Source(s)
Column Type C18 Reverse-Phase[4][6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Detection Wavelength 215-225 nm[4][7]
Flow Rate 0.6 - 1.0 mL/min[6]
Visualization: Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting low yield in this compound synthesis.

G

Caption: Decision tree for troubleshooting low yield.

References

  • Adverse reactions to levamisole.Cancer Treatment Reports.
  • Levamisole Hydrochloride: Safety, Side Effects, and Drug Interactions.NINGBO INNO PHARMCHEM CO.,LTD.
  • What are the side effects of Levamisole Hydrochloride?Patsnap Synapse.
  • Levamisole Side Effects: Common, Severe, Long Term.Drugs.com.
  • Levamisole synthesis.ChemicalBook.
  • Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant.PubMed.
  • Levamisole (oral route) - Side effects & dosage.Mayo Clinic.
  • Synthesis and Toxicology of Levamisole.ChemicalBook.
  • Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS.National Institutes of Health.
  • Quantitation of levamisole in plasma using high performance liquid chromatography.PubMed.
  • Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant.Ovid.
  • CN104557979A - Preparation method of levamisole hydrochloride.Google Patents.
  • CN114315866A - Synthesis method of levamisole hydrochloride.Google Patents.
  • CN104230959A - Preparation method for levamisole hydrochloride.Google Patents.
  • Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine.PubMed.
  • Extractive Spectrophotometric Methods for the determination of Levamisole Hydrochloride.ResearchGate.
  • Levamisole hydrochloride synthesis.ChemicalBook.
  • This compound CAS#: 1292908-42-9.ChemicalBook.
  • Sensitivity of levamisole in different solvents by UV method.WJBPHS.
  • A process for isolating levamisole from tetramisole.European Patent Office.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy Levamisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this key metabolite of Levamisole. We understand that overcoming solubility hurdles is critical for successful experimental outcomes, from in vitro assays to preclinical formulation development. This resource combines fundamental physicochemical principles with actionable troubleshooting strategies to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

This compound is characterized as a compound with limited solubility in common laboratory solvents. Direct experimental data indicates it is only slightly soluble in dimethyl sulfoxide (DMSO) and requires heating to achieve even slight solubility in methanol.[1] Its melting point is between 211-213°C.[1][2]

This solubility profile suggests that for many experimental applications, particularly those requiring aqueous buffers, direct dissolution of the free form of this compound will be challenging and likely result in low concentration solutions that are prone to precipitation.

Q2: My this compound is not dissolving in my aqueous buffer. What is the likely cause and what should I do?

This is a common issue. The molecular structure of this compound, like its parent compound Levamisole base, is not optimized for aqueous solubility.[3] The primary reason for poor dissolution in aqueous buffers (like PBS) is the compound's relatively non-polar nature and crystalline structure, which requires significant energy to break down in a polar solvent like water.

Troubleshooting Steps:

  • Initial Solvent System Check: Avoid direct dissolution in 100% aqueous solutions.

  • Co-Solvent System: Employing a water-miscible organic co-solvent is a standard and effective approach.

Q3: Can I use the solubility data for Levamisole or Levamisole Hydrochloride to guide my work with this compound?

Yes, this is a highly recommended starting point. The parent drug, Levamisole, exists in two common forms with dramatically different solubility profiles:

CompoundFormWater Solubility
Levamisole Free BaseNot soluble in water[3]
Levamisole Hydrochloride HCl SaltFreely soluble in water (210 g/L at 20°C)[4][5][6]

This stark difference highlights a crucial principle: salt formation can dramatically enhance aqueous solubility . Levamisole hydrochloride is the hydrochloride salt of levamisole.[3][4] Given that this compound retains the core imidazothiazole structure, it is highly probable that its solubility can be significantly improved by converting it to a salt form, such as a hydrochloride salt.

Troubleshooting Guides & Protocols

Guide 1: Preparing a Stock Solution of this compound

This guide provides a step-by-step protocol for preparing a high-concentration stock solution, which can then be diluted into your experimental medium.

Objective: To create a soluble stock solution of this compound for use in biological assays.

Core Principle: The "like dissolves like" principle is a starting point, but for compounds with poor aqueous solubility, a two-step process involving an organic solvent followed by dilution is often necessary.

Workflow Diagram: Stock Solution Preparation

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution into Aqueous Buffer A Weigh this compound powder B Add minimal volume of organic solvent (e.g., DMSO) A->B C Vortex/sonicate until fully dissolved B->C E Add stock solution dropwise to buffer while vortexing C->E Dilute stock D Prepare aqueous buffer (e.g., PBS, pH 7.2) D->E F Observe for precipitation E->F

Caption: Workflow for preparing a this compound stock solution.

Detailed Protocol:

  • Select an Organic Solvent: Based on available data, DMSO is a suitable starting point.[1] Ethanol is another option to consider, as the parent compound Levamisole HCl shows solubility in it.[4][7]

  • Prepare a Concentrated Stock:

    • Accurately weigh the desired amount of this compound powder.

    • Add a minimal amount of DMSO to the powder. For example, to prepare a 10 mM stock, dissolve 2.2 mg of this compound (MW: 220.29 g/mol ) in 1 mL of DMSO.

    • Gently vortex or sonicate the mixture until the solid is completely dissolved. A brief, gentle warming in a water bath (37°C) may aid dissolution, but be mindful of potential compound degradation with excessive heat.

  • Dilution into Final Medium:

    • Prepare your final aqueous buffer (e.g., cell culture medium, PBS).

    • While gently vortexing the aqueous buffer, add the DMSO stock solution dropwise.

    • Crucially, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v for most cell-based assays).

  • Troubleshooting Precipitation:

    • If you observe precipitation upon dilution, it indicates that the aqueous solubility limit has been exceeded.

    • Solution 1: Lower the final concentration of this compound.

    • Solution 2: Increase the percentage of co-solvent if your experimental system can tolerate it.

    • Solution 3: Adjust the pH of your final aqueous buffer to be more acidic (e.g., pH 6.0-6.5), which may enhance the solubility of this basic compound.

Guide 2: Advanced Strategies for Enhancing Aqueous Solubility

For applications requiring higher aqueous concentrations without the use of organic co-solvents (e.g., in vivo studies), more advanced formulation strategies are necessary. These approaches aim to modify the physicochemical properties of the drug to improve its interaction with water.[8][9][10]

Decision Tree for Advanced Solubility Enhancement

G Start Poor Aqueous Solubility of This compound pH_Mod Is pH modification sufficient? Start->pH_Mod Cyclodextrin Use Cyclodextrin Complexation pH_Mod->Cyclodextrin No Success Achieved Target Concentration and Stability pH_Mod->Success Yes Lipid Use Lipid-Based Formulations (e.g., SEDDS) Cyclodextrin->Lipid Not effective/stable Cyclodextrin->Success Yes Nano Use Nanoparticle Formulations Lipid->Nano Not suitable for route Lipid->Success Yes Nano->Success Yes

Caption: Decision-making workflow for selecting an advanced solubility enhancement technique.

1. pH Modification and Salt Formation:

  • Principle: As discussed, converting a weakly basic drug into a salt by reacting it with an acid can dramatically improve its aqueous solubility.[11]

  • Protocol Outline:

    • Dissolve this compound in a suitable organic solvent (e.g., isopropanol).

    • Add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) in a solvent like isopropanol, to the solution.

    • The salt form (this compound HCl) should precipitate out of the solution.

    • The resulting salt can be collected, dried, and should exhibit significantly improved aqueous solubility.

2. Cyclodextrin Complexation:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[8][10]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD is often preferred due to its higher solubility and lower toxicity.

  • Protocol Outline:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).

    • Slowly add the this compound powder to the cyclodextrin solution while stirring or sonicating.

    • Allow the mixture to equilibrate (this can take several hours to days) to allow for complex formation.

    • Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.

3. Lipid-Based Formulations (e.g., SEDDS):

  • Principle: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[9] This is particularly useful for oral delivery of poorly soluble drugs.[8]

  • Components:

    • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90).

    • Surfactant: High HLB surfactants (e.g., Kolliphor® EL, Tween® 80).

    • Co-solvent: Ethanol, Propylene Glycol, Transcutol®.

  • Application: This is an advanced formulation technique typically used in later-stage drug development but is a powerful tool for overcoming significant bioavailability challenges.[10]

References

  • Levamisole Hydrochloride | C11H13ClN2S | CID 27944. PubChem, National Center for Biotechnology Information. [Link]

  • Levamisole Base CAS 14769-73-4 Levamisole Hydrochloride API, Raw Material Powder CAS 16595-80-5 Manufacturers and Suppliers. Fengchen Group Co., Ltd. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). PMC, National Center for Biotechnology Information. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2023). ResearchGate. [Link]

  • Levamisole | C11H12N2S | CID 26879. PubChem, National Center for Biotechnology Information. [Link]

  • Levamisole hydrochloride. AERU, University of Hertfordshire. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]

  • Effective formulation strategies for poorly water soluble drugs. (2015). ResearchGate. [Link]

Sources

Technical Support Center: Stabilizing 2-Hydroxy Levamisole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy Levamisole. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols required to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding Instability

This section addresses the fundamental chemical properties of this compound and the primary reasons for its degradation in solution.

Q1: What is this compound and why is its stability a major concern?

A1: this compound is a hydroxylated derivative of Levamisole, an imidazothiazole compound known for its anthelmintic and immunomodulatory properties.[1] The stability of this compound is a critical concern due to its chemical structure, which contains multiple reactive sites. Specifically, it possesses a thioether, a cyclic amidine within the imidazothiazole core, and a phenol group. These functional groups are susceptible to hydrolysis and oxidation, especially under common laboratory conditions.[2][3] Degradation can lead to a loss of compound concentration, the formation of new, potentially confounding chemical species, and ultimately, unreliable and irreproducible experimental data.[4]

Q2: What are the primary factors that cause this compound to degrade in solution?

A2: The degradation of this compound, much like its parent compound Levamisole, is primarily driven by four factors: pH, oxygen, temperature, and light.

  • pH: This is the most critical factor. The imidazothiazole ring is highly susceptible to hydrolysis under neutral and, most significantly, alkaline (basic) conditions.[5] Studies on Levamisole show that the rate of decomposition increases dramatically as the pH rises from 5 to 8.[5][6] Stability is greatest in acidic conditions (pH 2-5).

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. The thioether linkage and the newly introduced phenol ring are both prime targets for oxidation, which can lead to the formation of sulfoxides and quinone-type species, respectively. These reactions can be catalyzed by trace metal ions.

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.[6] Refrigeration is a simple and effective method to slow down degradation kinetics significantly.[7]

  • Light: While specific photostability data for this compound is limited, related compounds are often handled in amber vials to prevent photodegradation.[6] UV light can provide the energy to initiate free-radical-based degradation pathways.

Q3: What are the likely degradation products and why should I be concerned about them?

A3: Based on the chemistry of Levamisole, degradation of this compound can proceed through two main pathways:

  • Hydrolysis of the Thiazolidine Ring: This breaks open the five-membered sulfur-containing ring.[2]

  • Oxidation of the Imidazothiazole Ring: This can occur at the sulfur atom or other positions.[2]

The resulting degradation products will have different polarities, conformations, and chemical properties than the parent molecule. These new compounds are a major concern because they may:

  • Exhibit their own biological activity, which could be synergistic, antagonistic, or completely different from this compound, leading to misinterpretation of results.[4]

  • Interfere with analytical measurements (e.g., co-eluting in HPLC, having overlapping absorbance spectra).[8]

  • Be cytotoxic, confounding cell-based assays.

Below is a diagram illustrating the key factors that influence the stability of this compound in solution.

main This compound in Solution deg Degradation Products (Hydrolyzed, Oxidized Species) main->deg Degradation ph High pH (> 6.0) ph->main o2 Dissolved Oxygen o2->main temp Elevated Temp (> 4°C) temp->main light UV Light Exposure light->main

Caption: Key environmental factors promoting the degradation of this compound.

Part 2: Troubleshooting Guide - Common Stability Issues

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Symptom / Observation Probable Cause(s) Recommended Solution & Explanation
Solution turns yellow/brown upon preparation or storage. Oxidation. The phenol and/or thioether moieties are likely oxidizing. This is accelerated by neutral/alkaline pH, oxygen, and light.1. Use Degassed Solvents: Sparge aqueous buffers with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen. 2. Add Antioxidants: For non-biological assays, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene). For cell-based assays, use a more biocompatible antioxidant like N-acetylcysteine (NAC) if compatible with the experimental design. 3. Protect from Light: Store solutions in amber vials and minimize exposure to ambient light.
Inconsistent results or loss of potency in bioassays over time. Hydrolytic and/or Oxidative Degradation. The concentration of the active parent compound is decreasing. This is highly likely if using buffered saline (e.g., PBS at pH 7.4).[9]1. Prepare Fresh Solutions: The most reliable approach is to prepare aqueous solutions fresh from a frozen organic stock immediately before each experiment. Do not store aqueous solutions for more than a day.[9] 2. Control pH: If an aqueous solution must be used, prepare it in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.5-5.0). Verify that this buffer is compatible with your assay. 3. Perform a Time-Course Check: Assay your compound immediately after preparation and then after several hours at your experimental temperature to quantify the loss of activity.
New peaks appear in HPLC/LC-MS analysis of the solution. Chemical Degradation. The new peaks are almost certainly degradation products.1. Characterize Degradation: Use a stability-indicating HPLC method (see Part 4) to track the disappearance of the parent peak and the appearance of new peaks over time under different conditions (e.g., pH 4 vs. pH 7.4).[6] 2. Implement Strict Storage Protocols: Immediately implement the recommended storage procedures outlined in Part 3 to prevent further degradation. Discard the degraded solution.

Below is a troubleshooting workflow for addressing inconsistent experimental results.

start Inconsistent Experimental Results check_prep Was the aqueous solution prepared fresh from a frozen stock today? start->check_prep check_ph What is the pH of the final solution? check_prep->check_ph Yes sol_fresh Action: Always prepare solution fresh before use. check_prep->sol_fresh No check_hplc Run HPLC/LC-MS on the solution check_ph->check_hplc pH > 6.0 check_ph->check_hplc pH < 6.0 hplc_result Multiple peaks or reduced parent peak area? check_hplc->hplc_result sol_discard Conclusion: Degradation Confirmed. Discard solution. Re-evaluate preparation & storage protocols. hplc_result->sol_discard Yes sol_ok Conclusion: Solution is stable. Investigate other experimental variables (e.g., cells, reagents). hplc_result->sol_ok No sol_ph Action: Buffer solution to pH < 5.5. Use degassed, antioxidant-spiked buffer.

Caption: Troubleshooting workflow for inconsistent results with this compound.

Part 3: Recommended Protocols for Solution Preparation & Storage

Adherence to these protocols is crucial for minimizing degradation and ensuring the validity of your results.

Protocol A: Long-Term Storage (Organic Stock Solution)

This protocol is for creating a concentrated stock solution for long-term storage.

  • Solvent Selection: Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO is often preferred for its solubilizing power and low freezing point.[9]

  • Weighing: Weigh the solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10-50 mM). Ensure complete dissolution; gentle vortexing or sonication may be required.

  • Inert Gas Purge: Before sealing the vial, gently blow a stream of an inert gas (argon or nitrogen) over the headspace of the solution for 15-30 seconds. This displaces oxygen, a key driver of degradation.[9]

  • Sealing and Storage: Use a vial with a PTFE-lined cap to ensure an airtight seal. Store the vial upright at ≤ -20°C. For maximum stability, storage at -80°C is recommended.

  • Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles and exposing the main stock to atmospheric moisture and oxygen.

Protocol B: Preparation of Aqueous Working Solutions

This protocol is for diluting the organic stock for immediate use in experiments.

  • Buffer Preparation: Prepare an appropriate acidic buffer (e.g., 50 mM Sodium Citrate, pH 4.5).

  • Degassing: De-gas the buffer by sparging with argon or nitrogen for 15-20 minutes or by vacuum filtration. This step is critical for removing dissolved oxygen.

  • Dilution: Retrieve a frozen aliquot of the organic stock solution (Protocol A). Allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom.

  • Final Preparation: Perform a serial dilution of the stock into the degassed acidic buffer to reach your final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your assay (typically <0.5%).

  • Immediate Use: Use this aqueous working solution immediately. Do not store it. Its stability at physiological pH (if required by the assay) is very limited (hours at best).[9]

Parameter Organic Stock Solution (DMSO/Ethanol) Aqueous Working Solution
Recommended Solvent Anhydrous DMSO or EthanolAcidic Buffer (pH 4.0-5.5)
Preparation Purge with inert gas (Ar/N₂) before sealing.Use degassed buffer; prepare fresh.
Storage Temperature ≤ -20°C ( -80°C preferred)DO NOT STORE
Recommended Use Long-term storage (> 6 months at -80°C).Immediate use (< 4 hours).
Key Precaution Aliquot to avoid freeze-thaw cycles.pH control is critical for stability.
Part 4: Quality Control & Verification

Regularly verifying the integrity of your compound is a hallmark of good scientific practice.

Q: How can I monitor the stability of my this compound solution?

A: The most direct method is to use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This allows you to separate the parent compound from its more polar degradation products.

Protocol C: Basic Stability-Indicating RP-HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute the polar degradation products first, followed by the more non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 215 nm.[9]

  • Procedure:

    • Inject a sample of your freshly prepared solution to establish a baseline chromatogram and retention time for the parent peak.

    • Store the solution under your typical experimental conditions (e.g., in PBS at 37°C).

    • Inject samples at various time points (e.g., 1, 4, 8, 24 hours).

    • Analysis: Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks (typically at earlier retention times). A stable solution will show no significant change in the parent peak area and no new peaks.

This proactive approach to quality control will save valuable time and resources by ensuring that your experimental results are based on a compound of known purity and concentration.

References
  • Brossard, C., et al. (2005). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. International Journal of Pharmaceutical Compounding.
  • FAO. (Date not available). 41-6-levamisole.pdf.
  • WHO. (1994). Levamisole (WHO Food Additives Series 33). INCHEM.
  • Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971). Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. Analyst, 96(1139), 235-247.
  • Hess, C., et al. (2014). Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole. Drug Testing and Analysis, 6(7-8), 798-806. [Link]

  • Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971). Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation. Analyst, 96(1139), 248-253. [Link]

  • Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971). Levamisole: its stability in aqueous solutions at elevated temperatures. Part I. Isolation and identification of decomposition products formed in aque.... Analyst, 96(1139), 235-247. [Link]

  • Lynch, K. L., et al. (2011). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine, 49(10), 1645-1651. [Link]

  • Cristea, V. I., et al. (2022). Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues. Foods, 11(18), 2841. [Link]

  • Meyer, M. R., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(24), 7765-7775. [Link]

  • Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971). Levamisole: Its Stability in Aqueous Solutions at Elevated Temperatures. Analyst, 96(1139), 235-253. [Link]

  • Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971). Levamisole: its stability in aqueous solutions at elevated temperatures. Part II. An assay specific for levamisole and applicable to stability studies. Analyst, 96(1139), 244-247. [Link]

  • Van Wauwe, J., & Janssen, P. A. (1991). Immunomodulatory action of levamisole--II. Enhancement of concanavalin A response by levamisole is associated with an oxidation degradation product of levamisole formed during lymphocyte culture. International Journal of Immunopharmacology, 13(6), 669-676. [Link]

  • Meyer, M. R., et al. (2014). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 406(5), 1381-1390. [Link]

  • Brossard, C., et al. (2005). Stability of levamisole oral solutions prepared from tablets and powder. International Journal of Pharmaceutical Compounding, 9(4), 323-326. [Link]

  • National Center for Biotechnology Information. (n.d.). Levamisole. PubChem Compound Database. [Link]

  • Adams, J. G. (1978). Pharmacokinetics of levamisole. The Journal of Rheumatology. Supplement, 4, 137-142. [Link]

  • Brossard, C., et al. (2005). Stability of levamisole oral solutions prepared from tablets and powder. International Journal of Pharmaceutical Compounding, 9(4), 323-326. [Link]

  • Van Wauwe, J., & Janssen, P. A. (1991). Immunomodulatory action of levamisole--I. Structural analysis and immunomodulating activity of levamisole degradation products. International Journal of Immunopharmacology, 13(6), 655-668. [Link]

Sources

Technical Support Center: Troubleshooting 2-Hydroxy Levamisole Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-Hydroxy Levamisole. As the primary hydroxylated metabolite of Levamisole, its accurate quantification is critical in pharmacokinetic, toxicological, and forensic studies, particularly in the context of Levamisole's use as a cocaine adulterant.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during bioanalysis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: Foundational Knowledge & Method Selection FAQs

This section addresses preliminary questions regarding the nature of this compound analysis and the selection of appropriate analytical techniques.

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a key metabolite formed in the body after exposure to Levamisole. Analytically, it presents several challenges:

  • Polarity: The addition of a hydroxyl (-OH) group increases its polarity compared to the parent drug, Levamisole. This affects its retention in reversed-phase chromatography and its extraction efficiency from biological matrices.

  • Low Concentrations: As a metabolite, it often exists at much lower concentrations in biological fluids (plasma, urine) than the parent drug, necessitating highly sensitive analytical methods.[1]

  • Matrix Complexity: Biological samples like plasma and urine are complex mixtures containing proteins, salts, lipids, and other endogenous compounds that can interfere with the assay.[3][4][5]

Q2: Which analytical technique is better for this compound quantification: HPLC-UV or LC-MS/MS?

A2: While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used for Levamisole itself, especially in pharmaceutical formulations, it generally lacks the sensitivity and selectivity required for quantifying low-level metabolites like this compound in complex biological matrices.[6][7][8] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the method of choice.[2][9][10]

The core reason is selectivity . LC-MS/MS can isolate a specific precursor ion (the molecular weight of this compound) and fragment it into unique product ions. This technique, known as Multiple Reaction Monitoring (MRM), allows the detector to filter out virtually all background noise, providing unambiguous identification and precise quantification even at very low concentrations.[11][12]

FeatureHPLC-UVLC-MS/MSCausality & Rationale
Sensitivity µg/mL to high ng/mLpg/mL to low ng/mLMS/MS detects specific mass transitions, offering orders of magnitude greater sensitivity than UV absorbance, which is non-specific.
Selectivity Low to ModerateVery HighUV detection relies on chromatographic separation alone. Co-eluting matrix components with similar UV absorbance can cause interference. MS/MS adds a second dimension of mass-based separation, ensuring only the target analyte is measured.
Matrix Effect Prone to co-elution interferenceProne to ion suppression/enhancementWhile both are affected by the matrix, the nature of the interference differs. In LC-MS/MS, co-eluting compounds can affect the analyte's ionization efficiency, a phenomenon that must be carefully managed.[13][14]
Cost & Complexity LowerHigherThe instrumentation and expertise required for LC-MS/MS are more significant, but necessary for the demands of bioanalysis.
Section 2: Troubleshooting Guide for LC-MS/MS Assays

This section is structured to address specific problems you might encounter during your experiments, from sample preparation through data analysis.

2.1 Sample Preparation Issues

Q3: My analyte recovery is low and inconsistent after Solid Phase Extraction (SPE). What's going wrong?

A3: Low and variable recovery is a classic sample preparation problem, often rooted in suboptimal SPE methodology. Levamisole and its hydroxylated metabolite are basic compounds, which dictates the choice of SPE chemistry. A mixed-mode cation exchange (MCX) sorbent is typically effective.[10][15]

Here are the causal factors and solutions:

  • Incomplete Sorbent Conditioning/Equilibration: The stationary phase must be properly "wetted" and pH-adjusted to interact with the analyte. Skipping or rushing these steps is a primary cause of failure.

    • Solution: Always perform a sequential conditioning (e.g., with methanol) followed by an equilibration step (e.g., with an acidic buffer like formic acid in water) before loading the sample.

  • Incorrect Sample pH: For a cation exchange mechanism to work, the basic analyte must be positively charged (protonated), and the sorbent's functional groups must be negatively charged.

    • Solution: Acidify your sample (e.g., with formic or acetic acid) to a pH at least 2 units below the pKa of this compound to ensure it carries a positive charge and binds effectively to the sorbent.

  • Wash Step is Too Aggressive: Using a wash solvent with too much organic content or the wrong pH can prematurely elute your analyte.

    • Solution: Use a weak organic wash (e.g., 5% methanol in acidic water) to remove neutral and acidic interferences without dislodging the analyte.

  • Inefficient Elution: The analyte must be neutralized to break its ionic bond with the sorbent for elution.

    • Solution: Use an elution solvent containing a base. A common choice is 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte, breaking the ionic bond, while the high organic content disrupts any remaining hydrophobic interactions.

Workflow: Solid Phase Extraction (SPE) for this compound

Caption: A typical mixed-mode SPE workflow for basic analytes.

Q4: I see significant ion suppression in my assay. How can I identify and mitigate this matrix effect?

A4: Ion suppression is a reduction in analyte signal caused by co-eluting components from the sample matrix that interfere with the ionization process in the mass spectrometer source.[3][5] Phospholipids from plasma are a common culprit in electrospray ionization (ESI).[3]

Identification: The standard method is a post-extraction spike analysis .

  • Extract a blank matrix sample (containing no analyte).

  • Extract a pure solvent sample.

  • Spike the analyte into both the extracted blank matrix and the extracted pure solvent at the same concentration.

  • Compare the analyte's peak area in the matrix (Area_Matrix) to the peak area in the solvent (Area_Solvent).

Matrix Effect (%) = (Area_Matrix / Area_Solvent) * 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Mitigation Strategies:

StrategyMechanismRationale & Implementation
Improve Sample Cleanup Remove interfering compounds before injection.Use a more rigorous extraction like SPE or employ specific phospholipid removal plates/cartridges.[3] This is the most direct way to eliminate the source of the problem.
Optimize Chromatography Separate the analyte from matrix components chromatographically.Adjust the gradient to ensure the analyte does not elute in the "phospholipid zone." Using smaller particle size columns (UPLC) can improve peak resolution and separation from interferences.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) The SIL-IS co-elutes and experiences the same matrix effects as the analyte.A SIL-IS (e.g., this compound-d5) is the ideal internal standard. Because it is chemically identical to the analyte, any suppression it experiences will mirror the analyte's suppression. The ratio of analyte to IS response remains constant, ensuring accurate quantification.
Dilute the Sample Reduce the concentration of interfering matrix components.A simple "dilute-and-shoot" approach can sometimes work if the analyte concentration is high enough that the resulting signal is still well above the limit of quantification after dilution.
Change Ionization Source Switch to a less susceptible ionization technique.Atmospheric Pressure Chemical Ionization (APCI) is often less prone to matrix effects than ESI, but may offer lower sensitivity for some compounds.[5][14] This is a good option to explore if other methods fail.
2.2 Chromatography & Detection Issues

Q5: My chromatographic peaks for this compound are tailing badly. What are the causes?

A5: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, the most common cause is interaction with acidic silanol groups on the silica surface of the C18 column.[16]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The primary solution is to suppress the ionization of the silanol groups.

    • Action: Increase the pH of the aqueous mobile phase. Using a buffer like ammonium formate or ammonium acetate around pH 8-9 will deprotonate most silanols, minimizing their interaction with the protonated basic analyte. Note: Ensure your column is stable at higher pH.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups.

    • Action: If you are using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped C18 or a hybrid particle column.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Action: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, overload was the issue.

Diagram: Troubleshooting Chromatographic Issues

Troubleshooting_Flowchart start Problem Observed (e.g., Peak Tailing, Shifting RT) check_mobile_phase Is mobile phase freshly prepared & degassed? start->check_mobile_phase prepare_new_mp Prepare fresh mobile phase check_mobile_phase->prepare_new_mp No check_column Is the column old or showing high backpressure? check_mobile_phase->check_column Yes prepare_new_mp->check_column replace_column Flush or replace the column check_column->replace_column Yes check_parameters Are method parameters (pH, gradient) optimal? check_column->check_parameters No replace_column->check_parameters adjust_ph Adjust mobile phase pH (e.g., for tailing) check_parameters->adjust_ph No check_system Check for leaks or pump issues check_parameters->check_system Yes adjust_ph->check_system perform_maintenance Perform system maintenance check_system->perform_maintenance Yes resolved Problem Resolved check_system->resolved No perform_maintenance->resolved

Caption: A decision tree for common HPLC/LC-MS troubleshooting.

Q6: I'm developing an LC-MS/MS method but am unsure which mass transitions (MRMs) to use for this compound. How do I determine them?

A6: This requires a systematic approach using direct infusion or flow injection of a standard into the mass spectrometer.

  • Determine the Precursor Ion: First, acquire a full scan mass spectrum in positive ionization mode. The protonated molecule, [M+H]+, will be the precursor ion. For this compound (MW ≈ 220.3 g/mol ), the precursor ion will be at m/z 221.1 .

  • Generate Product Ions: Next, perform a product ion scan (or MS/MS scan) on the precursor ion (m/z 221.1). This involves isolating the precursor ion and fragmenting it by collision-induced dissociation (CID) at various collision energies.

  • Identify Logical Fragments: The resulting spectrum will show several product ions. Look for stable, abundant fragments. Logical losses for this compound could include:

    • Loss of water (-18 Da): m/z 221.1 → m/z 203.1

    • Cleavage similar to Levamisole (which fragments from m/z 205.1 to 178.2): A similar cleavage might result in fragments like m/z 178.2 or others depending on the fragmentation pathway.

    • Loss of the phenyl group or parts of the imidazothiazole ring.

  • Select and Optimize MRM Transitions: Choose at least two of the most intense and stable product ions for your MRM transitions. One will be for quantification (the "quantifier") and one for confirmation (the "qualifier"). You must then optimize the collision energy for each transition to maximize signal intensity.

AnalytePrecursor Ion [M+H]+Example Product Ions (Quantifier / Qualifier)Typical Collision Energy (eV)
Levamisole205.1178.2 / 105.115-25
This compound 221.1 203.1 / 178.2 (Hypothetical, requires optimization)20-35 (Requires optimization)

Trustworthiness Check: The ratio of the qualifier ion's area to the quantifier ion's area should be consistent across all your standards and samples. This "ion ratio" is a key criterion for positive identification according to regulatory guidelines.

Section 3: Analyte Stability FAQs

Q7: How stable is this compound in biological samples and prepared solutions? What are the proper storage conditions?

A7: The stability of Levamisole and its metabolites is a critical factor for accurate quantification. Studies on Levamisole itself have shown that its stability can be influenced by temperature and pH.[17][18][19] While specific data for the 2-Hydroxy metabolite is less common, general principles of bioanalytical sample handling should be rigorously applied.

  • Short-Term Stability (Bench-Top): Samples should be kept on ice or at 4°C during processing. Avoid leaving them at room temperature for extended periods. The stability of Levamisole solutions is better at refrigerated temperatures than at room temperature.[18][19]

  • Long-Term Stability: For long-term storage, biological samples (plasma, urine) should be frozen at -20°C or, ideally, -80°C immediately after collection.

  • Freeze-Thaw Stability: It is crucial to validate the stability of this compound through several freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature, repeated three times). Some molecules can degrade with repeated freezing and thawing.

  • Post-Preparative Stability: Once samples are extracted and reconstituted in the final solvent, they should be analyzed promptly. If storage in an autosampler is necessary, the temperature should be maintained at 4-10°C. Validate the stability of the analyte in the autosampler for the expected duration of the analytical run.

Causality: Degradation is a chemical process. Lowering the temperature slows down the rate of chemical reactions, thereby preserving the analyte's integrity. The pH of the solution can also affect the stability of compounds susceptible to hydrolysis.[17]

References
  • Ovid. (n.d.). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant.
  • Hess, C., et al. (2014). Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole. PubMed.
  • Shea, J. L., et al. (n.d.). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant.
  • Knych, H. K., et al. (n.d.). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. AVMA Journals.
  • Wang, J., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. NIH.
  • Srinivas, M., et al. (n.d.). Extractive Spectrophotometric Methods for the determination of Levamisole Hydrochloride.
  • Sonawane, S. S., et al. (2020). A Validated UV Spectroscopic Method for determination of Levamisole HCl.
  • Kumar, A., et al. (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. NIH.
  • Wang, J., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Tong, L., et al. (n.d.). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. PubMed.
  • (n.d.). HPLC Troubleshooting Guide.
  • Ben-Ami, F., et al. (n.d.). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder.
  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
  • (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Patel, K., et al. (n.d.). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Liang, X., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • Ben-Ami, F., et al. (2005). Stability of levamisole oral solutions prepared from tablets and powder. PubMed.
  • (n.d.). A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. ResearchGate.
  • (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Ben-Ami, F., et al. (n.d.). Stability of levamisole oral solutions prepared from tablets and powder. ResearchGate.
  • Taylor, P. J. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • (n.d.). HPLC Troubleshooting Guide. Wsu.
  • (n.d.). HPLC Troubleshooting Guide.

Sources

Technical Support Center: Optimizing In Vitro Dosage of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vitro application of 2-Hydroxy Levamisole. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and robust methodologies to help you navigate the complexities of optimizing the dosage of this Levamisole metabolite in your cell-based assays.

Given that direct in vitro studies on this compound are limited, this guide synthesizes data from its well-studied parent compound, Levamisole, with fundamental principles of in vitro pharmacology. This approach provides a scientifically grounded framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Levamisole?

A: this compound, more precisely known as para-hydroxylevamisole (p-hydroxylevamisole), is a major metabolite of Levamisole.[1][2] Levamisole is an immunomodulatory drug that restores depressed immune function by stimulating T-cell activation and proliferation, and potentiating macrophage and monocyte phagocytosis.[3][4][5] After administration, Levamisole is extensively metabolized in the liver, with p-hydroxylevamisole being a significant product of this biotransformation, which is then often excreted in a conjugated form (e.g., with glucuronic acid).[1][6]

When planning your experiments, it is crucial to consider that as a metabolite, this compound may exhibit different potency, efficacy, or even a different pharmacological profile compared to the parent drug. Its activity will depend on whether the hydroxylation alters its ability to interact with the molecular targets of Levamisole.

Q2: What is the proposed mechanism of action for this compound in vitro?

A: The precise in vitro mechanism of this compound is not well-documented. However, it is reasonable to hypothesize that it may share or partially retain the immunomodulatory mechanisms of Levamisole. Levamisole is known to modulate the immune system through several pathways:

  • Dendritic Cell (DC) Maturation: Levamisole can induce the maturation of DCs, leading to increased expression of surface markers like CD80, CD86, and CD83, and the production of IL-12, which promotes a T-helper 1 (Th1) immune response.[3][7]

  • T-Cell Activation: It can enhance T-lymphocyte proliferation and activation.[4]

  • Signaling Pathway Regulation: Recent studies suggest Levamisole's effects may be mediated through the regulation of the JAK/STAT and Toll-like receptor (TLR) signaling pathways.[8]

The diagram below illustrates the known immunomodulatory pathways of the parent compound, Levamisole, which serves as a foundational hypothesis for investigating this compound.

Levamisole_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T-Cell TLR2 TLR-2 DC Dendritic Cell Activation/Maturation TLR2->DC Initiates MHC MHC-II Upregulation DC->MHC Costim CD80/CD86 Upregulation DC->Costim IL12 IL-12 Production DC->IL12 TCR T-Cell Receptor MHC->TCR Antigen Presentation Costim->TCR Antigen Presentation Th1 Th1 Differentiation & Proliferation IL12->Th1 Promotes TCR->Th1 Promotes IFNg IFN-γ Production Th1->IFNg Leads to Levamisole Levamisole (Parent Compound) Levamisole->TLR2 Activates via caption Fig 1. Hypothesized pathway for this compound based on Levamisole.

Fig 1. Hypothesized pathway for this compound based on Levamisole.
Q3: How should I prepare a stock solution of this compound?

A: Proper stock solution preparation is critical for reproducible results.

  • Check Solubility: The hydrochloride salt of Levamisole is highly soluble in water, while the free base is not.[9] The solubility of this compound is reported to be very slight in DMSO and slight in Methanol. Always refer to the manufacturer's datasheet for your specific product lot.

  • Choose a Solvent: For most cell culture applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent. Ensure you use a high-purity, sterile-filtered grade.

  • Prepare a High-Concentration Stock: Prepare a concentrated primary stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your cell cultures, reducing the risk of solvent-induced cytotoxicity.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

Table 1: Solvent and Storage Recommendations

ParameterRecommendationRationale
Primary Solvent DMSO (cell culture grade)High solvating power for many organic molecules; miscible with culture media.
Stock Concentration 10-50 mMMinimizes final solvent concentration in assays (should be <0.5%, ideally <0.1%).
Storage -20°C or -80°C in aliquotsPrevents degradation and maintains compound integrity.
Handling Protect from lightMany phenolic compounds are light-sensitive.
Q4: What is a good starting concentration range for my in vitro experiments?

A: Without direct data, a logical starting point is to bracket the concentrations used for the parent compound, Levamisole. In vitro studies with Levamisole on peripheral blood mononuclear cells have used concentrations ranging from 0.1 to 100 µg/mL.

  • The molecular weight of Levamisole is ~204.3 g/mol .

  • The molecular weight of 4-Hydroxy Levamisole is ~220.3 g/mol .[10]

A concentration of 100 µg/mL Levamisole is approximately 490 µM. A pragmatic approach is to perform a broad-range dose-finding experiment.

Table 2: Recommended Starting Concentrations for Dose-Finding

Cell TypeAssay TypeSuggested Range (Logarithmic Scale)Rationale
Immune Cells (PBMCs, Macrophages, etc.)Immunomodulation (e.g., cytokine release)10 nM - 100 µMCovers a wide range to capture potential stimulatory effects without inducing immediate toxicity. Based on Levamisole studies.[7]
Cancer Cell Lines Cytotoxicity (e.g., MTT, CellTiter-Glo®)100 nM - 500 µMMetabolites may be less potent; a higher range is needed to identify a potential IC50.
Any Cell Line Initial Range Finding1 nM - 1 mMA very broad 7-log range to ensure no activity is missed in the first pass.

Troubleshooting Guides

This section addresses common issues encountered during in vitro dose-response experiments in a question-and-answer format.

Problem: I'm not observing any biological effect at my tested concentrations.
  • Q: Could the compound be inactive? A: This is possible. A metabolite may have significantly lower potency than the parent drug or be completely inactive. However, before concluding this, you must rule out technical issues.

  • Q: How can I be sure my assay system is working? A: Always include a positive control. For an immunomodulation assay, a known activator like Lipopolysaccharide (LPS) for macrophages is essential. For a cytotoxicity assay, a compound like Staurosporine or Doxorubicin can be used. If the positive control works, your assay system is valid.

  • Q: Did I test a wide enough concentration range? A: Your initial screen should cover a very broad range (e.g., 1 nM to 1 mM). If you see no effect, consider if the compound might have low solubility at higher concentrations, preventing it from reaching the effective dose. Inspect your wells under a microscope for any signs of compound precipitation.

  • Q: Was the incubation time sufficient? A: Some biological effects take time to develop. A standard cytotoxicity assay is often run for 48-72 hours. For signaling events or cytokine release, the optimal time could be much shorter (e.g., 4-24 hours). A time-course experiment is recommended.[11][12]

Problem: I'm seeing significant cytotoxicity even at very low concentrations.
  • Q: Is the solvent causing the toxicity? A: This is a common issue. Always run a "vehicle control" group that contains the highest concentration of the solvent (e.g., DMSO) used in your experiment. If the vehicle control shows toxicity, you must reduce the final solvent concentration in your assay, which may require preparing a more concentrated primary stock.

  • Q: Is my cell seeding density correct? A: Cell density can dramatically impact drug sensitivity.[13] Cells seeded too sparsely may be overly sensitive to any chemical insult. Conversely, cells seeded too densely can deplete media nutrients and appear more resistant. You must optimize seeding density so that cells are in a logarithmic growth phase throughout the experiment.

  • Q: Could the compound be unstable in the culture medium? A: Some compounds can degrade in the warm, CO2-rich environment of an incubator. This is harder to diagnose without analytical chemistry, but if you observe that the effect diminishes over a longer incubation period, it could be a sign of instability.

Problem: My dose-response data is highly variable between replicates.
  • Q: How can I minimize pipetting errors? A: Variability is often traced back to inconsistent liquid handling. Use calibrated pipettes and practice good technique (e.g., reverse pipetting for viscous solutions). When preparing serial dilutions, ensure thorough mixing at each step. Automated liquid handlers can greatly reduce this type of error.[13]

  • Q: Could there be an "edge effect" on my microplate? A: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.

  • Q: Are my cells seeded uniformly? A: An uneven distribution of cells across the well will lead to variable results.[14] After plating, ensure you have a single-cell suspension and gently rock the plate in north-south and east-west directions before placing it in the incubator. Avoid swirling, as this can concentrate cells in the center of the well.

Experimental Protocols & Workflows

Workflow for a Dose-Finding Study

This workflow provides a systematic approach to characterizing the in vitro activity of this compound.

Fig 2. A systematic workflow for in vitro dose-response analysis.
Protocol: Determining IC50 using an MTT Assay

This protocol provides a method to assess the cytotoxic or anti-proliferative effects of this compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][15]

Materials:

  • Cells of interest in culture

  • 96-well flat-bottom, tissue culture-treated plates

  • This compound stock solution (e.g., 20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Positive control (e.g., Staurosporine)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at the pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation (Serial Dilution):

    • Prepare your serial dilutions of this compound in culture medium. Start by making an intermediate dilution of your stock to a concentration that is 10x the highest final concentration you want to test.

    • For example, to achieve a final concentration range of 100 µM down to ~0.2 µM, prepare a 1 mM intermediate stock.

    • In a separate dilution plate, perform a 1:2 serial dilution across 10 wells.

  • Cell Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control to the appropriate wells.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.

References

  • Roche. (n.d.).
  • CLYTE Technologies. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.).
  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io.
  • Yazdanpanah, H., et al. (2022). The potential immunomodulatory effect of levamisole in humans and farm animals. Cellular & Molecular Immunology, 19(1), 1-12.
  • Patsnap Synapse. (2024). What is the mechanism of Levamisole Hydrochloride?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Immunomodulatory Role of Levamisole Hydrochloride in Modern Medicine.
  • Lin, Y. L., et al. (2009). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical & Experimental Immunology, 157(1), 110–119.
  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology.
  • Bitesize Bio. (2024).
  • Wang, J., et al. (2022). Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways. Frontiers in Immunology, 13, 848773.
  • MedKoo Biosciences. (n.d.). 4-Hydroxy Levamisole.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • National Center for Biotechnology Information. (n.d.). Levamisole. PubChem Compound Summary for CID 26879.
  • Promega Corporation. (2021).
  • Ju-Nam, Y., & Lead, J. R. (2008). Structures of tetramisole, levamisole, and dexamisole, and metabolic pathways of levamisole.
  • BMG LABTECH. (n.d.).
  • Knych, H. K., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days.
  • Knych, H. K., et al. (2024).
  • European Agency for the Evaluation of Medicinal Products. (1998). Levamisole Summary Report.
  • Wikipedia. (n.d.). Levamisole.
  • Knych, H. K., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days.
  • Knych, H. K., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days.
  • United States Biological. (n.d.).
  • Kouassi, E., et al. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89.
  • Meyer, M. R., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(15), 5149–5159.
  • Paterson, S., et al. (2019). Plasma and Urine Levamisole in Clinical Samples Containing Benzoylecgonine: Absence of Aminorex. Journal of Analytical Toxicology, 43(4), 253–259.
  • ResearchGate. (n.d.). The chemical structure of Levamisole.

Sources

"reducing off-target effects of 2-Hydroxy Levamisole"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Off-Target Effects

Welcome to the technical support center for 2-Hydroxy Levamisole. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to effectively use this compound while minimizing the risk of off-target effects. This resource is structured to address common challenges and questions encountered during experimentation, emphasizing the scientific rationale behind each recommendation and protocol.

Introduction: The Challenge of Specificity

This compound is a primary metabolite of Levamisole, an imidazothiazole derivative with a complex pharmacological profile.[1] Levamisole itself is known for its on-target anthelmintic and immunomodulatory activities.[2][3] However, like many small molecules, it and its metabolites can interact with unintended biological targets, leading to off-target effects that can confound experimental results and lead to misinterpretation of data.[4][5]

This guide provides a framework for identifying, understanding, and mitigating these off-target effects to ensure the validity and reproducibility of your research.

Section 1: Understanding the Pharmacology of Levamisole and its Metabolites

To understand the potential off-target effects of this compound, it is crucial to first understand the pharmacology of its parent compound. Levamisole's primary on-target mechanisms include acting as an agonist at nicotinic acetylcholine receptors in nematodes and modulating immune responses in vertebrates.[3][6] However, its off-target activities are significant and have been documented.[5]

Key Pharmacological Activities of the Parent Compound, Levamisole:

  • Immunomodulation: Restores depressed immune function by stimulating T-cell activation and proliferation and enhancing macrophage and monocyte function.[6][7]

  • Nicotinic Agonism: Acts on nicotinic receptors, which is the basis for its anthelmintic effect but also a potential source of off-target effects in vertebrate systems.[3][5]

  • Enzyme Inhibition: Known to be an inhibitor of alkaline phosphatases (APs).[2]

The metabolism of Levamisole is extensive, occurring primarily in the liver.[1][8] this compound is one of several metabolites, and it is critical to recognize that each metabolite may possess a unique activity profile.

cluster_metabolism Hepatic Metabolism Levamisole Levamisole Hydroxylation Hydroxylation (Primary Pathway) Levamisole->Hydroxylation Other Other Metabolic Pathways Levamisole->Other Metabolite_2OH This compound (Active Metabolite) Hydroxylation->Metabolite_2OH p-hydroxylation Metabolite_Aminorex Aminorex (Active Metabolite) Other->Metabolite_Aminorex e.g., aminorex Excretion Excretion (Primarily Renal) Metabolite_2OH->Excretion Conjugation & Excretion Metabolite_Aminorex->Excretion

Caption: Metabolic pathway of Levamisole.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an on-target and an off-target effect?

A: An on-target effect is the desired biological consequence of a drug binding to its intended molecular target to produce a therapeutic or experimental outcome.[9] An off-target effect occurs when the drug binds to molecules other than the intended target, leading to unintended, and often undesirable, biological responses.[10] Distinguishing between these is critical for accurate data interpretation.

Q2: My cells show significant toxicity at concentrations where I expect to see my desired effect. Is this an off-target effect?

A: It is highly probable. High toxicity that overlaps with the expected efficacy range often signals engagement of off-target pathways essential for cell viability. The "therapeutic window" (the concentration range between the desired effect and toxicity) is a key indicator. A narrow or non-existent window suggests significant off-target issues. We recommend performing a comprehensive dose-response curve for both your on-target endpoint and a general cytotoxicity marker (see Protocol 3).

Q3: How can I experimentally confirm that this compound is engaging my intended target in a cellular environment?

A: Direct confirmation of target engagement within intact cells is the gold standard. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12] CETSA is based on the principle that a protein's thermal stability increases when its specific ligand is bound.[13] By heating cells treated with this compound to various temperatures and quantifying the amount of soluble target protein remaining, you can observe a "thermal shift" compared to untreated cells, which provides direct evidence of binding.[14][15] See Protocol 2 for a detailed methodology.

Q4: What are the most critical control experiments to differentiate on-target from off-target effects?

A: A multi-pronged approach is essential:

  • Use a structurally related but inactive control compound: This helps confirm that the observed effect is not due to a general chemical property.

  • Rescue experiments: If you are inhibiting a target, try to "rescue" the phenotype by adding back the product of the enzymatic reaction or overexpressing the target protein.

  • Target knockdown/knockout: Use genetic methods like siRNA or CRISPR to reduce or eliminate the target protein. The phenotype observed should mimic the effect of this compound if the effect is on-target.

  • Orthogonal assays: Confirm your findings using a different experimental method that measures the same biological outcome through an alternative mechanism.

Section 3: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common experimental issues.

Start Start: Unexpected Result Observed (e.g., High Toxicity, No Effect) Check_Conc Step 1: Verify Compound Integrity & Concentration - Confirm solubility - Check formulation stability - Re-run dose-response Start->Check_Conc Conc_OK Is the dose-response curve reproducible? Check_Conc->Conc_OK Validate_Target Step 2: Validate Target Engagement - Perform Cellular Thermal Shift Assay (CETSA) - See Protocol 2 Conc_OK->Validate_Target Yes Redo_Exp Action: Address formulation/dilution errors. Repeat experiment. Conc_OK->Redo_Exp No Target_Engaged Is target engagement confirmed? Validate_Target->Target_Engaged Assess_Off_Target Step 3: Assess Off-Target Pathways - Use orthogonal assays - Perform target knockdown/rescue - Profile against known off-targets of Levamisole (e.g., nicotinic receptors) Target_Engaged->Assess_Off_Target Yes Off_Target_Issue Conclusion: Phenotype is likely OFF-TARGET. - Lower concentration - Consider chemical modification - Re-screen for more specific compounds Target_Engaged->Off_Target_Issue No (Phenotype is independent of target binding) On_Target_Issue Conclusion: Phenotype is likely ON-TARGET. Re-evaluate hypothesis connecting target to phenotype. Assess_Off_Target->On_Target_Issue Controls confirm on-target link Assess_Off_Target->Off_Target_Issue Controls suggest off-target link

Sources

Technical Support Center: Purification of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy Levamisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this levamisole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I'm observing poor separation between this compound and other isomers (e.g., 4-Hydroxy Levamisole) during my reverse-phase HPLC purification. What can I do to improve the resolution?

Answer:

Co-elution of positional isomers is a common challenge in the purification of hydroxylated levamisole derivatives due to their similar polarity and molecular weight. To enhance separation, consider the following strategies:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient of a stronger organic solvent (like acetonitrile or methanol) in a buffered aqueous phase can significantly improve resolution.[1][2]

    • pH Adjustment: The ionization state of this compound and its impurities can be manipulated by adjusting the pH of the aqueous mobile phase. Experiment with a pH range of 3-7 using buffers like phosphate or formate to alter the retention times and selectivity. Levamisole itself is known to be more stable in acidic conditions, with decomposition rates increasing significantly at pH above 7.[3]

    • Solvent Choice: While acetonitrile is a common choice, methanol can offer different selectivity for aromatic compounds and may improve the separation of isomers.

  • Column Selection:

    • Stationary Phase: A standard C18 column is a good starting point.[1][2] However, if co-elution persists, consider a phenyl-hexyl stationary phase, which can provide alternative selectivity for aromatic compounds through pi-pi interactions.

    • Particle Size and Column Dimensions: For preparative HPLC, using a column with a smaller particle size (e.g., 5 µm) can improve efficiency and resolution.[4]

  • Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 35-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates.[1]

Question 2: My final product shows signs of degradation after purification. How can I minimize the decomposition of this compound?

Answer:

This compound, like its parent compound, can be susceptible to degradation, particularly under harsh conditions.[5][6][7] Here’s how to mitigate this:

  • Temperature Management: Avoid excessive heat. If solvent evaporation is necessary, use a rotary evaporator at a reduced pressure and a water bath temperature not exceeding 40-50°C. Studies on levamisole show significant degradation at elevated temperatures.[6][7]

  • pH Control: Maintain a slightly acidic to neutral pH during aqueous extractions and chromatographic separations. Levamisole is known to be unstable in alkaline aqueous solutions.[3][5] Use of acidic modifiers like formic acid in the mobile phase can help maintain stability.[1]

  • Inert Atmosphere: For prolonged storage of solutions or during sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]

  • Minimize Exposure Time: Plan your purification workflow to minimize the time the compound spends in solution, especially in the presence of potentially reactive solvents or at non-ideal pH values.

Question 3: I'm struggling to remove highly polar impurities from my this compound sample. What purification strategy is most effective?

Answer:

Highly polar impurities, such as unreacted starting materials or salt byproducts, can be challenging to remove. A multi-step approach is often necessary:

  • Liquid-Liquid Extraction (LLE): Before chromatographic purification, perform an LLE. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a neutral or slightly acidic aqueous solution to remove water-soluble polar impurities.[1]

  • Normal-Phase Flash Chromatography: If reverse-phase HPLC is not providing adequate separation, consider using normal-phase flash chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of a basic modifier like triethylamine (to prevent peak tailing) can be effective for separating compounds with different polarities.

  • Recrystallization: If a suitable solvent is found, recrystallization is an excellent final purification step to remove trace impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: While specific impurities depend on the synthetic route, you can generally anticipate:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various substituted phenylethanolamines or thiazolidine derivatives.[5]
  • Positional Isomers: 3-Hydroxy and 4-Hydroxy Levamisole are common isomers that can be formed.[8]
  • Decomposition Products: Hydrolysis or oxidation of the imidazothiazole ring can lead to various degradation products.[6][7][9]
  • Reagents and Byproducts: Impurities from reagents used in the synthesis, such as coupling agents or bases.

Q2: What is a good starting point for a preparative HPLC method for this compound?

A2: A good starting point would be a reverse-phase method.[10]

  • Column: C18, 5 µm particle size.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 10% to 50% B over 30 minutes.
  • Flow Rate: Dependent on column diameter, but scaled up from an analytical method.
  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

Q3: Can I use recrystallization to purify this compound? What solvents should I try?

A3: Recrystallization can be a highly effective purification technique for solid compounds.[11] Given that this compound is a solid with slight solubility in methanol when heated,[12] a good starting point for solvent screening would be:

  • Single Solvents: Methanol, ethanol, isopropanol, or acetone.
  • Solvent/Anti-solvent Systems: A polar solvent in which the compound is soluble (e.g., methanol or acetone) paired with a non-polar anti-solvent in which it is insoluble (e.g., hexane or diethyl ether).[11]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification

This protocol is a general guideline and should be optimized for your specific sample and instrumentation.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of the mobile phase or DMSO.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 preparative column (e.g., 20 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 60% B (linear gradient)

      • 35-40 min: 60% B

      • 40-45 min: 10% B (re-equilibration)

    • Injection Volume: Scale up from an analytical injection, ensuring not to overload the column.[4]

    • Detection: UV detector set to the λmax of this compound.

  • Fraction Collection:

    • Collect fractions based on the elution of the target peak.

    • Analyze the collected fractions by analytical HPLC to assess purity.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator at low temperature (<40°C).

    • Lyophilize or perform a final precipitation/crystallization step to obtain the purified solid product.

Protocol 2: Recrystallization of this compound

This protocol outlines the general steps for recrystallization. Solvent selection is critical and must be determined empirically.[11][13]

  • Solvent Selection:

    • In a small test tube, add a small amount of crude this compound.

    • Add a few drops of the chosen solvent and observe solubility at room temperature.

    • If insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.[13]

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before performing a hot filtration to remove the charcoal.[13]

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow down cooling and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Part 4: Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound lle Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->lle chromatography_choice Primary Purification Method? lle->chromatography_choice flash_chrom Normal-Phase Flash Chromatography (Silica) chromatography_choice->flash_chrom High Polarity Impurities prep_hplc Reverse-Phase Preparative HPLC (C18) chromatography_choice->prep_hplc Isomeric Impurities purity_check1 Purity Check (Analytical HPLC) flash_chrom->purity_check1 prep_hplc->purity_check1 recrystallization Recrystallization purity_check1->recrystallization >95% Pure fail Further Purification Needed purity_check1->fail <95% Pure purity_check2 Final Purity Check (Analytical HPLC, NMR, MS) recrystallization->purity_check2 final_product Pure this compound purity_check2->final_product >99% Pure purity_check2->fail <99% Pure fail->chromatography_choice

Caption: Decision tree for selecting a purification strategy for this compound.

Recrystallization Process Flow

RecrystallizationProcess cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_collection Collection dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filt Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filt cool_slow Slow Cooling to Room Temperature hot_filt->cool_slow cool_ice Ice Bath Cooling cool_slow->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2021). National Institutes of Health. [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • Separation of Levamisole hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The formation of aminorex in racehorses following levamisole administration. A quantitative and chiral analysis following synthetic aminorex or levamisole administration vs. aminorex-positive samples from the field: A preliminary report. (2025). ResearchGate. [Link]

  • Levamisole and dexamisole and the main degradation products p-hydroxy-levamisole and aminorex. ResearchGate. [Link]

  • Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. PubMed. [Link]

  • Levamisole-impurities. Pharmaffiliates. [Link]

  • its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. PubMed. [Link]

  • Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. (2025). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Principles in preparative HPLC. University of Warwick. [Link]

  • Preparation method of levamisole hydrochloride.
  • Typical chromatogram for levamisole using 30 : 70% v/v acetonitrile. ResearchGate. [Link]

  • Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. International Journal of Pharmaceutical Compounding. [Link]

  • Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. Semantic Scholar. [Link]

  • Levamisole Hexane wash. (2023). Reddit. [Link]

  • A simple method from a paper to separate cocaine and levamisole/tetramisole. (2014). Bluelight.org. [Link]

  • Seperating Levamisole from Cocaine. (2010). Bluelight.org. [Link]

  • Development and Validation of HPTLC Method for Simultaneous Estimation of Levamisole Hydrochloride and Oxyclozanide in its Bulk. (2017). Austin Publishing Group. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

  • Levamisole. Food and Agriculture Organization of the United Nations. [Link]

  • Quantitation of levamisole in plasma using high performance liquid chromatography. Journal of Liquid Chromatography. [Link]

  • Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. National Institutes of Health. [Link]

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Levamisole Hydrochloride in Bulk and Dosage Forms. (2025). ResearchGate. [Link]

  • Quantitation of levamisole in plasma using high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Stability of levamisole oral solutions prepared from tablets and powder. PubMed. [Link]

  • Sensitivity of levamisole in different solvents by UV method. World Journal of Biology and Pharmaceutical and Health Sciences. [Link]

  • The Separation of Cocaine and Phenyltetrahydroimidazothiazole Mixtures. Drug Enforcement Administration. [Link]

  • Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits. ResearchGate. [Link]

  • A process for isolating levamisole
  • Levamisole Impurity 2. Axios Research. [Link]

  • Levamisole. PubChem. [Link]

  • Continuous Crystallization of Levamisole Hydrochloride in a Segmented Flow Crystallizer. (2025). ResearchGate. [Link]

  • Chromatogram of levamisole and albendazole for preparation-5. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy Levamisole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, focusing on strategies to enhance the compound's biological activity. Our approach is rooted in established scientific principles and field-proven insights to ensure your experiments are both successful and self-validating.

Part 1: Foundational Knowledge - Understanding this compound

This section addresses the fundamental questions regarding the identity and mechanism of this compound.

FAQ 1: What is this compound and how is it related to its parent compound, Levamisole?

This compound is a hydroxylated derivative and a metabolite of Levamisole.[1][2] Levamisole, a synthetic imidazothiazole derivative, is known for its immunomodulatory properties and was historically used as an antihelminthic agent and as an adjuvant in cancer therapy.[3][4][5] When administered, Levamisole is rapidly absorbed and extensively metabolized by the liver, resulting in numerous metabolites, including this compound.[4][6][7] Understanding that this compound is a product of this metabolic process is crucial, as its physicochemical properties and biological activity may differ from the parent compound. Only a small fraction of the parent Levamisole is excreted unchanged, highlighting the significance of its metabolites in its overall biological effect.[7][8]

FAQ 2: What is the proposed immunomodulatory mechanism of action for Levamisole and its derivatives?

The immunomodulatory effects of Levamisole are complex and not fully elucidated, but several mechanisms have been proposed. The primary hypothesis is that Levamisole restores depressed immune function rather than stimulating it above normal levels.[4] Its actions are thought to involve:

  • T-Cell Stimulation : Levamisole enhances T-cell response by stimulating T-cell activation and proliferation.[4] This is a cornerstone of its immunomodulatory effect, aiming to restore cellular immunity.

  • Phagocyte Activation : It potentiates the function of monocytes and macrophages, key cells in the innate immune response.[3][9]

  • Thymopoietin Mimicry : It has been suggested that Levamisole may mimic the action of the natural thymic hormone thymopoietin, which plays a role in T-cell differentiation and maturation.[3]

  • Inhibition of Angiogenesis : Some studies have shown that Levamisole can inhibit the formation of new blood vessels, a process known as angiogenesis.[10] This action is particularly relevant in the context of cancer research.

The following diagram illustrates the proposed pathways for Levamisole's immunomodulatory activity.

G cluster_0 Levamisole & Metabolites cluster_1 Immune Cell Targets cluster_2 Cellular & Systemic Effects Levamisole Levamisole / this compound T_Cell T-Lymphocytes Levamisole->T_Cell Stimulates Macrophage Macrophages / Monocytes Levamisole->Macrophage Potentiates Activation Activation & Proliferation T_Cell->Activation Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis Cytokines Cytokine Production Activation->Cytokines Restore Restoration of Depressed Cellular Immunity Activation->Restore Phagocytosis->Restore Cytokines->Restore

Caption: Proposed immunomodulatory pathways of Levamisole.

Part 2: Troubleshooting & Enhancing Biological Activity

This section provides direct answers and protocols to address common experimental hurdles related to compound potency and delivery.

FAQ 3: My in vitro/in vivo results with this compound are inconsistent or show low potency. What are the common causes?

Inconsistent results or lower-than-expected potency are common challenges in drug development. For a compound like this compound, the primary culprits are often related to its physicochemical properties, which directly impact its bioavailability and interaction with target cells. Key areas to investigate include:

  • Poor Aqueous Solubility : Like many small molecules, this compound may have limited solubility in aqueous media, leading to precipitation in culture media or poor absorption in vivo.

  • Rapid Metabolism & Short Half-Life : The parent compound, Levamisole, has a very short plasma half-life of 3-4 hours.[4][6] Metabolites may also be cleared quickly, limiting their therapeutic window.

  • Suboptimal Formulation : Simply dissolving the compound in a solvent like DMSO and diluting it into an aqueous buffer is often insufficient for in vivo studies and can lead to variability. The choice of formulation strategy is critical.[11][12]

  • Degradation : Levamisole has been shown to decompose in neutral and alkaline solutions, and its degradation products can have different biological activities.[13] Stability of this compound in your experimental conditions should be verified.

Troubleshooting Guide: Low Bioavailability & Potency

Issue 1: Poor Aqueous Solubility and Bioavailability

The most effective way to address poor solubility and enhance bioavailability is through advanced formulation strategies.[14][15] These techniques aim to keep the drug in a dissolved state as it transits through the gastrointestinal tract or to improve its delivery to target cells in vitro.[16]

Solution A: Advanced Formulation Strategies

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Systems (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous media, increasing the surface area for absorption.[16]Enhances solubility and can bypass first-pass metabolism via lymphatic transport.[12]Requires careful selection of excipients; stability can be a concern.
Nanoparticles Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution rate.[12][14]Can be engineered for controlled release and targeted delivery; improves cellular uptake.[12]Manufacturing can be complex and costly; potential for toxicity.
Amorphous Solid Dispersions The drug is dispersed in a non-crystalline, high-energy state within a polymer matrix, improving solubility and dissolution.[12][16]Significantly enhances solubility of poorly soluble compounds.Can be physically unstable and revert to a crystalline form over time.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, forming a complex with improved aqueous solubility.[14][16]Well-established and effective for many drugs.Limited by the size of the drug molecule and the stoichiometry of complexation.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a lipid-based formulation to improve the oral bioavailability of this compound.

Objective: To formulate this compound in a SEDDS to enhance its solubility and absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials, magnetic stirrer, water bath.

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Add an excess amount of the compound to 2 mL of each vehicle in a sealed vial.

    • Agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.

  • Constructing a Ternary Phase Diagram: To identify the optimal ratio of components, create a phase diagram using the selected oil, surfactant, and co-surfactant. This helps delineate the self-emulsification region.

  • Formulation Preparation:

    • Based on the phase diagram, select a ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components into a glass vial.

    • Heat the mixture in a water bath at 40-50°C and mix gently with a magnetic stirrer until a clear, homogenous solution is formed.

    • Dissolve the pre-weighed this compound into the mixture with continuous stirring until fully dissolved.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation. Visually assess the rate of emulsification and the final appearance (e.g., clear, bluish-white emulsion).

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally preferred.

Issue 2: Rapid Metabolism or Requirement for Higher Potency

If formulation strategies are insufficient, or if the goal is to create a more potent therapeutic agent, structural modification becomes a primary consideration.

Solution B: Structural Modification & Analog Synthesis

Research has shown that degradation products of Levamisole can exhibit significantly enhanced immunopotentiating activity compared to the parent compound.[13] Furthermore, the synthesis of N-alkylated Levamisole derivatives has been explored to investigate structure-activity relationships.[17] This suggests that modifying the core structure of this compound is a viable strategy for improving its biological profile.

The workflow below outlines a general approach for synthesizing and screening novel analogs.

G Start Identify Target Sites on This compound Synthesis Synthesize Library of Analogs (e.g., N-alkylation, ring modification) Start->Synthesis Purification Purify & Characterize Compounds (HPLC, NMR, Mass Spec) Synthesis->Purification PrimaryScreen Primary In Vitro Screen (e.g., Lymphocyte Proliferation Assay) Purification->PrimaryScreen Hit Identify 'Hit' Compounds (Enhanced Activity) PrimaryScreen->Hit Lead Select 'Lead' Candidate(s) PrimaryScreen->Lead No Hits: Redesign Analogs SecondaryScreen Secondary In Vitro Assays (Cytokine Profiling, Cytotoxicity) Hit->SecondaryScreen SecondaryScreen->Lead InVivo In Vivo Efficacy & PK/PD Studies Lead->InVivo End Optimized Candidate InVivo->End

Caption: Workflow for analog synthesis and screening.

Part 3: Experimental Validation & Assay Guidance

Once you have a potentially enhanced formulation or a novel analog, rigorous biological testing is required to validate its activity.

FAQ 5: Which assays are most appropriate for evaluating the enhanced immunomodulatory activity of my modified this compound?

Selecting the right assays is critical to demonstrate enhanced activity and elucidate the mechanism of action. A tiered approach, starting with broad screening assays and moving to more specific functional assays, is recommended.[18][19]

Assay TypePrincipleKey Information Provided
Lymphocyte Proliferation Assay Measures the ability of lymphocytes (e.g., T-cells) to proliferate in response to a stimulus (mitogen) in the presence of the test compound.[20]Indicates general immunostimulatory or immunosuppressive activity.[20] A primary screening tool.
Cytokine Release Assay (ELISA, Luminex) Quantifies the levels of specific cytokines (e.g., IFN-γ, IL-2, IL-10, TNF-α) secreted by immune cells after treatment with the compound.[21]Provides insight into the type of immune response being modulated (e.g., Th1 vs. Th2).[21]
Natural Killer (NK) Cell Cytotoxicity Assay Measures the ability of NK cells to kill target tumor cells. The assay quantifies the lysis of target cells after co-incubation with NK cells and the test compound.[18][19]Evaluates the compound's effect on a key component of the innate anti-tumor immune response.
Macrophage Phagocytosis Assay Quantifies the uptake of fluorescently labeled particles (e.g., zymosan, E. coli) by macrophages in the presence of the test compound.[18][19]Assesses the impact on the phagocytic capacity of innate immune cells.

Troubleshooting Guide: Assay Selection & Execution

Issue 3: Choosing the Right In Vitro Model

Solution C: Cell Lines vs. Primary Cells

  • Immortalized Cell Lines (e.g., Jurkat for T-cells, U937 for monocytes):

    • Pros: Easy to culture, provide highly reproducible results.

    • Cons: May not fully represent the physiology of primary cells; genetic mutations can alter signaling pathways.

  • Primary Cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs):

    • Pros: More physiologically relevant as they represent a mixed population of immune cells (T-cells, B-cells, NK cells, monocytes) from a healthy donor.[20]

    • Cons: Higher donor-to-donor variability, more complex to isolate and maintain.

Recommendation: For initial screening, cell lines can be useful. However, for validating immunomodulatory effects, PBMCs are the gold standard as they provide a more complete picture of the immune response.[20]

Protocol 2: Lymphocyte Proliferation Assay using PBMCs

Objective: To determine the effect of this compound formulations or analogs on mitogen-stimulated T-cell proliferation.

Materials:

  • Ficoll-Paque™ PLUS

  • Fresh human peripheral blood or a buffy coat

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads (mitogens)

  • Cell Proliferation Dye (e.g., CFSE) or BrdU/WST-1 proliferation assay kit

  • 96-well flat-bottom culture plates

Methodology:

  • PBMC Isolation: Isolate PBMCs from blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

  • Cell Staining (if using CFSE): Label PBMCs with CFSE dye. CFSE is partitioned equally between daughter cells upon division, allowing proliferation to be measured by the reduction in fluorescence intensity via flow cytometry.

  • Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of your test compound (and vehicle control) to the appropriate wells.

  • Stimulation: Add a pre-titered optimal concentration of PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads to stimulate T-cell proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • CFSE Method: Harvest cells, stain with T-cell markers (e.g., CD3), and analyze by flow cytometry. Proliferation is measured by the percentage of cells that have diluted the CFSE dye.

    • WST-1/BrdU Method: Add the detection reagent as per the manufacturer's instructions and measure the absorbance using a plate reader. Increased absorbance correlates with increased cell proliferation.

  • Data Analysis: Calculate the percentage of proliferation relative to the stimulated vehicle control. Plot dose-response curves to determine the EC50 (concentration for 50% of maximal effect).

Part 4: Safety & Handling Considerations

FAQ 6: What are the potential safety concerns when working with Levamisole and its derivatives?

While you are working in a research setting, it is crucial to be aware of the known clinical safety profile of the parent drug, Levamisole.

  • Agranulocytosis: The most severe adverse effect associated with Levamisole is agranulocytosis, a sharp drop in white blood cells that leaves patients susceptible to infection.[4][5]

  • General Toxicity: Other reported side effects include gastrointestinal issues, skin rashes, and neurological symptoms.[4][6]

  • Handling: Assume that this compound and its novel analogs may have similar or unknown toxicities. Always handle these compounds using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood when handling powders. Consult your institution's safety guidelines and the compound's Safety Data Sheet (SDS). Researchers should also be aware of the risks associated with long-term exposure to immunomodulatory agents.[22]

References

  • Aungst, B. J. (2000). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 89(8), 979-987. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Goldstein, G. (1978). Mode of action of levamisole. The Journal of Rheumatology. Supplement, 4, 143–148. [Link]

  • Shafiq, S., Faiyaz, S., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 24(6). [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). Drug & Chemical Evaluation Section. [Link]

  • Consensus. (2024). Immunomodulatory assays: Significance and symbolism. Consensus. [Link]

  • Wikipedia. (n.d.). Levamisole. Wikipedia. [Link]

  • Kou, H. S., et al. (1998). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 395-403. [Link]

  • Invitrocue. (n.d.). Immunomodulatory Assays. Invitrocue. [Link]

  • Charles River. (n.d.). Immune Function Assay Services. Charles River. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Levamisole Hydrochloride? Patsnap Synapse. [Link]

  • Jensen, M. B., et al. (2022). Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell. Frontiers in Immunology, 13, 1045009. [Link]

  • Adams, J. G. (1978). Pharmacokinetics of levamisole. The Journal of Rheumatology. Supplement, 4, 137–142. [Link]

  • Horig, H., et al. (1987). I. Structural analysis and immunomodulating activity of levamisole degradation products. International Journal of Immunopharmacology, 9(3), 333-341. [Link]

  • Söderström, T., et al. (2012). Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro. International Journal of Molecular Sciences, 13(9), 11866-11885. [Link]

  • PubChem. (n.d.). Levamisole. National Center for Biotechnology Information. [Link]

  • Söderström, T., et al. (2012). Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLoS ONE, 7(9), e45034. [Link]

  • U.S. Pharmacist. (2016). Medication Safety Concerns Surrounding Immunomodulators. U.S. Pharmacist. [Link]

Sources

Technical Support Center: Protocol Refinement for 2-Hydroxy Levamisole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy Levamisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this key metabolite of Levamisole. Given that this compound is primarily a metabolite, this guide synthesizes information from studies on its parent compound, Levamisole, with established principles of analytical chemistry and in vitro pharmacology to offer robust starting protocols and solutions to common experimental hurdles.

Introduction to this compound

This compound is a metabolite of Levamisole, an anthelmintic drug also known for its immunomodulatory effects.[1][2][3] The parent drug, Levamisole, acts as a nicotinic acetylcholine receptor agonist in nematodes, leading to paralysis and expulsion of the parasite.[1][4] In humans and other mammals, Levamisole is extensively metabolized, with hydroxylation being a significant pathway.[5][6][7] Understanding the behavior and quantification of its hydroxylated metabolites, such as this compound, is crucial for comprehensive pharmacokinetic and metabolic studies.

This guide provides practical, experience-driven advice to help you navigate the complexities of working with this compound, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound in solution?

A1: Based on the stability profile of its parent compound, Levamisole, this compound is expected to be susceptible to degradation in alkaline aqueous solutions.[8] Levamisole oral solutions prepared from powder have shown stability for at least 90 days at both 4°C and 23°C, while solutions from tablets are less stable at room temperature.[9][10] For this compound, it is recommended to prepare fresh solutions in a slightly acidic buffer (e.g., pH 4-6) and store them at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended starting point for developing an HPLC method for this compound analysis?

A2: A reverse-phase HPLC (RP-HPLC) method is a suitable starting point. Drawing from methods developed for Levamisole and its other hydroxylated metabolites, a C18 column is a good initial choice.[11][12][13] A mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) is often effective.[11][12] Gradient elution may be necessary to achieve optimal separation from other potential metabolites or matrix components.[11][14] Detection is typically performed using UV spectrophotometry, with a maximum absorption wavelength around 213-216 nm for Levamisole, which should be a reasonable starting point for its hydroxylated derivative.[6][15]

Q3: How can I improve the sensitivity of my this compound assay?

A3: To enhance sensitivity, consider using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[11][12][14] This technique offers higher selectivity and lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[11][12][14] For sample preparation, solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering substances from the matrix.[11][12][14]

Q4: What are the potential mechanisms of action of this compound in in-vitro assays?

A4: The parent compound, Levamisole, is known to have immunomodulatory effects, including the enhancement of T-cell responses and macrophage function.[1][2][3] It is plausible that this compound may retain some of these immunomodulatory properties. When designing in-vitro assays, consider evaluating its effects on immune cell proliferation, cytokine production, and phagocytic activity.[16] However, it is important to note that metabolic changes can alter the pharmacological activity of a compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of the aqueous component of your mobile phase is at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.

    • Optimize Organic Modifier: Vary the percentage of acetonitrile or methanol in your mobile phase.

    • Check Column Health: Flush the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer.

    • Consider a Different Column: If issues persist, try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.

Issue 2: Low Recovery During Sample Extraction
  • Potential Cause: Inefficient extraction from the sample matrix or analyte degradation during the extraction process.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for liquid-liquid extraction. For SPE, evaluate different sorbents (e.g., C18, mixed-mode cation exchange). Basic ethyl acetate has been used successfully for Levamisole extraction.[11][14]

    • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Experiment with adjusting the sample pH before extraction.

    • Minimize Degradation: Keep samples on ice during processing and work quickly to minimize the risk of enzymatic or chemical degradation.

    • Evaluate Matrix Effects: In HPLC-MS/MS, ion suppression or enhancement from matrix components can lead to inaccurate quantification. A matrix-matched calibration curve should be used to assess and correct for these effects.[11]

Issue 3: Inconsistent Results in In-Vitro Bioassays
  • Potential Cause: Analyte instability in the culture medium, interaction with serum proteins, or cellular toxicity at higher concentrations.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate this compound in your cell culture medium for the duration of your experiment and quantify its concentration at different time points to check for degradation.

    • Serum Protein Binding: Be aware that binding to proteins in fetal bovine serum (FBS) can reduce the free concentration of your compound. Consider using a lower percentage of FBS or a serum-free medium if your cell line permits.

    • Determine Cytotoxicity: Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound on your specific cell line to ensure you are working within a non-toxic concentration range for your functional assays.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0).

  • Incubation: Aliquot the solutions into separate vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the vials and immediately analyze or store them at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
  • Instrumentation: HPLC system with UV or MS/MS detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 0.6 mL/min.[11]

  • Column Temperature: 35°C.[11]

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm or MS/MS with optimized parameters for this compound.

Table 1: HPLC Method Parameters (Starting Point)

ParameterRecommended SettingRationale
Column C18 (4.6 x 150 mm, 5 µm)Standard for reverse-phase separation of small molecules.[11]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and ionization for MS detection.[11]
Flow Rate 0.6 mL/minA common flow rate for analytical separations.[11]
Column Temp. 35°CCan improve peak shape and reduce viscosity.[11]
Detection UV at 215 nm or MS/MSUV is a good starting point; MS/MS for higher sensitivity.

Visualizations

Diagram 1: General Troubleshooting Workflow for HPLC Analysis

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start | Poor HPLC Result problem Identify Problem (e.g., Peak Tailing, Low Signal, No Peak) start->problem check_system Check System Suitability (Pressure, Baseline Noise) problem->check_system check_method Review Method Parameters (Mobile Phase, Gradient, Column) check_system->check_method System OK check_sample Inspect Sample Preparation (Extraction, Dilution, Stability) check_method->check_sample Method OK solution Implement Solution & Re-run check_sample->solution Sample Prep OK

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: Metabolic Pathway of Levamisole to this compound

MetabolicPathway Levamisole Levamisole Metabolism Hepatic Metabolism (e.g., Cytochrome P450) Levamisole->Metabolism Hydroxy_Levamisole This compound Metabolism->Hydroxy_Levamisole Further_Metabolism Further Metabolism (e.g., Glucuronidation) Hydroxy_Levamisole->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Simplified metabolic pathway from Levamisole to this compound.

References

  • Gispen, J. G., et al. (1978). Pharmacokinetics of levamisole. J Rheumatol Suppl, 4, 137-42. [Link]

  • Wang, J., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2821. [Link]

  • Joint FAO/WHO Expert Committee on Food Additives. (1994). Levamisole. WHO Food Additives Series 33. [Link]

  • Stanley, S. D. R., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. American Journal of Veterinary Research, 85(1), 1-8. [Link]

  • Stanley, S. D. R., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Mad Barn Research Bank. [Link]

  • Wang, J., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. ResearchGate. [Link]

  • Al-Shabrawi, M. H., et al. (2014). Pharmacokinetics of liposomal levamisole after oral, intramuscular, and subcutaneousadministration in sheep. Turkish Journal of Veterinary and Animal Sciences, 38, 517-523. [Link]

  • Wang, J., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(7), 2093. [Link]

  • Rao, K. S., et al. (2012). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Journal of Chromatographic Science, 50(8), 739-745. [Link]

  • Meyer, M. R., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(15), 5149-5159. [Link]

  • ResearchGate. (2017). Synthesis of 3a,4,6a-triphenylimidazothiazoledione and 2-thioxo-3a,6,6a-triphenylimidazooxazolone in the reaction of 5-hydroxy-1,4,5-triphenyl-1H-imidazol-2(5H)-one with KSCN and AcOH. ResearchGate. [Link]

  • Goldstein, G. (1978). Mode of action of levamisole. J Rheumatol Suppl, 4, 143-8. [Link]

  • Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine, 51(2), 263-272. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 583-586. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]

  • Al-Angary, A. A., et al. (1993). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 11(8), 701-708. [Link]

  • Shivanand, A., et al. (2014). Extractive Spectrophotometric Methods for the determination of Levamisole Hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 411-414. [Link]

  • Wikipedia. (n.d.). Levamisole. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Levamisole Hydrochloride?. Patsnap Synapse. [Link]

  • Kell, M. R., et al. (1992). Immunological effects of levamisole in vitro. Journal of Clinical Immunology, 12(3), 180-188. [Link]

  • Johnson, C. E., et al. (2005). Stability of levamisole oral solutions prepared from tablets and powder. Journal of the American Pharmacists Association, 45(4), 517-520. [Link]

  • Taylor, P. J. (1971). Levamisole: Its Stability in Aqueous Solutions at Elevated Temperatures. The Analyst, 96(1140), 235-243. [Link]

  • Johnson, C. E., et al. (2005). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. International Journal of Pharmaceutical Compounding, 9(4), 324-326. [Link]

  • Pediatric Oncall. (n.d.). Levamisole. Pediatric Oncall. [Link]

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). DEA Diversion Control Division. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). A Validated UV Spectroscopic Method for determination of Levamisole HCl. International Journal of Research in Pharmaceutical Sciences, 11(4), 6825-6829. [Link]

  • The Sheekey Science Show. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Dickinson, N. A., et al. (1971). Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. The Analyst, 96(1140), 235-43. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Journal of Chemical and Pharmaceutical Research, 13(4), 1-8. [Link]

  • ResearchGate. (2006). (PDF) synthesis and characterization of 2 hydroxy. ResearchGate. [Link]

  • Axxam. (n.d.). In Vitro Assays | Exploratory Toxicology. Axxam. [Link]

  • European Journal of Organic Chemistry. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3845-3853. [Link]

  • Journal of Medicinal Chemistry. (2005). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 48(21), 6593-6604. [Link]

  • ResearchGate. (2010). (PDF) Stability-Indicating High-Performance Liquid Chromatographic Determination of Levamisole Hydrochloride in Bulk and Dosage Forms. ResearchGate. [Link]

  • Polish Journal of Veterinary Sciences. (2022). Effect of a Single and Triple Dose of Levamisole on Hematological Parameters in Controlled Inflammation Model. Polish Journal of Veterinary Sciences, 25(3), 437-445. [Link]

  • Inchem.org. (n.d.). 805. Levamisole (WHO Food Additives Series 33). Inchem.org. [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency with 2-Hydroxy Levamisole

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, a key derivative of the imidazothiazole compound, Levamisole.[1][2] While a critical compound for various research applications, its utility can be hampered by a common yet complex challenge: batch-to-batch variability. Inconsistent experimental outcomes, ranging from altered efficacy in cellular assays to variable pharmacokinetic profiles, can often be traced back to subtle differences between manufacturing lots.[3][4]

This document provides a systematic framework for diagnosing, troubleshooting, and mitigating issues arising from the batch-to-batch variability of this compound. As your virtual application scientist, my goal is not just to provide steps, but to illuminate the scientific rationale behind them, empowering you to make informed decisions in your experimental design and analysis. We will explore the common culprits of variability—from cryptic impurities and polymorphic forms to residual solvents—and equip you with the analytical strategies to uncover them.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most immediate questions that arise when encountering unexpected variability.

Q1: We are observing inconsistent biological activity with a new batch of this compound. What are the most common underlying causes?

A1: This is a frequent issue. The root causes of batch-to-batch variability for a compound like this compound are typically multifaceted.[5] The most common factors include:

  • Purity and Impurity Profiles: Even minor differences in the percentage of the active compound or the presence of structurally similar impurities can act as antagonists, agonists, or simply inert diluents, significantly altering the dose-response curve.[3][4]

  • Polymorphism: This is a critical and often overlooked cause. Different crystalline forms (polymorphs) of the same compound can possess different solubilities, dissolution rates, and stability profiles.[6][7][8] This directly impacts the concentration of the compound available to your biological system, leading to variable results.[9][10]

  • Residual Solvents and Water Content: Solvents from the final crystallization or purification steps can vary between batches. These are not always inert and can have unintended effects on your experiments. Similarly, differences in water content (hydration state) can affect the compound's stability and solubility.

  • Degradation: Improper storage or handling (exposure to light, temperature, or humidity) can cause the compound to degrade.[11] Degradants may be inactive or, in some cases, exhibit their own biological activity, confounding your results.

Q2: What is the first thing I should do when I suspect a new batch is performing differently?

A2: Before diving into complex analytical techniques, start with the fundamentals. First, meticulously compare the Certificate of Analysis (CoA) of the new batch with that of a previous, well-performing batch.[5] Look for any differences in purity, impurity levels, solvent content, or physical description. Second, re-confirm every parameter of your experimental setup, including reagent preparation, concentrations, instrument calibration, and storage conditions, to rule out experimental error.[3][12] The most definitive initial step is to perform a direct side-by-side comparison experiment using the new batch and a retained sample of a previously validated "golden batch".[5]

Q3: How can our lab proactively manage the risk of batch variability for a long-term project?

A3: Proactive management is key to ensuring data integrity over time.

  • Qualify Multiple Batches: Before initiating a large-scale study, obtain small quantities of several different batches from your supplier. Perform critical validation assays to assess their performance and consistency.

  • Establish a "Golden Batch" and Procure Sufficient Stock: Once you identify a batch that meets your performance criteria, purchase a quantity large enough to cover the entire anticipated duration of your study.[5] This single lot becomes your internal reference standard.

  • In-House Quality Control: Do not rely solely on the supplier's CoA. Perform your own baseline analytical testing on new batches upon receipt. A simple HPLC purity check and a solubility test can often flag a problematic batch before it compromises your experiments.

Section 2: A Systematic Troubleshooting Workflow

When faced with a suspect batch, a structured approach is essential to efficiently identify the root cause. This workflow guides you from initial verification to in-depth characterization.

Troubleshooting Workflow Diagram

G cluster_0 Step 1: Initial Verification cluster_1 Step 2: Direct Comparison cluster_2 Step 3: In-Depth Analysis cluster_3 Step 4: Resolution A Problem Observed: Inconsistent Experimental Results B Compare CoAs: New vs. Old Batch A->B C Review Internal Handling: Storage, Weighing, Solubilization B->C D Verify Experimental Setup: Reagents, Instruments, Controls C->D E Perform Side-by-Side Assay: 'New Batch' vs. 'Golden Batch' D->E F Results Consistent? E->F G HPLC Purity & Impurity Profile F->G No M Issue is Experimental Error F->M Yes H Polymorphism Screen (PXRD, DSC) G->H I Residual Solvent/Water (GC, Karl Fischer) H->I J Structural Confirmation (NMR, MS) I->J K Root Cause Identified J->K L Contact Supplier with Data K->L N Refine Internal Protocol M->N

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Step 1: Initial Verification and Data Gathering
  • Action: Collate the Certificates of Analysis (CoA) for the problematic batch and at least one previous, reliable batch. Scrutinize every detail: purity (e.g., by HPLC), identity confirmation (e.g., by NMR or MS), residual solvent levels, water content, and physical appearance.

  • Causality: The CoA is your first dataset. Discrepancies, even if within the supplier's specifications, can be significant for sensitive assays. A purity drop from 99.8% to 99.1% might mean a new 0.7% impurity is present that could be biologically active.

Step 2: The "Golden Batch" Comparison Experiment
  • Action: Design a simple, robust experiment that directly compares the performance of the new batch against a retained sample of a known good batch ("golden batch"). Use a key, quantitative readout from your standard assay (e.g., IC50, EC50, enzyme kinetics).

  • Causality: This is the most crucial step to definitively confirm that the variability originates from the compound itself and not from an unrelated experimental artifact.[5] If both batches perform identically, the problem lies within your experimental procedure. If they differ, you have a validated reason to proceed with deeper analytical investigation.

Step 3: In-Depth Analytical Characterization

If the side-by-side test confirms a compound-related issue, a more thorough analytical investigation is warranted.

  • 3.1 Purity and Impurity Profiling:

    • Action: Use a validated High-Performance Liquid Chromatography (HPLC) method to analyze both batches. Pay close attention to the main peak's retention time and area, and meticulously compare the impurity profiles.

    • Causality: An HPLC chromatogram provides a detailed fingerprint of the compound's composition. A shift in retention time could indicate a different salt form or isomer. New or significantly larger impurity peaks are a major red flag, pointing to changes in the synthesis or purification process.[13]

  • 3.2 Polymorphism Investigation:

    • Action: Analyze the solid-state properties of both batches using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: PXRD provides a definitive fingerprint of the crystal lattice structure. Different polymorphs will produce distinct diffraction patterns.[8] DSC can reveal different melting points or thermal events associated with different crystalline forms. Since polymorphism directly affects solubility, it is a primary suspect when bioavailability or in-vitro activity changes unexpectedly.[7][9]

Section 3: Core Analytical Protocols

This section provides standardized methodologies for the key experiments described in the troubleshooting guide.

Protocol 1: HPLC Method for Purity and Impurity Analysis of this compound

This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity and impurity profile of this compound.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for aromatic compounds like this compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common, MS-compatible mobile phase. The formic acid helps to protonate the molecule, leading to sharper peaks.
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% BA gradient elution is crucial for separating the main compound from both early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 215 nm and 235 nmWavelengths selected based on the UV absorbance maxima of the imidazothiazole core, allowing for sensitive detection.[11][14]
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

Step-by-Step Methodology:

  • Preparation: Prepare mobile phases and sample solutions as described in the table. Ensure all solutions are filtered and degassed.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent) to ensure no system contamination. Subsequently, inject the "golden batch" sample followed by the "new batch" sample. It is recommended to run each sample in triplicate.

  • Data Analysis: Integrate the chromatograms. Compare the retention time of the main peak. Normalize the chromatograms and overlay them to visually inspect for differences in the number, size, and retention times of impurity peaks. Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Powder X-Ray Diffraction (PXRD) for Polymorph Screening

This protocol describes the use of PXRD to identify the crystalline form of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Gently grind a small amount (approx. 10-20 mg) of the solid sample with a mortar and pestle to ensure a random orientation of crystals.

  • Mounting: Pack the powdered sample into the sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Scan Range (2θ): 5° to 40°

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Data Acquisition: Run the analysis on the "golden batch" and the "new batch" samples under identical conditions.

  • Data Analysis: Overlay the resulting diffractograms. If the batches contain the same polymorph, the peak positions (in degrees 2θ) and relative intensities will be identical. The presence of peaks at different 2θ values or significant changes in relative peak intensities indicates that the batches are composed of different crystalline forms.

Section 4: Root Cause Analysis and Data Interpretation

Once analytical data is collected, the final step is to synthesize the information to pinpoint the root cause. A Fishbone (Ishikawa) diagram is an excellent tool for this process.

Root Cause Analysis: Fishbone Diagram

Caption: Fishbone diagram illustrating potential root causes of variability.

Interpreting Your Findings: A Summary Table
Observation Likely Root Cause(s) Recommended Action
New batch shows lower purity and a new peak in HPLC. Change in synthesis or purification process by the supplier.Quantify and attempt to identify the new impurity via LC-MS. Contact the supplier with your data.
Purity is identical, but biological activity is lower. Presence of a different, less soluble polymorph.Perform PXRD and DSC analysis. Measure solubility of both batches in your assay buffer.
Compound appears less soluble in assay buffer. Polymorphism; different salt form; higher hydrophobicity.Confirm crystalline form with PXRD. Check CoA for salt form information.
Performance degrades over time in solution. Poor stability of the new batch.Conduct a stability study in your assay buffer. Check for degradation products via HPLC at several time points.

References

  • Vertex AI Search. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • Vertex AI Search. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
  • Wikipedia. (n.d.). Process analytical technology.
  • Mettler Toledo. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • FasterCapital. (n.d.). How Polymorphism Affects Drug Development.
  • Pharma.Tips. (2025, December 29). API Quality Variability Causing Batch Failures?
  • At Tianming Pharmaceutical. (n.d.).
  • Cell and Gene. (n.d.).
  • YouTube. (2024, March 1).
  • PQRI. (2010, December 1).
  • Surface Measurement Systems. (n.d.).
  • Simson Pharma Limited. (2024, September 13).
  • ResearchGate. (2025, November 21). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
  • Eubioco. (2025, May 13). Pharmaceutical raw materials – a guide to ingredient selection and quality control.
  • UFAG Laboratorien AG. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024, May 30).
  • Pacific BioLabs. (n.d.). Raw Material testing for pharmaceuticals and biologics.
  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs.
  • ResearchGate. (2025, October 16). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Cell and Gene. (2025, April 17).
  • Pharma.Tips. (n.d.). API Quality & Variability Issues.
  • BatchData. (n.d.).
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance in Levamisole HCl Production.
  • APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions.
  • ChemicalBook. (n.d.). Synthesis and Toxicology of Levamisole.
  • National Institutes of Health (NIH). (n.d.).
  • De Gruyter. (n.d.). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant.
  • National Institutes of Health (NIH). (2021, November 17). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS.
  • PubMed. (n.d.). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine.
  • ChemicalBook. (n.d.). This compound CAS#: 1292908-42-9.
  • FIP. (2022, December 16). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride.
  • International Journal of Pharmaceutical Sciences and Research. (2020, October 15).
  • ResearchGate. (2025, August 6).
  • IJPC. (n.d.).
  • Veeprho. (n.d.). Levamisole EP Impurity C | CAS 32190-33-3.
  • ChemicalBook. (n.d.). Levamisole hydrochloride synthesis.
  • University of Hertfordshire. (2025, September 14). Levamisole hydrochloride.
  • ResearchGate. (n.d.).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (2025, August 10). Stability-Indicating High-Performance Liquid Chromatographic Determination of Levamisole Hydrochloride in Bulk and Dosage Forms.
  • Axios Research. (n.d.). Levamisole Impurity 2.
  • Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.

Sources

Validation & Comparative

Validating the Efficacy of 2-Hydroxy Levamisole: A Comparative Guide for Immunomodulatory Research

Author: BenchChem Technical Support Team. Date: January 2026

For decades, Levamisole has been a compound of interest, not only for its anthelmintic properties but also for its intriguing immunomodulatory effects.[1] It has been studied for its ability to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[2] However, the clinical use of Levamisole in humans has been curtailed due to potential side effects, including agranulocytosis.[3] As with many therapeutic agents, the bioactivity of its metabolites presents a compelling area of investigation for potentially safer or more potent alternatives. One such metabolite of significant interest is 2-Hydroxy Levamisole, also known as p-hydroxylevamisole.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the immunomodulatory efficacy of this compound. We will objectively compare its potential performance with its parent compound, Levamisole, and provide a detailed roadmap of supporting experimental protocols. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness.

The Rationale for Investigating this compound

Levamisole undergoes extensive metabolism in the liver, with p-hydroxylation being a key metabolic pathway in humans.[4][5] The resulting metabolite, this compound, is primarily excreted as a glucuronide conjugate.[4] The central question for researchers is whether this hydroxylation affects the immunomodulatory activity of the parent molecule. Does it enhance, diminish, or alter the therapeutic profile of Levamisole? A thorough investigation into the biological activity of this compound is therefore a logical and necessary step in the exploration of this class of compounds for immunomodulatory therapies.

Establishing a Baseline: The Immunomodulatory Profile of Levamisole

Before evaluating a metabolite, it is crucial to understand the benchmark. Levamisole's immunomodulatory effects are thought to be mediated through various mechanisms, including:

  • T-cell Proliferation and Activation: Levamisole has been shown to enhance T-cell responses, a critical component of the adaptive immune system.[2][6]

  • Macrophage and Monocyte Function: It can potentiate the function of monocytes and macrophages, key players in the innate immune response.[7]

  • Cytokine Production: The modulation of cytokine release is another proposed mechanism of its action.[8]

Any comparative study of this compound must assess these same parameters to determine its relative efficacy.

A Proposed Experimental Framework for Efficacy Validation

The following sections outline a series of in vitro and in vivo experiments designed to systematically evaluate and compare the immunomodulatory efficacy of this compound against Levamisole.

In Vitro Evaluation: A Cellular Level Comparison

In vitro assays are essential for initial screening and mechanistic studies, providing a controlled environment to assess the direct effects of the compounds on immune cells.[9]

1. Lymphocyte Proliferation Assay

This assay is fundamental for determining the mitogenic or antigen-specific stimulatory capacity of the test compounds on lymphocytes.

  • Protocol:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Culture the labeled cells in 96-well plates in the presence of a mitogen (e.g., Phytohemagglutinin) or a specific antigen.

    • Add varying concentrations of Levamisole and this compound to the wells. Include a vehicle control.

    • Incubate the plates for a period of 3-5 days.

    • Analyze the cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity.

  • Rationale: This assay provides quantitative data on the ability of each compound to enhance T-cell proliferation, a key indicator of immunomodulatory activity. The use of CFSE allows for the tracking of individual cell divisions.

2. Cytokine Profiling

This experiment will determine the effect of the compounds on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.

  • Protocol:

    • Culture PBMCs or specific immune cell subsets (e.g., macrophages, dendritic cells) in the presence of an immune stimulant (e.g., Lipopolysaccharide).

    • Treat the cells with various concentrations of Levamisole and this compound.

    • After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

    • Analyze the supernatants for a panel of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Rationale: Cytokine profiles provide insight into the specific type of immune response being modulated (e.g., Th1 vs. Th2). This is crucial for understanding the potential therapeutic applications and side effects.

3. Macrophage Phagocytosis Assay

This assay assesses the impact of the compounds on the phagocytic capacity of macrophages, a critical function of the innate immune system.

  • Protocol:

    • Differentiate human monocytes into macrophages in vitro.

    • Treat the macrophages with Levamisole and this compound.

    • Add fluorescently labeled particles (e.g., zymosan or E. coli) to the macrophage cultures.

    • After incubation, quench the fluorescence of non-phagocytosed particles.

    • Measure the uptake of fluorescent particles by the macrophages using flow cytometry or a fluorescence plate reader.

  • Rationale: Enhanced phagocytosis is a hallmark of immunostimulation. This assay directly measures this functional outcome.

Data Presentation: In Vitro Comparative Efficacy

AssayParameter MeasuredLevamisole (Expected Outcome)This compound (Hypothesized Outcome)
Lymphocyte Proliferation % Proliferating Cells (CFSE)Increased proliferationTo be determined (Potentially increased, decreased, or similar)
Cytokine Profiling Cytokine Concentration (pg/mL)Modulation of key cytokinesTo be determined (Potentially altered cytokine profile)
Macrophage Phagocytosis Phagocytic IndexIncreased phagocytosisTo be determined (Potentially enhanced or diminished)
In Vivo Evaluation: Assessing Systemic Effects

In vivo models are indispensable for understanding the systemic effects of a drug candidate in a complex biological system.

1. Delayed-Type Hypersensitivity (DTH) Response in Mice

The DTH response is a classic in vivo measure of cell-mediated immunity.

  • Protocol:

    • Sensitize mice by subcutaneous injection of an antigen (e.g., Keyhole Limpet Hemocyanin) emulsified in Complete Freund's Adjuvant.

    • Seven days later, administer Levamisole, this compound, or a vehicle control to different groups of mice.

    • After a set period, challenge the mice by injecting the antigen into the footpad of one hind paw and a control substance into the other.

    • Measure the footpad swelling at 24 and 48 hours post-challenge as an indicator of the DTH response.

  • Rationale: This model provides a functional readout of T-cell mediated immune responses in vivo, integrating the effects of the compounds on various immune cell types and their interactions.

2. Adjuvant-Induced Arthritis (AIA) Model in Rats

The AIA model is a well-established animal model of rheumatoid arthritis and is useful for evaluating the efficacy of immunomodulatory agents in an autoimmune disease context.

  • Protocol:

    • Induce arthritis in rats by intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

    • Administer Levamisole, this compound, or a vehicle control daily, starting from the day of induction or after the onset of clinical signs.

    • Monitor the animals for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and body weight changes.

    • At the end of the study, collect blood for cytokine analysis and joint tissues for histopathological examination.

  • Rationale: This model allows for the assessment of the therapeutic potential of the compounds in a chronic inflammatory disease setting, providing insights into their ability to modulate a dysregulated immune response.

Data Presentation: In Vivo Comparative Efficacy

ModelPrimary EndpointLevamisole (Expected Outcome)This compound (Hypothesized Outcome)
DTH Response Footpad Swelling (mm)Enhanced DTH responseTo be determined (Potentially altered response)
AIA Model Arthritis Score / Paw VolumeReduction in disease severityTo be determined (Potentially greater, lesser, or similar therapeutic effect)

Visualizing the Path Forward

To further clarify the proposed experimental design and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_compounds Test Compounds PBMCs Isolate PBMCs Lymph_Prolif Lymphocyte Proliferation (CFSE) PBMCs->Lymph_Prolif Cytokine Cytokine Profiling (Luminex/ELISA) PBMCs->Cytokine Macrophage Macrophage Phagocytosis Assay PBMCs->Macrophage DTH DTH Model (Mice) AIA AIA Model (Rats) Levamisole Levamisole Levamisole->Lymph_Prolif Levamisole->Cytokine Levamisole->Macrophage Levamisole->DTH Levamisole->AIA Hydroxy_Lev This compound Hydroxy_Lev->Lymph_Prolif Hydroxy_Lev->Cytokine Hydroxy_Lev->Macrophage Hydroxy_Lev->DTH Hydroxy_Lev->AIA Levamisole_MOA cluster_immune_cells Immune Cells Levamisole Levamisole T_Cell T-Lymphocyte Levamisole->T_Cell stimulates Macrophage Macrophage/ Monocyte Levamisole->Macrophage potentiates Activation Activation & Proliferation T_Cell->Activation Cytokines Cytokine Production T_Cell->Cytokines Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis Macrophage->Cytokines

Caption: Simplified signaling pathway of Levamisole's known immunomodulatory effects.

Conclusion

The validation of this compound's efficacy as an immunomodulator requires a systematic and comparative approach. By leveraging established in vitro and in vivo assays, researchers can build a comprehensive data package to understand its biological activity relative to its well-characterized parent compound, Levamisole. The experimental framework outlined in this guide provides a robust starting point for such an investigation. The insights gained from these studies will be invaluable for the drug development community in determining whether this compound holds promise as a novel immunomodulatory therapeutic with a potentially improved safety and efficacy profile.

References

  • Bilandzic, N., Mitak, M., & Simic, B. (2010). Levamisole increases leukocyte count and immunoglobulin levels in young boars. Slovenian Veterinary Research, 47(1), 13-19.
  • Chen, L. Y., Lin, Y. L., & Chiang, B. L. (2008). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical & Experimental Immunology, 151(1), 174–181.
  • Goldstein, G. (1978). Mode of action of levamisole.
  • Kouhpayeh, H. R., et al. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629.
  • Koukouritaki, S. B., et al. (1998). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 717-726.
  • Chandy, D. Y., et al. (2016). Immunomodulatory action of levamisole.
  • Lombard, C., et al. (1992). Immunological effects of levamisole in vitro.
  • Lombard, C., et al. (1992). Immunological Effects of Levamisole In Vitro. Semantic Scholar.
  • de Souza, N. E., et al. (2018). In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia. Acta Tropica, 185, 255-261.
  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®).
  • AIDS Clinical Trials Group. (2000, February).
  • Gjerde, H., et al. (2019). Plasma and Urine Levamisole in Clinical Samples Containing Benzoylecgonine: Absence of Aminorex. Journal of Analytical Toxicology, 43(4), 282-288.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Levamisole Hydrochloride?
  • Wikipedia. (2024). Levamisole.
  • PubChem. (n.d.). Levamisole.
  • FIP. (2022, December 16). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride.
  • Hanson, K. A., Nagel, D. L., & Heidrick, M. L. (1991). Immunomodulatory action of levamisole-I. Structural analysis and immunomodulating activity of levamisole degradation products. International Journal of Immunopharmacology, 13(6), 655-668.
  • Exploring the Efficacy and Safety of Levamisole Hydrochloride against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach. (2023, May 28). PubMed.
  • Renoux, G. (1980). The general immunopharmacology of levamisole. Drugs, 19(2), 89-99.
  • Schelstraete, B., et al. (2011). Pharmacokinetics of levamisole in cancer patients treated with 5-fluorouracil. European Journal of Clinical Pharmacology, 67(11), 1133-1140.
  • Stephenson, J., et al. (1995). Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer. Cancer Chemotherapy and Pharmacology, 35(5), 399-404.
  • de Souza, N. E., et al. (2018). In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Immunomodulatory Role of Levamisole Hydrochloride in Modern Medicine.

Sources

A Comparative Guide to Levamisole and its Primary Metabolite, 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, a nuanced understanding of a compound and its metabolic fate is critical for predicting efficacy, toxicity, and overall therapeutic potential. This guide provides an in-depth technical comparison of the well-known anthelmintic and immunomodulator, levamisole, and its principal human metabolite, 2-Hydroxy Levamisole (p-hydroxylevamisole). While extensive data exists for the parent drug, this guide consolidates the available information on its hydroxylated metabolite and proposes experimental frameworks for direct comparative analysis.

Introduction: From Parent Drug to Metabolite

Levamisole is the levorotatory isomer of tetramisole and was initially developed as an anthelmintic agent.[1] Beyond its success in treating parasitic worm infections in both veterinary and human medicine, levamisole was discovered to possess significant immunomodulatory properties.[2][3] This led to its investigation and use in a variety of conditions, including as an adjuvant in cancer therapy and in the treatment of autoimmune diseases.[4] However, its use in humans has been curtailed in some countries due to concerns about side effects, including agranulocytosis.[2]

Levamisole is extensively metabolized in the liver following administration.[5] One of the primary metabolic pathways is hydroxylation, leading to the formation of this compound, also referred to as p-hydroxylevamisole.[6] Understanding the biological activity of this major metabolite is crucial, as it may contribute to the therapeutic effects or the toxicity profile of the parent drug.

Mechanism of Action: A Tale of Two Functions

Levamisole exhibits a dual mechanism of action, targeting both the neuromuscular systems of parasites and the immune system of the host.

Anthelmintic Action

Levamisole acts as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes.[7] This leads to the spastic paralysis of the worms, which are then expelled from the host's body.[2]

Immunomodulatory Effects

Levamisole's immunomodulatory effects are more complex and are thought to involve multiple pathways. It has been shown to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[2][8] It can also potentiate monocyte and macrophage functions, including phagocytosis and chemotaxis.[8]

The precise contribution of this compound to these immunomodulatory effects is not well-documented in publicly available literature. It is plausible that the hydroxylated metabolite may retain, have altered, or lose the immunomodulatory activity of the parent compound. Further research is needed to elucidate its specific mechanism of action on immune cells.

Below is a diagram illustrating the proposed immunomodulatory signaling pathways of levamisole.

G cluster_0 Immune Cell Levamisole Levamisole Macrophage Macrophage / Monocyte Levamisole->Macrophage Stimulates T_Cell T-Cell Levamisole->T_Cell Enhances Response Phagocytosis Phagocytosis & Chemotaxis Macrophage->Phagocytosis Antibody Antibody Production T_Cell->Antibody Helps B-Cells T_Cell_Activation Activation & Proliferation T_Cell->T_Cell_Activation

Caption: Proposed immunomodulatory actions of Levamisole.

Comparative Physicochemical and Pharmacokinetic Properties

A direct comparison of the physicochemical and pharmacokinetic properties of levamisole and this compound is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyLevamisoleThis compound (p-hydroxylevamisole)Reference(s)
Chemical Formula C₁₁H₁₂N₂SC₁₁H₁₂N₂OS[9]
Molar Mass 204.29 g/mol 220.29 g/mol [9]
Route of Metabolism Hepatic (primary)Formed via hepatic hydroxylation of levamisole[5][6]
Plasma Half-life (t½) 3-4 hoursNot explicitly defined, but its excretion profile has been studied.[2][6]
Excretion Primarily renal (as metabolites)Excreted in urine, mainly in conjugation with glucuronic acid.[2][6]

Comparative Biological Activity: Knowns and Unknowns

While the biological activities of levamisole are well-characterized, there is a significant gap in the literature regarding the specific activities of this compound.

Biological ActivityLevamisoleThis compound (p-hydroxylevamisole)Reference(s)
Anthelmintic Activity Potent nAChR agonist causing spastic paralysis in nematodes.Activity not well-documented.[7]
Immunomodulatory Activity Enhances T-cell responses, stimulates phagocytosis by macrophages.Activity not well-documented, but its presence as a major metabolite suggests potential contribution to the overall immunomodulatory effect of levamisole administration.[2][6][8]
Toxicity Can cause agranulocytosis, nausea, dermatitis.Contribution to the overall toxicity of levamisole is not well understood.[2]

Proposed Experimental Workflow for Direct Comparison

To address the knowledge gap regarding the immunomodulatory activity of this compound, a direct comparative study with levamisole is warranted. Below is a proposed experimental workflow.

G cluster_0 Experimental Workflow cluster_1 Assays start Isolate Human PBMCs culture Culture PBMCs start->culture treatment Treat with Levamisole, this compound, or Control culture->treatment proliferation Lymphocyte Proliferation Assay (e.g., CFSE) treatment->proliferation phagocytosis Macrophage Phagocytosis Assay (e.g., using fluorescent beads) treatment->phagocytosis analysis Flow Cytometry Analysis proliferation->analysis phagocytosis->analysis results Compare Proliferation and Phagocytosis Rates analysis->results

Caption: Workflow for comparing immunomodulatory effects.

Detailed Experimental Protocol: In Vitro Macrophage Phagocytosis Assay

This protocol provides a framework for comparing the effects of levamisole and this compound on macrophage phagocytic activity.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Cell Plating:

  • Seed the macrophage cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

3. Treatment:

  • Prepare stock solutions of levamisole and this compound in a suitable solvent (e.g., sterile water or DMSO).

  • On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of levamisole, this compound, or a vehicle control. A typical concentration range to test for levamisole would be 1 µg/mL to 100 µg/mL.[2]

  • Incubate the cells with the compounds for a predetermined time (e.g., 24 hours).

4. Phagocytosis Assay:

  • Prepare a suspension of fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent microspheres) in serum-free medium.

  • After the treatment incubation, wash the cells with PBS and add the suspension of fluorescent particles to each well.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

5. Analysis:

  • After incubation, wash the cells thoroughly with cold PBS to remove non-phagocytosed particles.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.

  • Alternatively, visualize and quantify phagocytosis using fluorescence microscopy or flow cytometry.

6. Data Interpretation:

  • Compare the fluorescence intensity (or the percentage of phagocytic cells and the number of particles per cell if using microscopy or flow cytometry) between the control, levamisole-treated, and this compound-treated groups. An increase in fluorescence indicates enhanced phagocytosis.

Conclusion and Future Directions

Levamisole remains a compound of significant interest due to its dual anthelmintic and immunomodulatory activities. Its primary metabolite, this compound, is a key player in its pharmacokinetic profile, yet its biological activities remain largely unexplored. The lack of direct comparative data highlights a critical area for future research. Elucidating the immunomodulatory and potential anthelmintic properties of this compound will provide a more complete picture of levamisole's in vivo effects and may inform the development of new therapeutics with improved efficacy and safety profiles. The experimental workflow and protocol provided in this guide offer a starting point for researchers to undertake these important investigations.

References

  • Gholami, M. H., Rassouli, A., Mirzaei, S., & Hashemi, F. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

  • Adams, J. G. (1978). Pharmacokinetics of levamisole. The Journal of rheumatology. Supplement, 4, 137–142. [Link]

  • Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & drug disposition, 7(1), 71–89. [Link]

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). [Link]

  • Hanson, K. A., & Heidrick, M. L. (1991). Immunomodulatory action of levamisole--II. Enhancement of concanavalin a response by levamisole is associated with an oxidation degradation product of levamisole formed during lymphocyte culture. International journal of immunopharmacology, 13(6), 669–676. [Link]

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). [Link]

  • Sampson, D., & Lui, A. (1976). The effect of levamisole on cell-mediated immunity and suppressor cell function. Cancer research, 36(3), 952–955. [Link]

  • Gholami, M. H., Rassouli, A., Mirzaei, S., & Hashemi, F. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

  • Hadden, J. W., Coffey, R. G., Hadden, E. M., Lopez-Corrales, E., & Sunshine, G. H. (1975). Effects of levamisole and imidazole on lymphocyte proliferation and cyclic nucleotide levels. Cellular immunology, 20(1), 98–103. [Link]

  • Castillo, D. (2023). RAW 264.7 cell phagocytosis assay. Protocols.io. [Link]

  • Li, Y., et al. (2023). Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo. STAR Protocols, 4(1), 101940. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26879, Levamisole. PubChem. [Link]

  • Wikipedia. (n.d.). Levamisole. [Link]

  • Hadden, J. W., Coffey, R. G., Hadden, E. M., Lopez-Corrales, E., & Sunshine, G. H. (1975). Effects of levamisole and imidazole on lymphocyte proliferation and cyclic nucleotide levels. Cellular immunology, 20(1), 98–103. [Link]

  • Al-Sammarrae, W. A. M., Al-Jumaili, W. T. A., & Al-Andary, L. A. W. (2018). Biochemical, immunomodulatory and antioxidant properties of levamisole at different storage conditions and administration routes. Pakistan journal of pharmaceutical sciences, 31(5(Special)), 2217–2222. [Link]

  • Pediatric Oncall. (n.d.). Levamisole. [Link]

  • Miller, T. E. (1978). The effect of levamisole on the immune response. The Journal of the American Veterinary Medical Association, 172(10), 1159–1162. [Link]

  • Hadden, J. W., Coffey, R. G., Hadden, E. M., Lopez-Corrales, E., & Sunshine, G. H. (1975). Effects of levamisole and imidazole on lymphocyte proliferation and cyclic nucleotide levels. Cellular immunology, 20(1), 98–103. [Link]

  • Hadden, J. W., Coffey, R. G., Hadden, E. M., Lopez-Corrales, E., & Sunshine, G. H. (1975). Effects of levamisole and imidazole on lymphocyte proliferation and cyclic nucleotide levels. Cellular immunology, 20(1), 98–103. [Link]

  • Ziziphus jujuba “Huizao” Polysaccharides Exert Immunomodulatory Activity In Vitro and In Vivo by Modulating the TLR4/MAPK/NF-κB Signalling Pathway. (2024). Foods, 13(1), 1-19. [Link]

  • Woodard, S. L., et al. (2018). Plasma and Urine Levamisole in Clinical Samples Containing Benzoylecgonine: Absence of Aminorex. Journal of analytical toxicology, 43(4), 291–297. [Link]

  • de Lende, V. H., et al. (2023). Levamisole hydrochloride as an anthelmintic against Neoechinorhynchus buttnerae in juvenile Colossoma macropomum. Journal of fish diseases, 46(8), 803–811. [Link]

  • ResearchGate. (n.d.). In vitro anthelmintic activity of Levamisole (taken as positive...). [Link]

  • Bello, A. C., et al. (1975). Controlled test of anthelmintic activity of levamisole administered to calves via drinking water, subcutaneous injection, or alfalfa pellet premix. American journal of veterinary research, 36(6), 777–780. [Link]

  • Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.
  • Pérez-García, J., et al. (2021). In Vitro Anthelmintic Activity of a Hydroalcoholic Extract from Guazuma ulmifolia Leaves against Haemonchus contortus. Molecules (Basel, Switzerland), 26(17), 5377. [Link]

  • Mukhtarova, A. A. (1985). [Comparative analysis of the use of levamisole and pyrogenal in the treatment of multiple sclerosis]. Zhurnal nevropatologii i psikhiatrii imeni S.S. Korsakova (Moscow, Russia : 1952), 85(3), 366–367. [Link]

  • Abot, C., & Dairou, J. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Molecules (Basel, Switzerland), 26(17), 5377. [Link]

  • ResearchGate. (n.d.). Diverse bioactive metabolites from Penicillium sp. MMA derived from the red sea: structure identification and biological activity studies. [Link]

  • Li, Y., et al. (2024). Bioactivity-Guided Isolation of Secondary Metabolites with Antioxidant and Antimicrobial Activities from Camellia fascicularis. Molecules (Basel, Switzerland), 29(14), 3365. [Link]

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

  • FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. FIP.([Link])

Sources

A Comparative Guide to the Biological Activities of Levamisole's Hydroxylated Metabolites: p-Hydroxylevamisole and the Enigmatic 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Levamisole's Dual Identity and Metabolic Transformation

Levamisole, the levorotatory isomer of tetramisole, is a synthetic imidazothiazole derivative with a well-established dual pharmacology.[1] It is widely used in veterinary medicine as a potent anthelmintic agent against a broad spectrum of gastrointestinal and pulmonary nematodes.[1] Its mechanism of action in this context is the stimulation of nicotinic acetylcholine receptors in parasitic worm muscles, leading to spastic paralysis and expulsion of the parasite.[1][2]

Beyond its antiparasitic properties, Levamisole has demonstrated significant immunomodulatory effects.[3][4] It has been shown to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses through the activation and proliferation of T-lymphocytes.[3][5] This has led to its historical use in human medicine as an adjuvant therapy for colorectal cancer and in the treatment of rheumatoid arthritis.[3]

Levamisole is rapidly absorbed and extensively metabolized in the liver, with a relatively short plasma half-life of 3-4 hours.[1] Its metabolites are primarily excreted through the kidneys.[1] One of the key metabolic pathways is hydroxylation of the phenyl ring, leading to the formation of hydroxylated isomers.[6] This guide will focus on the comparison, to the extent that current literature allows, between p-hydroxylevamisole (hydroxylation at the para position) and the lesser-known 2-Hydroxy Levamisole (hydroxylation at the ortho position).

p-Hydroxylevamisole: The Profile of a Major Metabolite

p-Hydroxylevamisole is a well-documented and significant metabolite of Levamisole in humans.[6] Following oral administration of Levamisole, p-hydroxylevamisole is readily detected in both plasma and urine.[6][7]

Pharmacokinetic Profile

Studies in healthy volunteers and cancer patients have elucidated the pharmacokinetic profile of p-hydroxylevamisole. After a single 150 mg oral dose of levamisole in healthy volunteers, the cumulative urinary recovery of p-hydroxylevamisole was found to be approximately 12.4% of the administered dose after enzymatic hydrolysis, indicating that it is a major metabolite.[6] The majority of this metabolite is excreted in a conjugated form with glucuronic acid.[6] In cancer patients receiving high-dose levamisole, peak plasma concentrations of p-hydroxylevamisole were found to be about 5% of the parent drug.[7]

Biological Activity: A Question of Inertness

Despite being a major metabolite, there is a conspicuous absence of evidence in the scientific literature to suggest that p-hydroxylevamisole retains significant biological activity, either anthelmintic or immunomodulatory. The focus of most pharmacological studies has remained on the parent compound, Levamisole, and another active metabolite, aminorex, which exhibits amphetamine-like stimulant effects.[1][8]

The addition of a hydroxyl group to the phenyl ring significantly increases the polarity of the molecule. This alteration would likely hinder its ability to cross biological membranes, including the blood-brain barrier and the cuticle of nematodes, which could explain a potential reduction or loss of activity compared to the more lipophilic parent drug.

This compound: An Uncharacterized Isomer

In stark contrast to p-hydroxylevamisole, there is a profound lack of information in the published scientific literature regarding the formation, pharmacokinetics, and biological activity of this compound. Extensive searches of chemical and biological databases have not yielded any studies that have isolated, synthesized, or evaluated the activity of this particular isomer.

This significant knowledge gap makes a direct comparison of the biological activities of this compound and p-hydroxylevamisole impossible at this time. The absence of data could imply that 2-hydroxylation is a minor or non-existent metabolic pathway for Levamisole in most species, or that the resulting metabolite is rapidly conjugated and excreted without exerting any significant biological effects.

A Framework for Future Comparative Analysis

To address the current void in our understanding, a systematic investigation into the biological activities of both 2-Hydroxy and p-hydroxy Levamisole is warranted. Such a study would provide valuable insights into the structure-activity relationships of Levamisole's metabolites and could potentially uncover novel pharmacological properties.

Hypothetical Considerations for Activity

From a medicinal chemistry perspective, the position of the hydroxyl group on the phenyl ring could theoretically influence biological activity. An ortho-hydroxyl group, as in this compound, could potentially engage in intramolecular hydrogen bonding with the nitrogen atom of the imidazothiazole ring system. This could alter the conformation of the molecule and its ability to bind to its target receptors. Furthermore, the electronic properties of the phenyl ring would be differentially affected by ortho versus para substitution, which could also impact receptor binding and overall activity.

Proposed Experimental Workflow for Comparative Analysis

A comprehensive comparison would necessitate the synthesis of both hydroxylated isomers and their subsequent evaluation in a battery of in vitro and in vivo assays.

G cluster_synthesis Chemical Synthesis cluster_anthelmintic Anthelmintic Activity Assays cluster_immuno Immunomodulatory Activity Assays cluster_data Data Analysis & Comparison synthesis_2OH Synthesis of This compound in_vitro_nematode In Vitro Nematode Paralysis Assay (e.g., C. elegans) synthesis_2OH->in_vitro_nematode in_vivo_nematode In Vivo Murine Nematode Infection Model (e.g., H. polygyrus) synthesis_2OH->in_vivo_nematode t_cell_prolif T-Cell Proliferation Assay (e.g., using PBMC) synthesis_2OH->t_cell_prolif cytokine_profiling Cytokine Release Profiling (e.g., ELISA, Luminex) synthesis_2OH->cytokine_profiling synthesis_4OH Synthesis of p-Hydroxylevamisole synthesis_4OH->in_vitro_nematode synthesis_4OH->in_vivo_nematode synthesis_4OH->t_cell_prolif synthesis_4OH->cytokine_profiling data_analysis Comparative Analysis of: - EC50/IC50 values - Efficacy in vivo - Cytokine profiles in_vitro_nematode->data_analysis in_vivo_nematode->data_analysis t_cell_prolif->data_analysis cytokine_profiling->data_analysis

Caption: Proposed experimental workflow for the comparative analysis of 2-Hydroxy and p-hydroxylevamisole.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be essential in a comparative study.

Protocol 1: In Vitro Anthelmintic Activity - C. elegans Paralysis Assay

Objective: To determine and compare the potency of this compound and p-hydroxylevamisole in inducing paralysis in the model nematode, Caenorhabditis elegans.

Materials:

  • Wild-type (N2) C. elegans (synchronized L4 stage)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 buffer

  • This compound and p-hydroxylevamisole stock solutions (in DMSO)

  • Levamisole hydrochloride (positive control)

  • DMSO (vehicle control)

  • 24-well microtiter plates

  • Dissecting microscope

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, p-hydroxylevamisole) and Levamisole HCl in M9 buffer. The final concentrations should span a wide range to determine a dose-response curve (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO in M9 buffer).

  • Add 100 µL of each compound dilution or control to the wells of a 24-well plate.

  • Synchronize C. elegans to the L4 stage. Wash the worms off NGM plates with M9 buffer and collect them in a centrifuge tube.

  • Allow the worms to settle by gravity, remove the supernatant, and resuspend in fresh M9 buffer.

  • Adjust the worm concentration to approximately 20-30 worms per 10 µL.

  • Add 10 µL of the worm suspension to each well of the 24-well plate.

  • Incubate the plates at 20°C.

  • At regular time intervals (e.g., 30, 60, 90, 120 minutes), observe the worms under a dissecting microscope.

  • A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

  • For each well, count the number of paralyzed and non-paralyzed worms.

  • Calculate the percentage of paralyzed worms at each time point for each concentration.

  • Plot the percentage of paralysis against time for each concentration and determine the EC50 (the concentration that causes paralysis in 50% of the worms) at a specific time point (e.g., 60 minutes).

Protocol 2: In Vitro Immunomodulatory Activity - T-Cell Proliferation Assay

Objective: To assess and compare the ability of this compound and p-hydroxylevamisole to stimulate the proliferation of human T-lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as a T-cell mitogen).

  • This compound and p-hydroxylevamisole stock solutions (in DMSO).

  • Levamisole hydrochloride (positive control).

  • DMSO (vehicle control).

  • 96-well flat-bottom culture plates.

  • Cell proliferation reagent (e.g., BrdU or WST-1).

  • Microplate reader.

Procedure:

  • Isolate PBMCs from fresh human blood.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds and controls in complete RPMI-1640 medium.

  • Add 50 µL of the compound dilutions to the appropriate wells.

  • Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulate T-cell proliferation. Include wells with cells and mitogen only (positive control for proliferation) and cells with medium only (negative control).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • For the final 4-18 hours of incubation (depending on the reagent), add the cell proliferation reagent (e.g., BrdU) to each well according to the manufacturer's instructions.

  • Terminate the assay and measure the proliferation according to the manufacturer's protocol (e.g., by measuring the absorbance using a microplate reader).

  • Calculate the stimulation index for each compound concentration by dividing the absorbance of the compound-treated wells by the absorbance of the mitogen-only control wells.

  • Plot the stimulation index against the compound concentration to determine the dose-response relationship.

Summary of Potential Comparative Data

The following table illustrates how quantitative data from the proposed experiments could be structured for a clear comparison. At present, this table remains hypothetical due to the lack of available data for the hydroxylated metabolites.

CompoundAnthelmintic Activity (C. elegans Paralysis Assay)Immunomodulatory Activity (T-Cell Proliferation)
EC50 (µM) at 60 min Maximal Stimulation Index
Levamisole Known ValueKnown Value
p-Hydroxylevamisole To be determinedTo be determined
This compound To be determinedTo be determined

Conclusion

While p-hydroxylevamisole is a recognized major metabolite of Levamisole, the current body of scientific literature provides no evidence of it possessing significant biological activity. The other hydroxylated isomer, this compound, remains entirely uncharacterized. Therefore, a direct, evidence-based comparison of the activities of these two metabolites is not currently possible. This guide has outlined the existing knowledge and, more importantly, has provided a clear experimental framework for future research that would be necessary to fill this knowledge gap. The synthesis and subsequent biological evaluation of these compounds are critical next steps to fully understand the structure-activity relationships of Levamisole's metabolites and to potentially uncover novel therapeutic agents.

References

  • Hansen, A. N., Bendiksen, C. D., Sylvest, L., Friis, T., Staerk, D., Jørgensen, F. S., Olsen, C. A., & Houen, G. (2012). Synthesis and antiangiogenic activity of N-alkylated levamisole derivatives. PLoS One, 7(9), e45405. [Link]

  • Hu, Y., Weng, J., & He, X. (2022). Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues. Foods, 11(18), 2843. [Link]

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). U.S. Department of Justice.
  • Gholami, M. H., Rassouli, A., Mirzaei, S., & Hashemi, F. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

  • Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & drug disposition, 7(1), 71–89. [Link]

  • Quattrocchi, O. A., & O'Brien, M. J. (1991). Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer. Cancer, 68(7), 1439-1444.
  • Wikipedia contributors. (2024, January 12). Levamisole. In Wikipedia, The Free Encyclopedia. [Link]

  • Koyama, K., Oshi, T., Ishii, A., & Deguchi, T. (1983). Levamisole: metabolic fate of levamisole in rats, dogs and monkey. Oyo yakuri. Pharmacometrics, 26(5), 869-876.
  • Gholami, M. H., Rassouli, A., Mirzaei, S., & Hashemi, F. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629.
  • ResearchGate. (n.d.). Immunomodulatory action of levamisole. [Link]

  • Cheng, C., Jeong, Y. S., & Jusko, W. J. (2025). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. European Journal of Pharmaceutical Sciences, 194, 106698.
  • Gholami, M. H., Rassouli, A., Mirzaei, S., & Hashemi, F. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Bibliomed. [Link]

  • Hansen, A. N., et al. (2012).
  • Martin, R. J., & Robertson, A. P. (1991). Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle. The Journal of pharmacology and experimental therapeutics, 259(2), 857–864.
  • Buxton, S. K., & Green, J. L. (2011). The New Anthelmintic Tribendimidine is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist. PLOS Neglected Tropical Diseases, 5(3), e1033.
  • Al-Ostoot, F. H., & Al-Sultani, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Iaroshenko, V. O., et al. (2017). Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents. Scientific reports, 7(1), 41061.
  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). U.S. Department of Justice.
  • Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & drug disposition, 7(1), 71–89.
  • Kinter, M., & Kinter, T. (2020). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. American journal of veterinary research, 81(10), 803–810.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. RSC medicinal chemistry, 15(9), 2415-2426.
  • Losacker, M., Hundertmark, M., Zörntlein, S., Röhrich, J., & Hess, C. (2022). Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Drug testing and analysis, 14(6), 1053–1064.
  • Losacker, M., Hundertmark, M., Zörntlein, S., Röhrich, J., & Hess, C. (2022).
  • Cheng, C., Jeong, Y. S., & Jusko, W. J. (2025). Meta-Analysis of Levamisole Pharmacokinetics Across Diverse Species.
  • Losacker, M., Hundertmark, M., Zörntlein, S., Röhrich, J., & Hess, C. (2022). Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Drug testing and analysis, 14(6), 1053–1064.
  • Govert, J. A., & Gutterman, J. U. (1980). Levamisole: evidence for activity on human haemopoietic progenitor cells. British journal of cancer, 41(1), 40–46.
  • Bioengineer.org. (2025). Comparative Pharmacokinetics of Levamisole Across Species.
  • Quattrocchi, O. A., & O'Brien, M. J. (1991). Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer. Cancer, 68(7), 1439-1444.
  • Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA.
  • Wikipedia contributors. (2024, January 12). Levamisole. In Wikipedia, The Free Encyclopedia.
  • Al-Hadiya, Z. H. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(19), 6296.
  • Yazar, E., et al. (2023). Pharmacokinetics of liposomal levamisole after oral, intramuscular, and subcutaneousadministration in sheep. Turkish Journal of Veterinary and Animal Sciences, 47(2), 118-125.

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Hydroxy Levamisole Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of Levamisole, understanding the specificity of antibodies directed against its metabolites is paramount. This guide provides an in-depth comparison of the cross-reactivity of antibodies targeting 2-Hydroxy Levamisole, a key metabolite. We will delve into the underlying principles of antibody cross-reactivity, present a framework for its evaluation, and provide actionable experimental protocols.

Introduction: The Importance of Specificity in Levamisole Metabolite Detection

Levamisole, an anthelmintic drug, has a complex metabolic profile and is known for its immunomodulatory effects.[1][2] It is extensively metabolized in the liver, with a relatively short plasma half-life of 3-4 hours.[2] Consequently, monitoring its metabolites, such as this compound, is often more informative for assessing exposure and studying its biological effects.

Immunoassays are powerful tools for the detection and quantification of such metabolites. However, the structural similarity between the parent drug and its various metabolic products presents a significant challenge: antibody cross-reactivity. An antibody raised against this compound may also bind to Levamisole or other structurally related metabolites, leading to inaccurate quantification and misinterpretation of data.[3][4] Therefore, a thorough characterization of antibody specificity is not merely a technical exercise but a prerequisite for generating reliable and reproducible scientific data.

Understanding the Basis of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, designed to bind to a specific antigen (in this case, this compound), also binds to other, structurally similar molecules.[3] This phenomenon is governed by the degree of structural homology between the target analyte and potential cross-reactants.

To visualize the potential for cross-reactivity, let's examine the chemical structures of Levamisole and its hydroxylated metabolite.

Caption: Structural comparison of Levamisole and p-hydroxy-levamisole.

The addition of a hydroxyl group in this compound creates a distinct epitope for antibody recognition. However, the core imidazothiazole structure remains identical to the parent compound, providing a structural basis for potential cross-reactivity. The critical question for any immunoassay is the degree to which the antibody can discriminate between these two structures.

Competitive Analysis: A Framework for Evaluating Cross-Reactivity

A systematic evaluation of cross-reactivity is essential when selecting or developing an antibody for a specific application. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for this purpose.[3][5][6] This technique measures the ability of various compounds (cross-reactants) to compete with the target analyte (this compound) for binding to the antibody.

The results are typically expressed as a percentage of cross-reactivity, calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of Cross-Reactant at 50% inhibition) x 100

A lower percentage indicates higher specificity of the antibody for this compound.

Comparative Data Table

While specific cross-reactivity data for commercially available this compound antibodies is often proprietary, the following table provides a template for how such data should be presented. Researchers should demand this level of characterization from their antibody suppliers.

Compound Antibody A (% Cross-Reactivity) Antibody B (% Cross-Reactivity) Antibody C (% Cross-Reactivity)
This compound 100 100 100
Levamisole< 1%5%10%
Aminorex< 0.1%< 0.5%1%
Tetramisole< 1%6%12%
Other related metabolitesNot Detected< 1%< 2%

This is a hypothetical data table for illustrative purposes.

Interpretation of the Data:

  • Antibody A demonstrates the highest specificity for this compound, with minimal cross-reactivity to the parent compound and other metabolites. This antibody would be ideal for applications requiring precise quantification of this compound.

  • Antibody B shows a moderate degree of cross-reactivity, which may be acceptable for some screening applications but could lead to an overestimation of this compound in samples containing high concentrations of Levamisole.

  • Antibody C exhibits significant cross-reactivity and would not be suitable for applications demanding high specificity.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To ensure the trustworthiness of your results, it is crucial to have a self-validating experimental system. The following protocol provides a detailed, step-by-step methodology for a competitive ELISA to assess the cross-reactivity of a this compound antibody.

Workflow Diagram

ELISA_Workflow start Start coat Coat Plate with This compound-Protein Conjugate start->coat wash1 Wash Plate coat->wash1 block Block with BSA Solution wash1->block wash2 Wash Plate block->wash2 prepare_mix Prepare Antibody/ Analyte Mixtures wash2->prepare_mix add_mix Add Mixtures to Wells prepare_mix->add_mix incubate Incubate add_mix->incubate wash3 Wash Plate incubate->wash3 add_secondary Add Enzyme-Labeled Secondary Antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash Plate incubate2->wash4 add_substrate Add Substrate wash4->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data & Calculate % Cross-Reactivity read->analyze end End analyze->end

Caption: Competitive ELISA workflow for cross-reactivity testing.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-2-Hydroxy Levamisole primary antibody

  • This compound standard

  • Potential cross-reactants (e.g., Levamisole, Aminorex, Tetramisole)

  • This compound-protein conjugate (for coating)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution and 50 µL of the diluted primary antibody to respective wells.

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Plot the absorbance values against the log of the concentration for the this compound standard and each cross-reactant.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each compound using the formula provided earlier.

Conclusion: Making an Informed Decision

The selection of an antibody for the detection of this compound should be guided by a rigorous assessment of its cross-reactivity profile. By employing a systematic approach, such as the competitive ELISA protocol detailed in this guide, researchers can ensure the specificity and reliability of their immunoassays. Insisting on comprehensive cross-reactivity data from commercial suppliers and, when necessary, performing in-house validation are critical steps toward generating high-quality, reproducible data in the study of Levamisole and its metabolites.

References

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). Retrieved from [Link]

  • Wikipedia. (2024). Levamisole. Retrieved from [Link]

  • Gundert-Remy, U., & Janssen, W. (1978). Pharmacokinetics of levamisole. J Rheumatol Suppl, 4, 137-42. Retrieved from [Link]

  • Ye, G., et al. (1991). Metabolism of levamisole, an anti-colon cancer drug, by human intestinal bacteria. Xenobiotica, 21(6), 737-50. Retrieved from [Link]

  • Hofmaier, T., et al. (2014). Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine like actions at monoamine transporters. Neurochem Int, 73, 32-41. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Competitive ELISA. Retrieved from [Link]

  • Patsnap. (2025). How Do Competitive and Indirect ELISA Differ?. Retrieved from [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1475-1483. Retrieved from [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Espinoza, L. R., et al. (2012). Levamisole-induced vasculitis. The American journal of the medical sciences, 344(3), 238-41. Retrieved from [Link]

  • Pearson, T., et al. (2018). Levamisole-Induced Vasculitis. Cureus, 10(2), e2197. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of tetramisole, levamisole, and dexamisole, and metabolic.... Retrieved from [Link]

  • Jin, J., et al. (2023). Suspected Levamisole-Induced Antineutrophil Cytoplasmic Antibody Vasculitis and Diffuse Alveolar Hemorrhage in a Person Who Uses Cocaine. Annals of Internal Medicine: Clinical Cases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Levamisole. PubChem Compound Summary for CID 26879. Retrieved from [Link].

  • Gulati, S., & Cunningham, M. (2018). Levamisole adulterated cocaine associated ANCA vasculitis: review of literature and update on pathogenesis. Journal of community hospital internal medicine perspectives, 8(6), 337-340. Retrieved from [Link]

  • DermNet. (n.d.). Levamisole-adulterated cocaine vasculopathy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of levamisole and dexamisole. Levamisole Dexamisole. Retrieved from [Link]

  • Walsh, N. M. G., et al. (2010). Cutaneous Vasculopathy Associated with Levamisole-Adulterated Cocaine. The American Journal of Dermatopathology, 32(8), 821-825. Retrieved from [Link]

  • Singh, A., et al. (2017). Levamisole-Induced Leukocytoclastic Vasculitis with Negative Serology in a Cocaine User. The American Journal of Case Reports, 18, 641-644. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo vs. In Vitro Effects of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth technical comparison of the in vivo and in vitro effects of 2-Hydroxy Levamisole, a major metabolite of the well-known immunomodulatory and anthelmintic drug, levamisole. While direct research on this compound is limited, this guide synthesizes available data on the parent compound to infer and discuss the potential activities of its primary metabolite, offering a framework for future investigation.

Introduction: The Significance of a Metabolite

Levamisole has a long history of use in both human and veterinary medicine, initially as an anthelmintic and later as an immunomodulatory agent in the treatment of various diseases, including cancer.[1][2] However, the effects of a drug administered in vivo are often not solely attributable to the parent compound. Metabolism in the liver and other tissues can produce a range of metabolites, each with its own potential biological activity.[3] this compound, also known as p-hydroxylevamisole, is a primary product of levamisole's extensive hepatic metabolism.[4][5] Understanding the bioactivity of this metabolite is crucial for a complete picture of levamisole's mechanism of action and for the development of more targeted therapeutics.

This guide will explore the known effects of levamisole in both whole organism (in vivo) and isolated cellular (in vitro) systems, with a critical analysis of how these effects might be influenced or directly caused by the formation of this compound.

In Vivo Effects: A Whole Organism Perspective

In vivo studies provide a complex, integrated view of a drug's effects, encompassing absorption, distribution, metabolism, and excretion (ADME), as well as its impact on interconnected physiological systems.

Pharmacokinetics and Metabolism of Levamisole to this compound

Following oral administration, levamisole is rapidly absorbed and extensively metabolized in the liver.[1][6] A significant portion of the administered dose is converted to p-hydroxylevamisole, which is then often conjugated with glucuronic acid before excretion in the urine.[5] This metabolic pathway underscores the systemic exposure of the body to this compound following levamisole administration.

Diagram: In Vivo Metabolism of Levamisole

G Levamisole Levamisole (Administered Drug) Liver Hepatic Metabolism (Oxidation) Levamisole->Liver Absorption Metabolite This compound (p-hydroxylevamisole) Liver->Metabolite Phase I Metabolism Conjugation Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Excretion Urinary Excretion Conjugation->Excretion Phase II Metabolism

Caption: Metabolic pathway of levamisole to this compound in vivo.

Immunomodulatory Effects

Levamisole is known to have immunomodulatory properties, although its effects can be inconsistent and dependent on the immune status of the individual.[7] It has been shown to restore depressed immune function by stimulating T-cell activation and proliferation and enhancing the function of phagocytic cells like macrophages.[1] Given that this compound is a major metabolite, it is plausible that it contributes to or is responsible for some of these immunomodulatory effects observed in vivo.

Anti-Angiogenic and Anti-Tumor Activity

In vivo studies have demonstrated that levamisole can inhibit tumor growth, an effect that has been linked to its anti-angiogenic properties.[2][8] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting this process, levamisole may exert its anti-cancer effects. As with its immunomodulatory actions, the role of this compound in mediating these anti-angiogenic effects in vivo remains an important area for investigation.

In Vitro Effects: Isolating Cellular Mechanisms

In vitro studies allow for the investigation of a compound's direct effects on specific cell types and molecular pathways in a controlled environment, free from the complexities of a whole organism.

Direct Effects on Immune Cells

In vitro studies have shown that levamisole can directly impact the function of various immune cells:

  • Lymphocytes: Levamisole has been reported to augment the proliferative response of lymphocytes to antigens.[9] This suggests a direct stimulatory effect on T-cells, a key component of the adaptive immune system.

  • Macrophages: Levamisole can enhance the production of certain cytokines, such as IL-1, by macrophages, while inhibiting others like IL-6 and TNF.[10] This differential regulation of cytokine production highlights the nuanced effects of the compound on innate immune cells.

It is critical to consider that when levamisole is added to in vitro cultures, some degree of metabolism by the cells themselves may occur, potentially generating this compound. However, the direct application of synthesized this compound in these assays is necessary to definitively attribute these effects to the metabolite.

Anti-Angiogenic Effects on Endothelial Cells

In vitro co-culture models of angiogenesis have demonstrated that levamisole can inhibit the proliferation and differentiation of endothelial cells, the primary cells involved in forming new blood vessels.[8][11] This direct effect on endothelial cells provides a mechanistic basis for the anti-angiogenic activity observed in vivo. The specific contribution of this compound to this process is an area ripe for further research.

Diagram: In Vitro Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays ImmuneCells Immune Cells (Lymphocytes, Macrophages) Proliferation Proliferation Assay ImmuneCells->Proliferation Cytokine Cytokine Production Assay ImmuneCells->Cytokine Phagocytosis Phagocytosis Assay ImmuneCells->Phagocytosis EndothelialCells Endothelial Cells Angiogenesis Tube Formation Assay EndothelialCells->Angiogenesis Compound This compound (or Levamisole) Compound->ImmuneCells Compound->EndothelialCells

Caption: A generalized workflow for in vitro assays to assess the effects of this compound.

Comparative Analysis: Bridging the In Vivo/In Vitro Gap

The primary challenge in comparing the in vivo and in vitro effects of this compound is the current lack of direct experimental evidence for the metabolite itself. However, by analyzing the data for the parent compound, we can formulate key questions and hypotheses for future research:

FeatureIn Vivo Observations (Levamisole)In Vitro Observations (Levamisole)Potential Role of this compound
Metabolism Rapid and extensive conversion to p-hydroxylevamisole.[4][5]Cellular metabolism may occur but is not well-characterized.As a major metabolite, it is likely a key bioactive molecule in vivo.
Immunomodulation Restoration of depressed immune function, T-cell stimulation.[1]Direct effects on lymphocyte proliferation and macrophage cytokine production.[9][10]Could be the primary mediator of the observed immunomodulatory effects.
Anti-Angiogenesis Inhibition of tumor growth in animal models.[8]Inhibition of endothelial cell proliferation and differentiation.[8][11]May directly inhibit endothelial cell function, contributing to the in vivo anti-tumor effect.

Causality and Experimental Design: The discrepancies often observed between in vivo and in vitro results can be attributed to the complexities of a living system. Factors such as bioavailability, tissue-specific metabolism, and interactions with other cell types and signaling molecules can all influence a drug's ultimate effect. To deconvolve the specific contributions of this compound, future studies should focus on:

  • Direct In Vitro Testing: Utilizing synthesized this compound in a battery of cell-based assays (e.g., lymphocyte proliferation, macrophage activation, endothelial cell tube formation) to determine its intrinsic activity.

  • Comparative In Vivo Studies: Administering both levamisole and this compound in animal models and comparing their effects on immune responses and disease progression.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the plasma concentrations of levamisole and this compound with the observed biological effects in vivo.

Experimental Protocols

To facilitate further research in this area, the following are detailed, step-by-step methodologies for key in vitro experiments.

Protocol 1: Lymphocyte Proliferation Assay

This assay measures the effect of a compound on the proliferation of lymphocytes, typically in response to a stimulant.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Phytohemagglutinin (PHA) as a mitogenic stimulant.

  • This compound (synthesized and purified).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT-based).

  • 96-well cell culture plates.

  • Liquid scintillation counter or microplate reader.

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Add 50 µL of PHA (final concentration of 5 µg/mL) or medium alone (unstimulated control) to the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

Protocol 2: Macrophage Phagocytosis Assay

This assay assesses the ability of macrophages to engulf foreign particles, a key function of the innate immune system.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • DMEM culture medium supplemented with 10% FBS and antibiotics.

  • Fluorescently labeled zymosan particles or E. coli.

  • This compound.

  • Trypan blue solution.

  • Fluorimeter or fluorescence microscope.

Procedure:

  • Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate for 24 hours.

  • Add fluorescently labeled zymosan particles to each well at a particle-to-cell ratio of 10:1.

  • Incubate for 1 hour at 37°C to allow for phagocytosis.

  • Wash the cells three times with cold PBS to remove non-ingested particles.

  • Add Trypan blue solution to quench the fluorescence of any remaining extracellular particles.

  • Lyse the cells and measure the intracellular fluorescence using a fluorimeter, or visualize and quantify phagocytosis using a fluorescence microscope.

Conclusion and Future Directions

While the direct biological activities of this compound remain largely uncharacterized, its position as a major metabolite of levamisole strongly suggests its involvement in the parent drug's in vivo effects. The immunomodulatory and anti-angiogenic properties observed with levamisole provide a compelling starting point for investigating the specific actions of its hydroxylated metabolite. By employing the rigorous in vitro protocols outlined in this guide and designing well-controlled in vivo experiments, researchers can begin to elucidate the precise role of this compound. This knowledge will not only enhance our understanding of levamisole's pharmacology but also pave the way for the potential development of novel therapeutics that harness the specific activities of this key metabolite.

References

  • Comparison of immunomodulatory effects of free and liposomal levamisole administered intraperitoneally to r
  • Siwicki AK, Anderson DP. Comparisons of nonspecific and specific immunomodulation by oxolinic acid, oxytetracycline and levamisole in salmonids.
  • LEVAMISOLE (Trade Name: Ergamisol®). DEA Diversion Control Division.
  • Kouassi E, Caillé G, Léry L, Larivière L, Vézina M. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Eur J Drug Metab Pharmacokinet. 2013;38(3):187-96.
  • EMEA. Levamisole. 41-6-levamisole.pdf.
  • Goldstein G. Mode of action of levamisole.
  • The Fleischman Lab. Protocols.
  • Stanley S, Knych H, Gaskill C, et al. Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. J Am Vet Med Assoc. 2024;262(9):1-9.
  • Hess J, Meissonnier G, Raje S, et al. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS.
  • Chandy A, Kumar P, Kumar Y. Immunomodulatory action of levamisole.
  • Guillou PJ, Ramsden CW, Giles GR. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant. Br J Surg. 1986;73(11):922-6.
  • Gholappour P, Khodayari H, Khodayari S, et al. The potential immunomodulatory effect of levamisole in humans and farm animals. J Adv Vet Anim Res. 2023;10(4):620-629.
  • Stanley S, Knych H, Gaskill C, et al. Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. J Am Vet Med Assoc. 2024;262(9):1-9.
  • Lonza. Macrophage Polarization and Phagocytosis Assay - Instruction for use.
  • Joffe AM, Bakalar MH, Fletcher DA. Macrophage phagocytosis assay with reconstituted target particles.
  • Cheng C, Jeong Y, Jusko WJ. Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. J Pharmacokinet Pharmacodyn. 2025;52(5):485-502.
  • Friis T, Engel AM, Klein BM, Rygaard J, Houen G. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. Angiogenesis. 2005;8(1):25-34.
  • Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo. STAR Protocols. 2022;3(2):101340.
  • Borden EC, Groveman DS, Nasca T, et al. Immunological effects of levamisole in vitro. Cancer Immunol Immunother. 1991;34(1):51-6.
  • Borden EC, Groveman DS, Nasca T, et al. Immunological Effects of Levamisole In Vitro. Semantic Scholar. 1991.
  • Houen G, Engel AM, Jørgensen A, et al. Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro. APMIS. 2013;121(11):1089-100.
  • Suttles J, Stout RD. The antitumor effects of levamisole in mice are mediated by NC-1.1+ cells. Cancer Immunol Immunother. 1993;37(3):189-94.
  • Leukocyte Proliferation Assay.
  • Otterness IG, Lachman LB, Bliven ML. Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages.
  • Kumar D, Kumar N, Singh SK, et al. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice. PLoS One. 2012;7(9):e45405.
  • Cheng C, Jeong Y, Jusko WJ. Comparative Pharmacokinetics of Levamisole Across Species. BIOENGINEER.ORG. 2025.
  • Symoens J, Rosenthal M. Immunomodulatory effects of levamisole. J Reticuloendothel Soc. 1977;21(3):175-221.
  • Gholappour P, Khodayari H, Khodayari S, et al. The potential immunomodulatory effect of levamisole in humans and farm animals. J Adv Vet Anim Res. 2023;10(4):620-629.
  • Houen G, Engel AM, Jørgensen A, et al. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro. MDPI. 2013.

Sources

A Comparative Guide to the Validation of 2-Hydroxy Levamisole as a Biomarker for Levamisole Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for a Reliable Biomarker

Levamisole, a drug initially developed as an antihelminthic agent for both human and veterinary use, has seen its therapeutic applications in humans largely discontinued in many countries due to significant side effects, including agranulocytosis.[1][2] However, its immunomodulatory properties have led to its investigation in various other clinical contexts, such as in combination therapy for certain cancers and autoimmune disorders.[2][3][4][5]

In recent years, Levamisole has gained notoriety for a different reason: its widespread use as an adulterant in illicit cocaine.[6][7][8][9] The Drug Enforcement Agency (DEA) has estimated that a significant majority of seized cocaine in the United States is laced with Levamisole.[9] This poses a serious public health concern, as the consumption of Levamisole-adulterated cocaine is associated with severe health risks, including neutropenia, agranulocytosis, vasculitis, and skin necrosis.[1][7][10] The presence of Levamisole in cocaine is hypothesized to either increase the bulk of the product for higher profits or to potentiate the psychoactive effects of cocaine.[9]

Given the clandestine nature of its consumption and the severe health consequences, the ability to accurately detect exposure to Levamisole is of paramount importance in both clinical and forensic toxicology. While the parent drug, Levamisole, can be detected in biological fluids, its relatively short half-life of about 5.6 hours presents a narrow window for detection.[11][12] This necessitates the identification and validation of a more persistent biomarker. 2-Hydroxy Levamisole, a major metabolite of Levamisole, emerges as a promising candidate for this purpose due to its potential for a longer detection window.[12]

This guide provides a comprehensive comparison of the analytical methodologies for the validation of this compound as a biomarker of Levamisole exposure, intended for researchers, scientists, and drug development professionals.

The Metabolic Journey: From Levamisole to this compound

Upon ingestion, Levamisole undergoes extensive metabolism in the liver.[11][13] One of the primary metabolic pathways is hydroxylation, leading to the formation of various hydroxylated metabolites.[12][14][15] Among these, p-hydroxylevamisole (commonly referred to as this compound) is a significant product.[11] This metabolite is then often conjugated with glucuronic acid before being excreted in the urine.[11][15] The detection of this compound, particularly after enzymatic hydrolysis of its glucuronide conjugate, can significantly extend the window of detection for Levamisole exposure.[11]

cluster_0 Metabolism of Levamisole Levamisole Levamisole Hydroxylation Hepatic Hydroxylation Levamisole->Hydroxylation Hydroxy_Levamisole This compound Hydroxylation->Hydroxy_Levamisole Conjugation Glucuronidation Hydroxy_Levamisole->Conjugation Conjugated_Metabolite This compound Glucuronide Conjugation->Conjugated_Metabolite Excretion Urinary Excretion Conjugated_Metabolite->Excretion

Metabolic pathway of Levamisole to this compound.

A Head-to-Head Comparison of Analytical Methodologies

The accurate quantification of this compound in biological matrices such as urine and plasma is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prominent analytical techniques employed for this purpose.[16][17]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separates compounds in the liquid phase followed by highly selective and sensitive detection using two stages of mass analysis.
Sample Derivatization Often requires derivatization to increase the volatility and thermal stability of this compound.Generally does not require derivatization, simplifying sample preparation.
Sensitivity Good sensitivity, with detection limits typically in the low ng/mL range.[11]Excellent sensitivity, often achieving sub-ng/mL detection limits.[6][15]
Specificity High specificity due to mass spectrometric detection.Very high specificity due to the use of precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Throughput Lower throughput due to longer run times and more complex sample preparation.Higher throughput with faster chromatographic runs and simpler sample preparation.
Matrix Effects Can be susceptible to matrix effects, although less so than LC-MS if sample cleanup is thorough.More prone to matrix effects (ion suppression or enhancement), requiring careful method development and use of internal standards.[18]

Experimental Protocols for the Validation of this compound

The validation of a biomarker assay is a rigorous process to ensure its reliability for its intended purpose.[19][20][21] The following are generalized protocols for the determination of this compound in urine, which should be adapted and fully validated in the specific laboratory setting.

General Biomarker Validation Workflow

cluster_workflow Biomarker Validation Workflow start Sample Collection (Urine) prep Sample Preparation (e.g., SPE, Hydrolysis) start->prep analysis Analytical Measurement (LC-MS/MS or GC-MS) prep->analysis validation Method Validation (Accuracy, Precision, etc.) analysis->validation end Biomarker Qualification validation->end

A generalized workflow for biomarker validation.
Protocol 1: Sample Preparation from Urine for LC-MS/MS Analysis

Rationale: This protocol utilizes solid-phase extraction (SPE) for efficient cleanup and concentration of the analyte from the complex urine matrix. Enzymatic hydrolysis is included to cleave the glucuronide conjugate, allowing for the measurement of total this compound.

Materials:

  • Urine sample

  • Internal standard (e.g., this compound-d5)

  • β-glucuronidase

  • Phosphate buffer (pH 6.8)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Methanol, Acetonitrile

  • Ammonium hydroxide

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard.

  • Enzymatic Hydrolysis: Add β-glucuronidase and phosphate buffer. Incubate at 50-60°C for 2-3 hours to hydrolyze the conjugated metabolite.[11]

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then a mild organic solvent (e.g., 10% methanol) to remove interferences.

  • Elution: Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Rationale: This method offers high sensitivity and specificity for the quantification of this compound. A reversed-phase C18 column is typically used for chromatographic separation.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard to ensure accurate identification and quantification.

Protocol 3: GC-MS Analysis

Rationale: GC-MS provides reliable quantification, but often requires derivatization to improve the chromatographic properties of this compound.

Procedure (post-SPE):

  • Derivatization: The dried eluate from the SPE step is derivatized using a suitable agent (e.g., BSTFA with 1% TMCS) to create a more volatile and thermally stable derivative. This involves heating the sample with the derivatizing agent.

  • Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

Instrumentation and Conditions:

  • GC System: A gas chromatograph with a capillary column (e.g., DB-1).[22]

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Injection Mode: Splitless injection.

  • Temperature Program: A temperature gradient to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and internal standard.

Discussion and Future Perspectives

The validation of this compound as a biomarker for Levamisole exposure offers a significant advantage over the detection of the parent compound due to its longer detection window in urine.[12] This is particularly crucial in clinical settings where a patient may present with symptoms of Levamisole toxicity several days after exposure.

LC-MS/MS is emerging as the preferred method for the quantification of this compound due to its superior sensitivity, specificity, and higher throughput compared to GC-MS.[17] The ability to analyze the sample without derivatization simplifies the workflow and reduces potential sources of error.

Future research should focus on establishing a definitive correlation between the concentration of this compound in various biological matrices and the onset of adverse health effects. Furthermore, the development of certified reference materials for this compound is essential to ensure inter-laboratory consistency and accuracy of measurements. The establishment of standardized, validated methods will be instrumental in the adoption of this compound as a routine biomarker in clinical and forensic laboratories.

Conclusion

The increasing prevalence of Levamisole as a cocaine adulterant underscores the urgent need for reliable biomarkers to assess exposure and mitigate associated health risks. This compound has shown great promise as a sensitive and specific biomarker with an extended detection window. While both GC-MS and LC-MS/MS can be utilized for its quantification, LC-MS/MS generally offers superior performance characteristics. The rigorous validation of analytical methods for this compound is a critical step towards its implementation in routine toxicological screening, ultimately contributing to improved patient care and public health.

References

  • Kou, P. F., & Aogaichi, K. (1985). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. PubMed. [Link]

  • Lynch, K. L., Dominy, S. S., Graf, J., & Kral, A. H. (2011). Detection of levamisole exposure in cocaine users by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Li, M., Le, T., & Baynes, R. E. (2022). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. PubMed Central. [Link]

  • Al-Sultan, A., Tiscione, N. B., & Alford, I. (2022). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. ResearchGate. [Link]

  • Adams, J. G. (1978). Pharmacokinetics of levamisole. PubMed. [Link]

  • Chai, P. R., & Boyer, E. W. (2012). Levamisole-adulterated cocaine: a case series. PubMed. [Link]

  • Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. PubMed. [Link]

  • vonmoos, M., Hirsiger, S., Preller, K. H., Hulka, L. M., Seifritz, E., & Quednow, B. B. (2018). Use of levamisole-adulterated cocaine is associated with increased load of white matter lesions. PubMed Central. [Link]

  • Caldwell, J. E., & Kicman, A. T. (2010). Levamisole: A Dangerous New Cocaine Adulterant. ResearchGate. [Link]

  • Tallarida, R. J., & Rawls, S. M. (2017). Levamisole and cocaine synergism: a prevalent adulterant enhances cocaine's action in vivo. PubMed Central. [Link]

  • Shea, J. L. (2012). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Ovid. [Link]

  • Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine. [Link]

  • Patel, J. R., & Patel, P. R. (2020). A Validated UV Spectroscopic Method for determination of Levamisole HCl. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mazzochette, J. A., & Sadeghi, A. (2012). Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits. DEA.gov. [Link]

  • Nordic Bioscience. (n.d.). Regulatory Services and Biomarker Validation. Nordic Bioscience. [Link]

  • Al-Mutairi, N., & Joshi, A. (2006). Levamisole: A multi-faceted drug in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • van der Veen, D., Cransberg, K., & de Wildt, S. N. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. PubMed. [Link]

  • Amery, W. K., & Gough, D. A. (1981). Levamisole: known effects on the immune system, clinical results, and future applications to the treatment of cancer. PubMed. [Link]

  • Fernandez-Metzler, C., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal. [Link]

  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). DEA.gov. [Link]

  • Global Rx. (n.d.). Clinical Profile of Levamisole Hydrochloride USP: A Comprehensive Overview. Global Rx. [Link]

  • Oncoceutics. (n.d.). Levamisole Hydrochloride – Application in Therapy and Current Clinical Research. Oncoceutics. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

Sources

Benchmarking 2-Hydroxy Levamisole: A Comparative Guide for Immunomodulator Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the nuanced evaluation of novel immunomodulatory agents is paramount. This guide provides a comprehensive framework for benchmarking 2-Hydroxy Levamisole, a metabolite of the well-known immunomodulator Levamisole, against established players in the field. By presenting detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip scientists with the necessary tools to rigorously assess the immunomodulatory potential of this and other novel compounds.

Introduction to Immunomodulator Benchmarking

The immune system's intricate balance between activation and suppression is central to health and disease. Immunomodulators, substances that influence this balance, hold immense therapeutic promise. Benchmarking a novel immunomodulator requires a multi-faceted approach, comparing its effects on key immune cell populations and their functions against well-characterized agents. This guide focuses on a comparative analysis of this compound, its parent compound Levamisole, and two classical immunomodulators: Lipopolysaccharide (LPS) and Polyinosinic:polycytidylic acid (Poly I:C).

Levamisole has a history of use as an anthelmintic and has been noted for its ability to restore depressed immune function, particularly by enhancing T-cell and macrophage activity.[1][2] Information regarding the specific immunomodulatory properties of its metabolite, This compound , is less prevalent in the literature. Therefore, this guide provides a proposed framework for its evaluation. In contrast, LPS , a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immunity through Toll-like receptor 4 (TLR4).[3][4][5] Poly I:C , a synthetic analog of double-stranded RNA, mimics viral infection and signals through TLR3 to induce a powerful antiviral and inflammatory response.[6][7][8]

Mechanisms of Action: A Comparative Overview

Understanding the underlying signaling pathways of each immunomodulator is crucial for interpreting experimental outcomes.

  • Levamisole and its Derivatives: The precise mechanism of Levamisole's immunomodulatory action is not fully elucidated but is thought to involve the modulation of T-lymphocyte and macrophage function.[1][9] It has been suggested that it can enhance the proliferation and activation of T-cells.[9] For this compound, it is hypothesized that it may share or have distinct immunomodulatory activities compared to its parent compound.

  • Lipopolysaccharide (LPS): LPS is recognized by the TLR4 receptor complex on the surface of innate immune cells like macrophages and dendritic cells.[3][4] This recognition triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10]

  • Polyinosinic:polycytidylic acid (Poly I:C): Poly I:C is recognized by TLR3, which is located in endosomes.[6][7][8] Upon binding, TLR3 activates a TRIF-dependent signaling pathway, leading to the activation of IRF3 and NF-κB. This results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, driving an anti-viral immune response.[6][11]

Signaling Pathway Diagrams

LPS_Signaling LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Figure 1: Simplified LPS Signaling Pathway.

PolyIC_Signaling PolyIC Poly I:C TLR3 TLR3 (Endosomal) PolyIC->TLR3 Binds TRIF TRIF TLR3->TRIF Activates IRF3 IRF3 TRIF->IRF3 NFkB NF-κB TRIF->NFkB Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN Induces Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

Figure 2: Simplified Poly I:C Signaling Pathway.

In Vitro Benchmarking Assays

A battery of in vitro assays is essential to build a comprehensive profile of an immunomodulator's activity. The following protocols are designed to be robust and provide quantifiable endpoints for comparison.

Lymphocyte Proliferation Assay

This assay assesses the impact of the immunomodulators on the proliferation of T and B lymphocytes, key players in the adaptive immune response.

Experimental Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining (Optional but Recommended): For detailed analysis of cell division, stain PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.

  • Cell Culture: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment: Add this compound, Levamisole, LPS (as a B-cell mitogen), and Phytohemagglutinin (PHA, as a T-cell mitogen as a positive control) at various concentrations. Include an untreated control. Poly I:C can also be tested, though it is not a classical mitogen.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Flow Cytometry (if using CFSE): Harvest the cells, stain with T-cell (CD3, CD4, CD8) and B-cell (CD19) markers, and acquire on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Macrophage Activation Assay

This assay evaluates the ability of the immunomodulators to activate macrophages, crucial innate immune cells involved in phagocytosis and cytokine production.

Experimental Protocol:

  • Cell Differentiation: Differentiate human monocytic cell lines (e.g., THP-1) or primary human monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Levamisole, LPS (a potent macrophage activator), and Poly I:C. Include an untreated control.

  • Incubation: Incubate for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production (for murine macrophages like RAW 264.7): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Secretion: Collect the supernatant and measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

    • Phagocytosis Assay: Assess the phagocytic capacity of the treated macrophages by incubating them with fluorescently labeled beads or bacteria and quantifying uptake by flow cytometry or fluorescence microscopy.

Dendritic Cell Maturation Assay

This assay determines the effect of the immunomodulators on the maturation of dendritic cells (DCs), the most potent antigen-presenting cells that bridge innate and adaptive immunity.

Experimental Protocol:

  • DC Generation: Generate immature DCs from human monocytes by culturing them for 5-7 days in the presence of GM-CSF and IL-4.

  • Treatment: Treat the immature DCs with this compound, Levamisole, LPS, and Poly I:C at various concentrations for 48 hours. Include an untreated control.

  • Maturation Analysis (Flow Cytometry): Harvest the cells and stain for key DC maturation markers:

    • Co-stimulatory molecules: CD80, CD86

    • Maturation marker: CD83

    • Antigen presentation molecule: HLA-DR

  • Cytokine Profiling: Collect the supernatant and measure the production of IL-12, a key cytokine for T-helper 1 (Th1) cell differentiation, and other relevant cytokines by ELISA or multiplex assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Benchmarking Assays cluster_readouts Key Readouts Lymphocyte_Assay Lymphocyte Proliferation Assay (PBMCs) Proliferation Cell Proliferation (MTT / CFSE) Lymphocyte_Assay->Proliferation Cytokines Cytokine Profile (ELISA / Multiplex) Lymphocyte_Assay->Cytokines Macrophage_Assay Macrophage Activation Assay (Monocyte-derived Macrophages) Macrophage_Assay->Cytokines Phagocytosis Phagocytic Activity Macrophage_Assay->Phagocytosis DC_Assay Dendritic Cell Maturation Assay (Monocyte-derived DCs) DC_Assay->Cytokines Activation_Markers Surface Marker Expression (Flow Cytometry) DC_Assay->Activation_Markers

Figure 3: General Experimental Workflow for Immunomodulator Benchmarking.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results from the described assays can be structured for a clear comparison of this compound against Levamisole, LPS, and Poly I:C.

Table 1: Lymphocyte Proliferation (as % of PHA control)

CompoundConcentration (µg/mL)T-Cell ProliferationB-Cell Proliferation
This compound 115%10%
1045%30%
10060%40%
Levamisole 110%8%
1040%25%
10055%35%
LPS 15%80%
Poly I:C 1020%15%
Untreated Control -2%3%

Interpretation: This hypothetical data suggests that this compound and Levamisole induce moderate T and B-cell proliferation in a dose-dependent manner, with this compound showing slightly higher potency. As expected, LPS is a strong B-cell mitogen.

Table 2: Macrophage Activation

CompoundConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)Phagocytosis (% positive cells)
This compound 1050080050%
Levamisole 1040065045%
LPS 1>5000>800085%
Poly I:C 102500400060%
Untreated Control -<50<10020%

Interpretation: In this illustrative dataset, LPS and Poly I:C are potent inducers of pro-inflammatory cytokines from macrophages. This compound and Levamisole show a more modest, yet significant, activation of macrophages compared to the untreated control.

Table 3: Dendritic Cell Maturation

CompoundConcentration (µg/mL)CD86 Expression (% positive cells)IL-12p70 (pg/mL)
This compound 1060%300
Levamisole 1055%250
LPS 190%1500
Poly I:C 1085%2500
Untreated Control -15%<20

Interpretation: This hypothetical data indicates that this compound and Levamisole can induce DC maturation, as shown by the upregulation of CD86 and production of IL-12, although to a lesser extent than the potent TLR agonists LPS and Poly I:C. The higher IL-12 production induced by Poly I:C is consistent with its known role in promoting Th1 responses.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro benchmarking of this compound against other immunomodulators. The presented protocols and data tables offer a structured approach to characterizing its effects on key immune cell types. Based on the hypothetical data, this compound appears to be a moderate immunomodulator, potentially with a more favorable safety profile compared to potent inflammatory agents like LPS.

Further investigations should include:

  • In vivo studies: To validate the in vitro findings in a more complex biological system.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways of this compound.

  • Comprehensive cytokine profiling: Utilizing multiplex assays to gain a broader understanding of the cytokine and chemokine milieu induced by this compound.

By employing a systematic and comparative approach, researchers can effectively position novel immunomodulators like this compound within the therapeutic landscape and accelerate their development for clinical applications.

References

  • Amery, W. K., & Bruynseels, J. (1992). Levamisole, the story and the lessons. International journal of immunotherapy, 8(3), 137–149.
  • Chandy, K. G., De, A., & Pathak, S. (2016). Levamisole: a multi-faceted drug with promising therapeutic applications. Journal of cellular and molecular medicine, 20(9), 1587–1598.
  • Fortier, M. E., Kent, S., Ashdown, H., Poole, S., Boksa, P., & Luheshi, G. N. (2004). The viral mimic, polyinosinic:polycytidylic acid, induces fever in rats via an interleukin-1-dependent mechanism. American journal of physiology.
  • Friis, R. R., Gessner, A., & Scherer, G. F. (1980). Levamisole inhibits angiogenesis in vitro. Experientia, 36(12), 1433–1434.
  • Gholami, F., Ghasemi, F., & Ghaffar, A. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629.
  • Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular signalling, 13(2), 85–94.
  • Janssen, P. A. (1976). The levamisole story. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 20, 347–383.
  • Kato, H., Takeuchi, O., Sato, S., Yoneyama, M., Yamamoto, M., Matsui, K., Uematsu, S., Jung, A., Kawai, T., Ishii, K. J., Yamaguchi, O., Otsu, K., Tsujimura, T., Koh, C. S., Reis e Sousa, C., Matsuura, Y., Fujita, T., & Akira, S. (2006). Differential roles of MDA5 and RIG-I helicases in the recognition of RNA viruses.
  • Kawai, T., & Akira, S. (2006). TLR signaling.
  • Lin, Y. L., & Chiang, B. L. (2008). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical and experimental immunology, 151(1), 174–181.
  • Luminex Corporation. (n.d.). Luminex xMAP Technology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Immunomodulatory Capabilities of Levamisole Hydrochloride. Retrieved from [Link]

  • Park, B. S., Song, D. H., Kim, H. M., Choi, B. S., Lee, H., & Lee, J. O. (2009). The structural basis of lipopolysaccharide recognition by the TLR4-MD-2 complex.
  • Poltorak, A., He, X., Smirnova, I., Liu, M. Y., Van Huffel, C., Du, X., Birdwell, D., Alejos, E., Silva, M., Galanos, C., Freudenberg, M., Ricciardi-Castagnoli, P., Layton, B., & Beutler, B. (1998). Defective LPS signaling in C3H/HeJ and C57BL/10ScCr mice: mutations in Tlr4 gene. Science (New York, N.Y.), 282(5396), 2085–2088.
  • Qi, J., & Kim, S. M. (2017). Characterization and immunomodulatory activities of polysaccharides extracted from green alga Chlorella ellipsoidea. International journal of biological macromolecules, 95, 106–114.
  • Renoux, G. (1980). The general immunopharmacology of levamisole. Drugs, 19(2), 89–99.
  • Schey, S. A., & Spector, W. G. (1978). The effect of levamisole on the antiglobulin response to sheep erythrocytes in the rat. Clinical and experimental immunology, 32(1), 143–148.
  • Susar, H., Çelebi, M., Çelebi, Ç., Baydar, E., Aydoğdu, U., & Karahan, İ. (2022). Comparison of immunomodulatory effects of free and liposomal levamisole administered intraperitoneally to rats. Medycyna Weterynaryjna, 78(10), 515-520.
  • Takeda, K., & Akira, S. (2005). Toll-like receptors in innate immunity.
  • van Wauwe, J., & Janssen, P. A. (1991). On the biochemical mode of action of levamisole: an update. International journal of immunopharmacology, 13(1), 3–9.
  • Vuddhakul, V., Chulanetra, M., & Tattiyapong, M. (2006). The effect of levamisole on the immune response of hybrid catfish (Clarias macrocephalus x Clarias gariepinus). Songklanakarin Journal of Science and Technology, 28(1), 21-28.
  • West, A. P., Brodsky, I. E., & Medzhitov, R. (2011). Innate signaling domains: organization and function of Toll-like receptor signaling complexes. Current opinion in immunology, 23(1), 21–28.
  • Wikipedia contributors. (2023, December 2). Polyinosinic:polycytidylic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Wirth, M., & Zwiebel, J. A. (1991). Immunological effects of levamisole in vitro.
  • Wu, S., Chen, J., & Li, Y. (2016). Understanding immune-modulatory efficacy in vitro.
  • Xu, X., Zheng, L., Yuan, Q., Zhen, G., Crane, J. L., Zhou, X., & Cao, X. (2014). The role of IL-12 in the regulation of T cell-mediated immune responses. International journal of clinical and experimental medicine, 7(4), 814–823.
  • Yamagata, N., Tanaka, T., & Hatanaka, M. (1981). The effects of levamisole on the immune responses of mice. I. The effects on the primary immune response to sheep red blood cells. Japanese journal of pharmacology, 31(1), 81–88.
  • Yan, J., & Chen, Z. (2012). The role of T-cell immunity in the treatment of cancer. Immunology, 135(3), 191–201.
  • Zhang, X., & Mosser, D. M. (2008). Macrophage activation by endogenous danger signals.
  • Zhang, Y., & Li, X. (2013). The role of nitric oxide in the regulation of macrophage-mediated immune responses.
  • Quah, B. J., Warren, H. S., & Parish, C. R. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester.

Sources

A Researcher's Guide to Navigating the Reproducibility of 2-Hydroxy Levamisole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the study of levamisole and its metabolic fate, ensuring the reproducibility of analytical findings is paramount. This guide provides an in-depth comparison of the methodologies used to quantify 2-Hydroxy Levamisole (p-hydroxylevamisole), a primary metabolite of the anthelmintic and immunomodulatory drug, levamisole. We will delve into the critical aspects of analytical method validation, highlight potential sources of variability, and offer detailed protocols to foster greater consistency across research findings.

The Crux of the Matter: Why Reproducibility in this compound Research is Critical

Levamisole has a storied history, from its use as a de-worming agent to its application in cancer therapy and, more recently, its emergence as a common adulterant in cocaine.[1] The quantification of its metabolites, particularly this compound, is essential for pharmacokinetic studies, understanding its mechanism of action, and in forensic toxicology to confirm exposure.[1]

The First Hurdle: Availability and Synthesis of a Reference Standard

A significant challenge to the inter-laboratory reproducibility of this compound quantification is the limited commercial availability of a certified reference standard. While custom synthesis is an option, the absence of a standardized, publicly available synthesis protocol introduces variability in the purity and characterization of the standard used across different research groups. This can lead to discrepancies in calibration curves and, consequently, in the final quantified values.

The synthesis of levamisole hydrochloride itself involves several steps, often starting from racemic tetramisole and involving resolution and salt formation.[2] The hydroxylation to produce this compound would require an additional, well-controlled synthetic step. The lack of a widely adopted, detailed protocol for this conversion is a foundational issue affecting the reproducibility of all subsequent research.

A Comparative Analysis of Analytical Methodologies

The two most common techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique set of advantages and challenges in the context of reproducibility.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a widely accessible and cost-effective technique for the quantification of this compound, particularly in urine samples where the concentration is relatively high.

Key Performance Characteristics of HPLC-UV for this compound Analysis

ParameterReported ValueSource
Sensitivity 0.50 µg/mL[1]
Instrumentation HPLC with UV detector[1]
Matrix Human Urine[1]

Strengths:

  • Robustness: HPLC-UV methods are generally robust and less susceptible to matrix effects compared to mass spectrometry.

  • Cost-Effectiveness: The instrumentation and operational costs are significantly lower than for LC-MS/MS.

Weaknesses:

  • Lower Sensitivity: The sensitivity of HPLC-UV may be insufficient for quantifying low concentrations of this compound in plasma.

  • Potential for Interference: Co-eluting compounds with similar UV absorbance profiles can interfere with the analyte peak, compromising accuracy.

Detailed Experimental Protocol: HPLC-UV for this compound in Urine

This protocol is synthesized from the methodology described by Kouassi et al. (1986).[1]

1. Sample Preparation (with Hydrolysis for Conjugated Metabolites): a. To 1 mL of urine, add 0.1 mL of β-glucuronidase. b. Incubate the mixture at 37°C for 18 hours to hydrolyze the glucuronide conjugates. c. Adjust the pH of the hydrolyzed urine to 9.0 with 1 M NaOH. d. Perform a liquid-liquid extraction with 5 mL of a mixture of dichloromethane and isopropanol (9:1 v/v). e. Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A mixture of phosphate buffer and acetonitrile is a common choice. The exact ratio should be optimized for best separation.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at a wavelength appropriate for this compound (e.g., around 215-225 nm).
  • Injection Volume: 20 µL.

3. Causality Behind Experimental Choices:

  • The hydrolysis step is crucial for quantifying the total amount of this compound, as a significant portion is excreted in a conjugated form.[1] Omitting this step will lead to an underestimation of the metabolite concentration.

  • The choice of a C18 column is based on its ability to retain and separate moderately polar compounds like this compound from the more polar components of the urine matrix.

  • The use of a phosphate buffer in the mobile phase helps to maintain a stable pH, which is critical for consistent retention times and peak shapes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices like plasma, LC-MS/MS is the method of choice.

Key Performance Characteristics of LC-MS/MS for Levamisole and its Metabolites

ParameterReported ValueSource
Lower Limit of Quantitation (LLOQ) 0.5 - 2000 pg/mL (for a range of contaminants)
Instrumentation LC coupled to a triple quadrupole mass spectrometer
Matrix Human Urine

Strengths:

  • High Sensitivity and Selectivity: LC-MS/MS can detect and quantify very low concentrations of this compound, even in the presence of interfering substances.

  • Structural Confirmation: The use of multiple reaction monitoring (MRM) provides a high degree of confidence in the identity of the analyte.

Weaknesses:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and reproducibility of quantification. Careful sample preparation and the use of an internal standard are essential to mitigate this.

  • Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of expertise to operate and maintain.

Detailed Experimental Protocol: LC-MS/MS for this compound in Urine

This protocol is a generalized procedure based on common practices for LC-MS/MS analysis of small molecules in urine.

1. Sample Preparation: a. To 100 µL of urine, add an internal standard (ideally, a stable isotope-labeled version of this compound). b. Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or phenyl-hexyl column is suitable.
  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
  • Flow Rate: 0.2-0.5 mL/min.
  • Mass Spectrometer: A triple quadrupole instrument operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

3. Causality Behind Experimental Choices:

  • The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.

  • Protein precipitation is a simple and effective way to remove the bulk of proteins from the sample, which can otherwise foul the column and ion source.

  • Gradient elution is used to effectively separate the analyte from matrix components and to ensure a sharp peak shape, which improves sensitivity.

  • Formic acid is added to the mobile phase to promote the protonation of the analyte, which is necessary for detection in positive ESI mode.

Visualizing the Workflow: A Comparative Diagram

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS analysis.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation (Urine) cluster_analysis Analysis urine Urine Sample hydrolysis β-glucuronidase Hydrolysis (37°C, 18h) urine->hydrolysis ph_adjust pH Adjustment (pH 9.0) hydrolysis->ph_adjust l_l_extraction Liquid-Liquid Extraction ph_adjust->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection uv_detection UV Detection hplc_injection->uv_detection

Caption: Experimental workflow for HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation (Urine/Plasma) cluster_analysis Analysis sample Urine/Plasma Sample is_addition Add Internal Standard sample->is_addition protein_precip Protein Precipitation is_addition->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection ms_detection MS/MS Detection lc_injection->ms_detection

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Ensuring Trustworthiness: A Self-Validating System

For any protocol to be considered trustworthy, it must undergo rigorous validation. The key parameters to assess, in line with international guidelines, are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

By systematically evaluating these parameters, a laboratory can establish the reliability of its method and ensure that the data generated is reproducible.

Conclusion and Future Outlook

The reproducibility of research findings for this compound hinges on the meticulous application and validation of analytical methods. While HPLC-UV offers a robust and accessible option for higher concentration samples, LC-MS/MS provides the superior sensitivity and selectivity required for more demanding applications.

A major impediment to cross-study comparability remains the lack of a universally accessible and certified reference standard for this compound. The development and distribution of such a standard would be a significant step forward for the research community.

Ultimately, by understanding the principles behind the analytical choices, adhering to detailed and validated protocols, and being transparent about the methodologies used, researchers can significantly enhance the reproducibility of their findings and contribute to a more robust and reliable body of scientific knowledge on levamisole and its metabolites.

References

  • Garcia, J. J., et al. (1995). Quantitation of levamisole in plasma using high performance liquid chromatography. European Journal of Drug Metabolism and Pharmacokinetics, 20(2), 145-149. Available at: [Link]

  • Kouassi, E., et al. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71-89. Available at: [Link]

  • López-Serrano, O., et al. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 27(19), 6527. Available at: [Link]

  • Semple, S. J. (2011). Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 35(8), 545-550. Available at: [Link]

  • Garcia, J. J., et al. (1990). Determination of levamisole by HPLC in plasma samples in the presence of heparin and pentobarbital.
  • Waters Corporation. (n.d.). Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. Available at: [Link]

  • Eichhorst, J. C., et al. (2012). LC-MS/MS Techniques for High-Volume Screening of Drugs of Abuse and Target Drug Quantitation in Urine/Blood Matrices. In LC-MS in Drug Analysis: Methods and Protocols (pp. 29-43). Humana Press.
  • Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Vlase, L., et al. (2021). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Molecules, 26(16), 4945. Available at: [Link]

  • NHS Specialist Pharmacy Service. (2005). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Kambayashi, A., et al. (2023). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences, 112(3), 637-646. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26879, Levamisole. Retrieved January 16, 2026 from [Link].

Sources

Confirming the Molecular Target of 2-Hydroxy Levamisole: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of a compound's molecular target is paramount to understanding its mechanism of action, predicting its physiological effects, and ensuring its therapeutic potential. This guide provides an in-depth, technical comparison of experimental approaches to confirm the molecular target of 2-Hydroxy Levamisole, a metabolite of the widely used anthelmintic and immunomodulatory drug, Levamisole. While the parent drug, Levamisole, has known biological activities, the specific molecular interactions of its metabolites remain a critical area of investigation.

Levamisole is known to exert its anthelmintic effects through agonism of nicotinic acetylcholine receptors in nematodes, leading to paralysis.[1][2] In humans, it has demonstrated immunomodulatory properties, though the precise mechanisms are not fully elucidated.[1] Of significant interest is its metabolism to aminorex, a compound with amphetamine-like effects on monoamine transporters.[1][3] This metabolic pathway strongly suggests that other metabolites of Levamisole, such as this compound, may also interact with key targets in the central nervous system. Furthermore, Levamisole itself is a known inhibitor of alkaline phosphatases.[4][5][6]

This guide will, therefore, focus on a multi-pronged approach to target validation for this compound, prioritizing three primary hypothesized target classes:

  • Monoamine Transporters (Dopamine, Norepinephrine, and Serotonin Transporters)

  • Nicotinic Acetylcholine Receptors

  • Alkaline Phosphatases

We will explore the rationale behind selecting these targets and provide detailed, comparative experimental protocols to rigorously assess the binding and functional activity of this compound.

Hypothesized Molecular Targets and Rationale

The selection of potential molecular targets for this compound is guided by the known pharmacology of its parent compound and its structurally related metabolite, aminorex.

Monoamine Transporters: The Amphetamine Connection

The metabolism of Levamisole to aminorex, a potent releaser of monoamines, provides a compelling rationale for investigating the interaction of this compound with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] The structural similarity between these metabolites suggests that this compound may also possess affinity for and modulate the function of these critical regulators of neurotransmission.

Levamisole Levamisole Metabolism Metabolism (in vivo) Levamisole->Metabolism Aminorex Aminorex Metabolism->Aminorex Two_Hydroxy_Levamisole This compound (Hypothesized Target) Metabolism->Two_Hydroxy_Levamisole Monoamine_Transporters Monoamine Transporters (DAT, NET, SERT) Aminorex->Monoamine_Transporters Known Interaction (Amphetamine-like) Two_Hydroxy_Levamisole->Monoamine_Transporters Hypothesized Interaction

Caption: Hypothesized interaction of this compound with monoamine transporters based on the known metabolic pathway of Levamisole.

Nicotinic Acetylcholine Receptors: A Legacy of the Parent Compound

Levamisole's primary mechanism of action as an anthelmintic is the agonism of nicotinic acetylcholine receptors (nAChRs) in parasites.[1][2] While its affinity for mammalian nAChRs is lower, it is crucial to investigate whether this compound retains or has altered activity at these receptors. This is particularly important for understanding any potential neurological side effects.

Alkaline Phosphatases: An Established Off-Target Effect

Levamisole is a well-characterized inhibitor of several isoforms of alkaline phosphatase (AP).[4][5][6] It is plausible that this inhibitory activity is retained or modified in its hydroxylated metabolite. Characterizing the interaction of this compound with APs is essential for a comprehensive understanding of its pharmacological profile.

Comparative Experimental Guide for Target Validation

To systematically investigate the interaction of this compound with its hypothesized targets, a series of in vitro assays are proposed. These assays will be compared with the activity of the parent compound, Levamisole, and a known reference compound for each target class.

I. Monoamine Transporter Interaction

The primary objective is to determine if this compound binds to and/or inhibits the function of DAT, NET, and SERT. We will employ radioligand binding and uptake inhibition assays.

cluster_0 Radioligand Binding Assay cluster_1 Uptake Inhibition Assay Start_Binding Prepare cell membranes expressing DAT, NET, or SERT Incubate_Binding Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of This compound, Levamisole, or Cocaine Start_Binding->Incubate_Binding Filter Separate bound and free radioligand by rapid filtration Incubate_Binding->Filter Measure_Binding Quantify bound radioactivity using liquid scintillation counting Filter->Measure_Binding Analyze_Binding Determine Ki values Measure_Binding->Analyze_Binding Start_Uptake Culture cells stably expressing DAT, NET, or SERT Preincubate Pre-incubate cells with varying concentrations of This compound, Levamisole, or Cocaine Start_Uptake->Preincubate Add_Substrate Add radiolabeled substrate (e.g., [3H]dopamine for DAT) Preincubate->Add_Substrate Incubate_Uptake Incubate to allow for substrate uptake Add_Substrate->Incubate_Uptake Lyse Lyse cells and measure intracellular radioactivity Incubate_Uptake->Lyse Analyze_Uptake Determine IC50 values Lyse->Analyze_Uptake

Caption: Workflow for assessing monoamine transporter interaction using binding and uptake assays.

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) overexpressing the human dopamine transporter.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (10-20 µg protein).

    • 50 µL of [3H]WIN 35,428 (a high-affinity DAT ligand) at a final concentration of ~1-2 nM.

    • 50 µL of varying concentrations of this compound, Levamisole, or cocaine (as a reference inhibitor).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

  • Cell Culture: Plate HEK293 cells stably expressing human DAT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Henseleit buffer and pre-incubate for 10-15 minutes at 37°C with varying concentrations of this compound, Levamisole, or cocaine.

  • Uptake Initiation: Add [3H]dopamine to a final concentration of ~10-20 nM and incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold buffer to remove extracellular [3H]dopamine.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound 150250>10,000200350>10,000
Levamisole >10,000>10,000>10,000>10,000>10,000>10,000
Cocaine (Reference) 200300400250400500
Aminorex (Reference) 50302007545250
II. Nicotinic Acetylcholine Receptor Binding

To assess the affinity of this compound for nAChRs, a competitive radioligand binding assay will be performed using a well-characterized nAChR ligand.

  • Receptor Source: Use membranes from a cell line (e.g., SH-SY5Y) endogenously expressing neuronal nAChRs or a cell line stably overexpressing a specific nAChR subtype (e.g., α4β2).

  • Radioligand: Employ a suitable radioligand such as [3H]Epibatidine or [3H]Cytisine.

  • Assay Procedure: Follow a similar protocol to the monoamine transporter binding assay, incubating the membranes with the radioligand and varying concentrations of this compound, Levamisole, or a known nAChR agonist/antagonist like nicotine.

  • Data Analysis: Determine the Ki value to quantify the binding affinity.

CompoundnAChR (α4β2) Ki (µM)
This compound 50
Levamisole 10
Nicotine (Reference) 0.05
III. Alkaline Phosphatase Inhibition

The inhibitory potential of this compound on alkaline phosphatase activity will be determined using a colorimetric enzyme inhibition assay.

  • Enzyme Source: Use a commercially available purified alkaline phosphatase (e.g., from bovine intestinal mucosa or human placenta).

  • Substrate: Utilize p-nitrophenyl phosphate (pNPP), which is hydrolyzed by AP to produce a yellow product, p-nitrophenol.

  • Assay Buffer: Prepare a suitable buffer, typically with a high pH (e.g., 1 M diethanolamine buffer, pH 9.8, containing MgCl2).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound, Levamisole, or a known AP inhibitor like Tetramisole.

    • Add the alkaline phosphatase enzyme and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding pNPP.

    • Incubate for 15-30 minutes at 37°C.

    • Stop the reaction (e.g., by adding NaOH).

    • Measure the absorbance of the p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the IC50 value for inhibition of AP activity.

CompoundAlkaline Phosphatase IC50 (µM)
This compound 25
Levamisole 5
Tetramisole (Reference) 1

Conclusion and Future Directions

This guide provides a comprehensive and comparative framework for the experimental validation of the molecular target of this compound. By systematically evaluating its interaction with monoamine transporters, nicotinic acetylcholine receptors, and alkaline phosphatases, researchers can build a detailed pharmacological profile of this key metabolite.

The hypothetical data presented suggests that this compound may exhibit a preference for monoamine transporters, particularly DAT and NET, albeit with lower potency than its counterpart, aminorex. It may also retain some activity at nAChRs and as an alkaline phosphatase inhibitor, though potentially with reduced potency compared to the parent compound, Levamisole.

Confirmation of these interactions through the detailed protocols provided will be a critical step in understanding the full spectrum of Levamisole's biological effects and will provide valuable insights for drug development professionals. Future studies should aim to characterize the mode of interaction (e.g., competitive vs. non-competitive inhibition) and to assess the in vivo consequences of these molecular interactions.

References

  • U.S. Drug Enforcement Administration. (n.d.). Levamisole. DEA Diversion Control Division. [Link]

  • Khodaparast-Sharifi, S. H., & Snow, L. D. (1989). Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes. International Journal of Biochemistry, 21(4), 401–405. [Link]

  • Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972-976. [Link]

  • Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & drug disposition, 7(1), 71–89. [Link]

  • Sonders, M. S., Zhu, S. J., Zahniser, M. R., & Javitch, J. A. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 675. [Link]

  • Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • University of Hertfordshire. (n.d.). Levamisole hydrochloride. AERU. [Link]

  • AVMA Journals. (2024, September 13). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 2-Hydroxy Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide not just a set of instructions, but a deep understanding of the principles behind safe chemical waste management. By adhering to these guidelines, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment.

Part 1: Understanding the Hazard Profile - A Look at the Parent Compound

To appreciate the necessity for stringent disposal protocols, we must first understand the toxicological profile of the parent compound, Levamisole. Safety Data Sheets (SDS) for Levamisole hydrochloride consistently classify it as "Toxic if swallowed" and, in some instances, as "Suspected of damaging fertility or the unborn child" .[1][2][3] Given that 2-Hydroxy Levamisole is a direct metabolite, it is prudent to assume a similar hazard profile until proven otherwise.

Hazard Classification (Levamisole HCl)DescriptionSource
Acute Oral Toxicity Toxic if swallowed.[1][2][3][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]

This information underscores the critical need to prevent the release of this compound into the environment, particularly through waterways, as is strictly prohibited by the Environmental Protection Agency (EPA) for pharmaceutical waste.[5][6]

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe disposal of this compound waste, from the point of generation to its final removal by a licensed waste management professional.

Step 1: Immediate Segregation and Containment

Proper disposal begins at the source. All waste streams containing this compound must be segregated from non-hazardous waste.

  • Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips).

    • Procedure:

      • Collect all solid waste in a dedicated, clearly labeled, and leak-proof container.

      • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

      • Ensure the container has a secure, tight-fitting lid to prevent accidental spills or the release of dust.

  • Liquid Waste: This includes solutions containing this compound, as well as the first rinse of any glassware or equipment that has come into contact with the compound.

    • Procedure:

      • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or an HDPE container).

      • The container must have a screw-top cap to prevent leakage.

      • Never fill the container to more than 80% of its capacity to allow for expansion of vapors and to prevent spills.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Comprehensive and Accurate Labeling

Proper labeling is a cornerstone of safe waste management. It ensures that everyone who handles the waste is aware of its contents and associated hazards.

  • Labeling Requirements:

    • The words "Hazardous Waste" must be clearly visible.

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

    • A clear indication of the physical state: "Solid" or "Liquid" .

    • An estimate of the quantity of the waste.

    • The date on which the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: Secure and Designated Storage

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers.

  • Storage Guidelines:

    • The storage area should be away from general laboratory traffic and drains.

    • Store incompatible waste streams separately to prevent accidental chemical reactions.

    • Ensure the storage area is well-ventilated.

    • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.

Step 4: Arranging for Professional Disposal

Under no circumstances should chemical waste like this compound be disposed of in the regular trash or poured down the drain.[5][6]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with a detailed inventory of the waste you need to dispose of.

    • Follow their specific instructions for packaging and preparing the waste for transport.

Part 3: Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Secure Storage cluster_disposal Final Disposal WasteGen This compound Waste Generated Solid Solid Waste WasteGen->Solid Liquid Liquid Waste WasteGen->Liquid Sharps Sharps Waste WasteGen->Sharps SolidContainer Labeled, Leak-Proof Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Leak-Proof Liquid Waste Container Liquid->LiquidContainer SharpsContainer Designated Sharps Container Sharps->SharpsContainer Storage Designated Hazardous Waste Storage Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact EHS or Licensed Waste Disposal Company Storage->EHS Disposal Professional Disposal EHS->Disposal

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.